molecular formula C11H14O3 B078593 4-tert-Butoxybenzoic Acid CAS No. 13205-47-5

4-tert-Butoxybenzoic Acid

Cat. No.: B078593
CAS No.: 13205-47-5
M. Wt: 194.23 g/mol
InChI Key: WHTBQELRENWGTE-UHFFFAOYSA-N
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Description

4-tert-Butoxybenzoic Acid is a versatile aromatic carboxylic acid derivative where a tert-butoxy group is para-substituted on the benzoic acid ring. This specific substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. The tert-butoxy group acts as a bulky, lipophilic substituent that can significantly influence a molecule's conformation, solubility, and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTBQELRENWGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336669
Record name 4-tert-Butoxybenzoic Acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-47-5
Record name 4-tert-Butoxybenzoic Acid
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Record name 4-tert-Butoxybenzoic acid
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Foundational & Exploratory

4-tert-Butoxybenzoic Acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butoxybenzoic Acid and the related 4-tert-Butylbenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and the closely related, more commonly referenced compound, 4-tert-butylbenzoic acid. This document is structured to provide readily accessible quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to support advanced research and development activities.

Compound Identification and Physicochemical Properties

It is crucial to distinguish between two similarly named compounds: 4-tert-butylbenzoic acid and this compound. The former has a tert-butyl group directly attached to the benzene ring, while the latter has a tert-butoxy group.

4-tert-Butylbenzoic Acid (PTBBA) is a substituted benzoic acid primarily used as a modifier for alkyd resins and a polymerization regulator for polyesters.[1][2] It is produced by the oxidation of para-tert-butyltoluene with air.[2]

This compound is a benzoic acid derivative where the aromatic ring is substituted with a tert-butoxy group.

The physical and chemical properties of both compounds are summarized in the tables below for clear comparison.

Table 1: Physical and Chemical Properties

Property4-tert-Butylbenzoic AcidThis compound
CAS Number 98-73-7[2][3][4][5]13205-47-5[6][7]
Molecular Formula C₁₁H₁₄O₂[3][4][5][8][9]C₁₁H₁₄O₃[6][10]
Molecular Weight 178.23 g/mol [3][5][11]194.22 g/mol [6]
Appearance Colorless needle-like crystals or crystalline powder[8]White solid
Melting Point 162-169 °C[1][2][3][4][5][8][11][12]100-102 °C[13]
Boiling Point 280-283.3 °C[4][8][14]-
Density 0.6 - 1.045 g/cm³[8][11][12][14]-
Solubility Insoluble in water; very soluble in alcohol and benzene[3][5][8]Slightly soluble in Chloroform
pKa 3.54 - 3.9[5][11][12][15]-
Vapor Pressure <0.01 hPa (at 20 °C)[8][11][12][14]-
Flash Point 158-180 °C[3][5][8][14]-
Refractive Index ~1.5201 (estimate)[8][14][15]-

Spectral Data

Spectroscopic data is essential for the identification and characterization of these compounds.

Table 2: Spectral Properties of 4-tert-Butylbenzoic Acid

Spectral DataValues and Conditions
¹H NMR Spectrum available; recorded on a BRUKER AC-300 in Polysol with TMS as reference at 297K.[16]
¹³C NMR Spectrum available; recorded in Chloroform-d with TMS as reference on a Varian CFT-20.[17][18]
IR Spectra IR: 1129 (Coblentz Society Spectral Collection); FTIR technique: KBr pellet.[3]
Mass Spectrometry GC-MS data available.[3]
UV Spectra Maximum Absorption (in Alcohol with 0.01 N HCl): 237.5 nm (log ε = 4.21).[3][5]

Experimental Protocols: Synthesis

Synthesis of 4-tert-Butylbenzoic Acid by Oxidation of p-tert-Butyltoluene

A common industrial method for synthesizing 4-tert-butylbenzoic acid is through the liquid-phase air oxidation of p-tert-butyltoluene.[1]

  • Materials: p-tert-butyltoluene, Cobalt Acetate (catalyst), oxygen-containing gas (e.g., air).[19]

  • Procedure:

    • Charge a suitable reactor with p-tert-butyltoluene and cobalt acetate. The amount of cobalt acetate is typically 0.1-1.0% of the weight of p-tert-butyltoluene.[19]

    • Introduce an oxygen-containing gas into the reactor.[19]

    • Initiate the reaction by heating to a temperature between 150 and 155 °C for approximately 0.5 to 1 hour.[19]

    • Continue the oxidation reaction at a temperature between 135 and 145 °C for over 5 hours to yield the crude product.[19]

    • Cool the crude product to induce crystallization.[19]

    • The crystallized product is then subjected to centrifugation and washing with p-tert-butyltoluene.[19]

    • For further purification, the crude product is dissolved in hot toluene, filtered to remove impurities, washed with water, and then recrystallized by cooling.[19]

    • The final product is obtained after centrifugation, washing with toluene, and drying.[19]

Synthesis of this compound

A described laboratory synthesis of this compound involves the selective hydrolysis of di-tert-butyl terephthalate.[13]

  • Materials: Di-tert-butyl terephthalate, tert-butanol, 1N Potassium Hydroxide (KOH) solution, ethyl acetate, dilute hydrochloric acid, anhydrous magnesium sulfate.[13]

  • Procedure:

    • Suspend di-tert-butyl terephthalate (0.022 mol) in 30 mL of tert-butanol.[13]

    • Slowly add 22 mL of 1N KOH solution (0.022 mol).[13]

    • Heat the reaction mixture to 60°C and maintain this temperature for 7-8 hours.[13]

    • After the reaction is complete, cool the mixture and dilute it with water.[13]

    • Extract the aqueous phase three times with ethyl acetate to remove unreacted starting material.[13]

    • Acidify the remaining aqueous phase with dilute hydrochloric acid.[13]

    • Extract the product from the acidified aqueous phase with ethyl acetate.[13]

    • Combine all ethyl acetate extracts, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.[13]

    • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 4-(tert-butoxycarbonyl)benzoic acid as a white solid.[13]

Mandatory Visualizations

Synthesis_4_tert_Butylbenzoic_Acid A p-tert-Butyltoluene + Cobalt Acetate B Reactor A->B Charge C Oxidation (150-155°C -> 135-145°C) B->C Introduce O2 & Heat D Crude Product C->D E Crystallization (Cooling) D->E F Centrifugation & Washing (with p-tert-butyltoluene) E->F G Purified 4-tert-Butylbenzoic Acid F->G

Caption: Synthesis workflow for 4-tert-Butylbenzoic Acid.

Synthesis_4_tert_Butoxybenzoic_Acid Start Di-tert-butyl terephthalate + tert-Butanol + KOH Reaction Hydrolysis (60°C, 7-8h) Start->Reaction Workup1 Aqueous Workup (Dilution & Extraction with EtOAc) Reaction->Workup1 Acidification Acidification (dil. HCl) Workup1->Acidification Workup2 Extraction (EtOAc) & Drying (MgSO4) Acidification->Workup2 Product This compound Workup2->Product Concentration

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The chemical behavior of these molecules is primarily dictated by the carboxylic acid group and the tert-butyl or tert-butoxy substituent.

  • Carboxylic Acid Group: This functional group is acidic and readily undergoes reactions such as esterification and salt formation.[20] The formation of metal salts is particularly relevant for its use as a PVC heat stabilizer.[20][21]

  • tert-Butyl Group: In 4-tert-butylbenzoic acid, the bulky, electron-donating tert-butyl group influences the molecule's solubility in organic solvents and its steric properties.[20] This characteristic is leveraged when it is used as a modifier in alkyd resins to improve gloss and weather resistance.[20]

  • Applications of 4-tert-Butylbenzoic Acid:

    • Alkyd Resins: Acts as a stabilizer and modifier.[5][20][21]

    • Cosmetics: A derivative is used to manufacture Avobenzone, a common UV A blocker found in sunscreens.[5][21]

    • PVC Stabilizers: Metal salts of the acid are used as heat stabilizers for PVC.[5][21]

    • Other Uses: It also finds application in lubricants, paints, coatings, and as a corrosion inhibitor in cooling fluids.[1][5][21]

References

A Technical Guide to the Solubility of 4-tert-Butoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxybenzoic acid is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation. This technical guide provides an overview of the available solubility information for this compound, detailed experimental protocols for solubility determination, and logical workflows to guide laboratory practices.

Qualitative Solubility of this compound

Solvent TypeQualitative SolubilityRationale
Polar Aprotic Solvents (e.g., DMF, DMSO)Likely SolubleThe polarity of the carboxylic acid group would facilitate interactions with polar aprotic solvents.
Ethers (e.g., Dioxane, THF)Likely SolubleThe ether linkage and the overall molecular structure allow for favorable interactions.
Alcohols (e.g., Methanol, Ethanol)Likely SolubleThe carboxylic acid group can form hydrogen bonds with alcohol solvents.
Halogenated Solvents (e.g., Dichloromethane)Likely SolubleThe molecule has a significant non-polar character, which should allow for dissolution in moderately polar solvents.
Non-polar Solvents (e.g., Hexane, Toluene)Sparingly Soluble to InsolubleThe polar carboxylic acid group will limit solubility in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method for Quantitative Solubility Determination

This method is considered a gold standard for accurately determining solubility.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance (readable to ±0.1 mg)

  • Temperature probe

  • Sintered glass filter or syringe filter (0.45 µm)

  • Vials with screw caps

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial to remove any remaining solid particles.

  • Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Mass Determination of Solute: Once the solvent is completely evaporated, reweigh the vial containing the dry solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dry solute / Volume of supernatant withdrawn) x 100

    Solubility ( g/100 g solvent) = (Mass of dry solute / Mass of solvent in the supernatant) x 100

Isothermal Shake-Flask Method (Qualitative to Semi-Quantitative)

This is a simpler method to quickly assess solubility.

Procedure:

  • Add a small, known amount of this compound (e.g., 10 mg) to a vial.

  • Incrementally add a known volume of the organic solvent (e.g., 0.1 mL at a time).

  • After each addition, vigorously shake the vial and observe if the solid dissolves completely.

  • The approximate solubility can be determined from the total volume of solvent required to dissolve the initial mass of the solute.

Visualizing Experimental and Logical Workflows

To aid in the practical application of these protocols and in understanding the principles of solubility, the following diagrams have been generated using Graphviz.

G cluster_protocol Experimental Workflow: Gravimetric Solubility Determination prep 1. Prepare Supersaturated Solution (Excess Solute in Solvent) equil 2. Equilibrate at Constant Temperature (e.g., 24-48 hours) prep->equil filter 3. Withdraw and Filter Supernatant equil->filter weigh1 4. Weigh Filtered Saturated Solution filter->weigh1 evap 5. Evaporate Solvent weigh1->evap weigh2 6. Weigh Dry Solute evap->weigh2 calc 7. Calculate Solubility weigh2->calc G cluster_factors Key Factors Influencing Solubility solubility Solubility of This compound solute Solute Properties (Polarity, H-bonding) solute->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temp Temperature temp->solubility pressure Pressure (for gases, minor for solids) pressure->solubility

An In-depth Technical Guide to the Spectral Analysis of 4-tert-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-tert-Butoxybenzoic Acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the methodologies for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data and presents the quantitative findings in a clear, tabular format for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.7Singlet1H-COOH
8.03Doublet2HAr-H (ortho to -COOH)
6.95Doublet2HAr-H (ortho to -O-t-Bu)
1.34Singlet9H-C(CH₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)Assignment
171.8-COOH
162.7Ar-C (para to -COOH)
131.9Ar-CH (ortho to -COOH)
124.2Ar-C (ipso to -COOH)
113.9Ar-CH (ortho to -O-t-Bu)
79.3-O-C (CH₃)₃
28.8-C(CH₃ )₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2965StrongC-H stretch (tert-Butyl)
1685StrongC=O stretch (Carboxylic Acid)
1608MediumC=C stretch (Aromatic)
1290StrongC-O stretch (Carboxylic Acid)
1165StrongC-O stretch (Ether)
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
19430[M]⁺ (Molecular Ion)
179100[M - CH₃]⁺
13785[M - C₄H₉O]⁺
12155[M - C₄H₉O - O]⁺
5795[C₄H₉]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Sample Preparation

A sample of this compound (purity >98%) was used for all spectroscopic analyses. For NMR analysis, the sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For IR analysis, the solid sample was analyzed directly using a KBr pellet. For MS analysis, the sample was introduced via direct infusion after dissolution in a suitable volatile solvent.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation : A Bruker Avance III HD 400 MHz spectrometer was used.

  • Sample Preparation : 10-20 mg of this compound was dissolved in 0.7 mL of CDCl₃.

  • ¹H NMR Acquisition :

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.08 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR Acquisition :

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.36 seconds

    • Relaxation Delay: 2.0 seconds

  • Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer was used.

  • Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Acquisition :

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source was used.

  • Sample Preparation : The sample was dissolved in methanol to a concentration of 1 mg/mL and then further diluted to 1 µg/mL.

  • Acquisition :

    • Ionization Mode: Positive ion mode

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Processing : The mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the comprehensive spectral analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectral analysis of this compound.

Structural Elucidation from Spectral Data

This diagram illustrates how the information from different spectroscopic techniques contributes to the confirmation of the molecular structure of this compound.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound C₁₁H₁₄O₃ Proton_NMR ¹H NMR: - Aromatic Protons - tert-Butyl Protons - Carboxylic Acid Proton Proton_NMR->Structure Proton Environment Carbon_NMR ¹³C NMR: - Aromatic Carbons - tert-Butyl Carbons - Carbonyl Carbon Carbon_NMR->Structure Carbon Skeleton IR_Func Functional Groups: - O-H (Carboxylic Acid) - C=O (Carboxylic Acid) - C-O (Ether) IR_Func->Structure Functional Groups MS_Frag Molecular Weight and Fragmentation: - Molecular Ion at m/z 194 - Loss of CH₃, C₄H₉ MS_Frag->Structure Molecular Formula & Connectivity

Caption: Logical relationship between spectral data and structural elucidation.

4-tert-Butoxybenzoic Acid ¹H NMR and ¹³C NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-tert-Butoxybenzoic Acid

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the spectral features of this compound.

Molecular Structure and NMR Assignments

This compound (C₁₁H₁₄O₂) is an aromatic carboxylic acid derivative. The molecular structure contains distinct proton and carbon environments that give rise to a characteristic NMR spectrum. The numbering of the atoms for NMR assignment is shown in the diagram below.

G Structure of this compound with Atom Numbering C1 C1 C2 C2 C1->C2 C7 C7 (=O)OH C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 O_ether O C4->O_ether C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 C8 C8 C9 C9 (CH₃) C8->C9 C10 C10 (CH₃) C8->C10 C11 C11 (CH₃) C8->C11 O_ether->C8

Caption: Structure of this compound with Atom Numbering.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2, H-6~7.95Doublet (d)2H~8.8
H-3, H-5~7.00Doublet (d)2H~8.8
-C(CH₃)₃~1.34Singlet (s)9HN/A
-COOH~11.5-13.0Broad Singlet (br s)1HN/A

Note: The chemical shift of the carboxylic acid proton (-COOH) is highly variable and depends on factors such as solvent and concentration.

Table 2: ¹³C NMR Data
Carbon AtomChemical Shift (δ, ppm)
C-7 (-COOH)~167.0
C-4~158.0
C-1~129.5
C-2, C-6~131.5
C-3, C-5~120.0
C-8 (-C(CH₃)₃)~79.0
C-9, C-10, C-11 (-C(CH₃)₃)~28.8

Experimental Protocols

The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup. The following are generalized protocols for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound. For ¹³C NMR, a higher concentration is required due to the low natural abundance and lower sensitivity of the ¹³C nucleus; aim for a nearly saturated solution if possible.[1]

  • Solvent Selection : Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[2] Common solvents include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • Filtration : Ensure the sample solution is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry NMR tube.

  • Final Volume : The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.

Instrument Parameters for ¹H NMR Spectroscopy
  • Spectrometer Frequency : Spectra are typically recorded on instruments with frequencies of 300 MHz or higher.[3]

  • Pulse Width : A 30-45° pulse angle is often used for routine spectra to allow for a shorter relaxation delay.[4]

  • Acquisition Time (at) : Typically 2-4 seconds.

  • Relaxation Delay (d1) : A delay of 1-2 seconds is common for qualitative spectra. For quantitative results, the delay should be at least 5 times the longest T1 relaxation time of the protons being measured.

  • Number of Scans (ns) : For ¹H NMR, 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Referencing : The spectrum is referenced to the residual solvent peak or an internal standard like TMS (0 ppm).

Instrument Parameters for ¹³C NMR Spectroscopy
  • Spectrometer Frequency : The ¹³C resonance frequency is about one-fourth of the proton frequency on the same instrument (e.g., 75 MHz on a 300 MHz spectrometer).[1]

  • Decoupling : A standard proton-decoupled experiment is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.[5]

  • Pulse Width : A 30-45° pulse angle is typically used.

  • Relaxation Delay (d1) : A delay of 2 seconds is a common starting point.[6] For quantitative ¹³C NMR, a much longer delay (e.g., >10s) and an inverse-gated decoupling sequence are necessary to suppress the Nuclear Overhauser Effect (nOe).[5]

  • Number of Scans (ns) : Due to the low sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[1]

  • Referencing : The spectrum is referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.0 ppm) or TMS.[7]

Experimental Workflow Visualization

The logical flow of a typical NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum proc3->proc4 an1 Peak Picking proc4->an1 an2 Integration an1->an2 an3 Structural Assignment an2->an3

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-tert-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butoxybenzoic acid is a derivative of benzoic acid with significant applications in organic synthesis and materials science. A precise understanding of its molecular structure is paramount for its application in research and drug development. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule, thereby confirming its identity and purity. This guide provides a comprehensive overview of the FT-IR analysis of this compound, including a detailed experimental protocol, spectral data interpretation, and a logical workflow for the analytical process.

Experimental Protocol: FT-IR Analysis

A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound involves the Potassium Bromide (KBr) pellet technique. This method ensures a uniform dispersion of the analyte in an infrared-transparent matrix.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and a ceramic infrared light source.

  • An agate mortar and pestle.

  • A hydraulic press with a pellet-forming die.

Reagents:

  • This compound, analytical grade.

  • Potassium Bromide (KBr), spectroscopy grade, dried in an oven to remove moisture.

Procedure:

  • Sample Preparation: Approximately 1-2 mg of this compound is placed in a clean, dry agate mortar. To this, about 100-200 mg of spectroscopy-grade KBr is added. The mixture is then thoroughly ground with a pestle for several minutes to achieve a fine, homogenous powder. This grinding is crucial to reduce particle size and minimize scattering of the infrared radiation.[1]

  • Pellet Formation: The powdered mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure is applied (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[1]

  • Background Spectrum: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum is collected first. This scan measures the absorbance of the instrument's optical path and the KBr matrix, which is later subtracted from the sample spectrum to isolate the absorbance of the analyte.[2]

  • Sample Spectrum Acquisition: The sample spectrum is then recorded. Data is typically collected over a wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 to 64 scans are typically co-added.[2]

  • Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram to generate the final spectrum. The previously collected background spectrum is subtracted to produce the final FT-IR spectrum of this compound.

FT-IR Spectrum Data and Interpretation

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its primary functional groups: a carboxylic acid, a tert-butyl group, an ether linkage, and a para-disubstituted aromatic ring. The quantitative data and vibrational assignments are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (H-bonded dimer)[3][4][5]
3100 - 3000MediumC-H StretchAromatic Ring[5][6]
2985 - 2850StrongC-H Stretchtert-Butyl Group (Aliphatic)[2][6]
1710 - 1680Very StrongC=O StretchCarboxylic Acid (Dimer)[3][4]
~1605 & ~1510Medium-StrongC=C StretchAromatic Ring[5][6]
1470 - 1450MediumC-H Bend (Asymmetric)Alkanes (tert-Butyl)[5]
1320 - 1210StrongC-O StretchCarboxylic Acid[3]
1250 - 1150StrongC-O-C Stretch (Asymmetric)Aryl-Alkyl Ether
950 - 910Medium, BroadO-H Bend (Out-of-Plane)Carboxylic Acid Dimer[3]
850 - 800StrongC-H Bend (Out-of-Plane)Para-Disubstituted Aromatic Ring

Key Spectral Features:

  • O-H Stretch: A very prominent and broad absorption band is observed in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]

  • C-H Stretches: Sharp peaks just below 3000 cm⁻¹ are due to the C-H stretching of the tert-butyl group. Weaker, sharp bands above 3000 cm⁻¹ correspond to the aromatic C-H stretches.[6]

  • C=O Stretch: An intense, sharp peak appears around 1690 cm⁻¹, which is the hallmark of the carbonyl (C=O) stretching vibration in a dimeric carboxylic acid.[3][4]

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information. Strong bands corresponding to the C-O stretching of the carboxylic acid and the C-O-C stretching of the ether group are present. Furthermore, a strong out-of-plane C-H bending vibration between 850-800 cm⁻¹ is a clear indicator of para-disubstitution on the benzene ring.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR spectroscopy, from initial sample handling to final structural confirmation.

FT_IR_Analysis_Workflow start_end start_end process process data data analysis analysis sub_0 Start: Obtain this compound Sample sub_1 Sample Preparation (Grind with KBr, Press Pellet) sub_0->sub_1 sub_2 FT-IR Spectrometer sub_1->sub_2 sub_3 1. Acquire Background Spectrum 2. Acquire Sample Spectrum sub_2->sub_3 sub_4 Raw Data (Interferogram) sub_3->sub_4 sub_5 Data Processing (Fourier Transform, Background Subtraction) sub_4->sub_5 sub_6 Final FT-IR Spectrum sub_5->sub_6 sub_7 Spectral Analysis (Peak Identification & Assignment) sub_6->sub_7 sub_8 End: Structural Confirmation sub_7->sub_8

References

An In-depth Technical Guide to the Mass Spectrometry of 4-tert-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-tert-butoxybenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details its characteristic fragmentation patterns under electron ionization, provides established experimental protocols for its analysis, and presents key data in a clear, accessible format.

Core Concepts in the Mass Spectrometry of this compound

This compound (C₁₁H₁₄O₃, Monoisotopic Mass: 194.0943 Da) is an aromatic carboxylic acid. Its mass spectrum is characterized by fragmentation events related to its tert-butoxy and carboxylic acid functional groups. Understanding these fragmentation pathways is crucial for the structural elucidation and quantification of this and related molecules.

While an experimental electron ionization (EI) mass spectrum for this compound is not widely available in public spectral databases, its fragmentation can be predicted based on the well-established principles of mass spectrometry and the observed fragmentation of analogous structures, such as 4-tert-butylbenzoic acid and other alkoxybenzoic acids. The molecular ion is expected to be observed at an m/z of 194.

Predicted Electron Ionization Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the tert-butoxy and carboxylic acid moieties.

A primary fragmentation event is the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable oxonium ion. Another significant fragmentation involves the cleavage of the tert-butyl cation ((CH₃)₃C⁺), resulting in a 4-hydroxybenzoic acid radical cation. The carboxylic acid group can also undergo fragmentation through the loss of a hydroxyl radical (•OH) or a carboxyl radical (•COOH).

Further fragmentation of these primary ions can lead to the formation of smaller, characteristic ions, providing a unique fingerprint for the molecule.

Caption: Predicted major fragmentation pathways for this compound.

Quantitative Mass Spectral Data

m/zProposed Fragment IonRelative Intensity (%)Notes
178[M]⁺•Present, but not always abundantMolecular ion of 4-tert-butylbenzoic acid
163[M - CH₃]⁺100 (Base Peak)Loss of a methyl radical from the tert-butyl group
135[M - C₃H₇]⁺ or [M - COOH]⁺~40Loss of a propyl radical or the carboxyl group
91[C₇H₇]⁺~60Tropylium ion, a common fragment in alkylbenzenes
77[C₆H₅]⁺~30Phenyl cation
41[C₃H₅]⁺~55Allyl cation, likely from fragmentation of the tert-butyl group

Experimental Protocols

The analysis of this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, required sensitivity, and the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile and thermally stable compound suitable for GC analysis.[3] Silylation is a common derivatization technique.

1. Sample Preparation and Derivatization:

  • Extraction: If the analyte is in a complex matrix (e.g., biological fluids), a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) under acidic conditions is recommended.[3]

  • Derivatization (Silylation): The dried extract is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine or acetonitrile. The mixture is heated to ensure complete derivatization.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A nonpolar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Splitless injection is typically used for trace analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation, for example, starting at a lower temperature and ramping up to a final temperature.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A suitable mass range to cover the expected molecular ion and fragment ions (e.g., m/z 40-400).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of polar compounds like carboxylic acids and generally does not require derivatization.

1. Sample Preparation:

  • Dissolution: The sample is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

  • Filtration: The sample solution should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase column, such as a C18 or C8, is typically used.

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate to improve ionization).

    • Flow Rate: Dependent on the column dimensions.

  • Mass Spectrometer (MS):

    • Ionization: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for carboxylic acids to form the [M-H]⁻ ion.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: A mass range appropriate for the molecular weight of the analyte.

Experimental Workflow

The general workflow for the analysis of this compound by mass spectrometry is outlined below.

G General Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Collection Extraction Extraction (if needed) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Injection Injection into MS System Derivatization->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectralAnalysis Spectral Analysis DataAcquisition->SpectralAnalysis Quantification Quantification SpectralAnalysis->Quantification

Caption: A generalized workflow for the mass spectrometric analysis.

References

Crystal Structure of 4-tert-Butoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding 4-tert-Butoxybenzoic Acid, with a primary focus on its crystal structure. Despite extensive searches of publicly available crystallographic databases, a definitive, publicly accessible single-crystal structure of this compound has not been identified. The Crystallography Open Database (COD) lists several entries potentially associated with this compound; however, the detailed crystallographic data for these entries could not be retrieved through standard search protocols. This guide, therefore, summarizes the known chemical and physical properties of this compound, outlines a common synthetic route, and details the standard experimental protocol for crystal structure determination via single-crystal X-ray diffraction, which would be the definitive method to establish its solid-state architecture. The provided information is intended to serve as a valuable resource for researchers working with this compound in fields such as materials science and drug development.

Introduction

This compound is a derivative of benzoic acid characterized by a bulky tert-butoxy group at the para position of the phenyl ring. This structural feature imparts specific physicochemical properties that are of interest in various applications, including as a building block in organic synthesis and potentially in the development of novel pharmaceutical agents. The arrangement of molecules in the solid state, dictated by the crystal structure, is of paramount importance as it governs key properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development. While the crystal structures of many benzoic acid derivatives are known to exhibit hydrogen-bonded dimer motifs, the specific packing arrangement of this compound remains to be authoritatively determined and publicly documented.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 98-73-7
Appearance White crystalline powder
Melting Point 162-165 °C
Solubility Insoluble in water; soluble in alcohol and benzene
pKa No experimental value found

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of p-tert-butyltoluene. The following is a representative experimental protocol.

Materials and Reagents
  • p-tert-Butyltoluene

  • Cobalt (II) acetylacetonate (catalyst)

  • Air or an alternative oxidant (e.g., potassium permanganate)

  • Appropriate solvent (e.g., acetic acid)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (for drying)

Experimental Procedure
  • Reaction Setup: A mixture of p-tert-butyltoluene and the chosen solvent is placed in a reaction vessel equipped with a reflux condenser, a magnetic stirrer, and a gas inlet (if using air as the oxidant).

  • Catalyst Addition: A catalytic amount of cobalt (II) acetylacetonate is added to the reaction mixture.

  • Oxidation: The reaction mixture is heated to the desired temperature (e.g., reflux), and air is bubbled through the solution. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Acidification and Precipitation: The residue is dissolved in an aqueous basic solution (e.g., sodium hydroxide solution) and then acidified with hydrochloric acid to precipitate the this compound.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification p-tert-Butyltoluene p-tert-Butyltoluene Oxidation in Solvent Oxidation in Solvent p-tert-Butyltoluene->Oxidation in Solvent Oxidant (Air) Oxidant (Air) Oxidant (Air)->Oxidation in Solvent Catalyst (Co(II) salt) Catalyst (Co(II) salt) Catalyst (Co(II) salt)->Oxidation in Solvent Solvent Removal Solvent Removal Oxidation in Solvent->Solvent Removal Acidification Acidification Solvent Removal->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

A flowchart illustrating the synthesis of this compound.

Crystal Structure Determination: A General Protocol

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. The general workflow for this experimental technique is as follows.

Crystal Growth
  • Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility.

  • Crystallization Technique: Single crystals are grown using methods such as slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The goal is to obtain well-formed, single crystals of sufficient size and quality.

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.

Structure Solution and Refinement
  • Unit Cell Determination: The diffraction data is used to determine the dimensions and symmetry of the unit cell.

  • Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods to obtain the final, accurate crystal structure.

G General Workflow for Single-Crystal X-ray Diffraction Compound Synthesis Compound Synthesis Crystal Growth Crystal Growth Compound Synthesis->Crystal Growth Purified Compound X-ray Data Collection X-ray Data Collection Crystal Growth->X-ray Data Collection Single Crystal Data Processing Data Processing X-ray Data Collection->Data Processing Diffraction Pattern Structure Solution Structure Solution Data Processing->Structure Solution Unit Cell & Space Group Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Atomic Model Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure Publication / Database Publication / Database Final Crystal Structure->Publication / Database

A generalized workflow for determining a crystal structure.

Role in Drug Development

A well-characterized crystal structure is a foundational piece of information in the drug development pipeline. The diagram below illustrates a simplified logical flow of how a compound like this compound, once its structure is determined, could progress through the initial stages of drug discovery and development.

G Conceptual Role in Drug Development Compound Synthesis & Purification Compound Synthesis & Purification Structural Characterization Structural Characterization Compound Synthesis & Purification->Structural Characterization Pure Compound Crystal Structure Determination Crystal Structure Determination Structural Characterization->Crystal Structure Determination e.g., X-ray Diffraction Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Crystal Structure Determination->Structure-Activity Relationship (SAR) Studies 3D Atomic Coordinates SAR Studies SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials

Simplified logical flow of early-stage drug development.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides the necessary background information for researchers and drug development professionals. The outlined synthetic and crystallographic methods offer a clear path forward for obtaining and characterizing this compound. The determination of its crystal structure would be a valuable contribution to the scientific community, enabling a deeper understanding of its solid-state properties and facilitating its potential application in materials science and medicinal chemistry.

An In-depth Technical Guide to 4-tert-Butoxybenzoic Acid (CAS: 13205-47-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butoxybenzoic Acid (CAS: 13205-47-5), a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and safety. Notably, this compound has been identified as a potential linker in the synthesis of ruthenium complexes and has been suggested to possess anti-inflammatory and anti-glioblastoma properties, indicating promising avenues for future research and drug development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 13205-47-5
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Predicted pKa 4.49 ± 0.10[2]
Physical State Powder[3]
Storage Temperature Room Temperature, sealed in a dry place[2]

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in available literature. Researchers should perform their own characterizations.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not widely published. However, a general synthetic strategy can be inferred from standard organic chemistry principles, likely involving the Williamson ether synthesis. This would typically involve the reaction of a salt of 4-hydroxybenzoic acid with a tert-butyl halide.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

G Conceptual Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 4_hydroxybenzoic_acid 4-Hydroxybenzoic Acid reaction_vessel Reaction in a suitable solvent (e.g., Ethanol) 4_hydroxybenzoic_acid->reaction_vessel tert_butyl_halide tert-Butyl Halide (e.g., tert-Butyl Bromide) tert_butyl_halide->reaction_vessel base Base (e.g., Sodium Hydroxide) base->reaction_vessel crude_product Crude this compound reaction_vessel->crude_product Williamson Ether Synthesis purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: A conceptual workflow for the synthesis of this compound.

Cited Experimental Protocol for a Related Compound: Synthesis of 4-Butoxybenzoic Acid

While a specific protocol for the tert-butoxy derivative is unavailable, a method for the synthesis of the analogous 4-butoxybenzoic acid has been reported and can serve as a procedural reference.

Reactants:

  • 4-Hydroxybenzoic acid (15.0 g, 0.11 mol)

  • 1-Bromobutane (22.6 g, 0.165 mol)

  • Sodium hydroxide (10.60 g)

  • Ethanol (60 ml)

  • Water

  • 36% Hydrochloric acid

  • Ether

Procedure:

  • A stirred mixture of 4-hydroxybenzoic acid in ethanol and sodium hydroxide in a minimum amount of water is prepared.

  • 1-Bromobutane is added dropwise at room temperature.

  • The mixture is heated under reflux overnight.

  • Ethanol is distilled off, and an equal volume of water is added.

  • The mixture is boiled to form a solution, then cooled and washed with ether.

  • The solution is acidified with 36% hydrochloric acid.

  • The cooled mixture is filtered, and the solid product is washed with water.

  • The crude product is recrystallized from ethanol to yield colorless crystals.[4]

Spectroscopic Data

Detailed spectroscopic data with peak assignments for this compound are not available in the searched literature. The following sections provide a general guide to the expected spectral features. Researchers should acquire and interpret their own data for confirmation.

¹H NMR Spectroscopy (Expected Signals)
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring.

  • tert-Butyl Protons: A singlet in the aliphatic region (typically δ 1.2-1.6 ppm), integrating to nine protons.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Signals)
  • Carboxylic Carbonyl Carbon: A signal in the downfield region (typically δ 165-185 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), two of which will be quaternary carbons.

  • tert-Butoxy Carbons: Two signals in the aliphatic region, one for the quaternary carbon and one for the three equivalent methyl carbons.

FTIR Spectroscopy (Expected Bands)
  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • C-O Stretch (Ether): A band in the region of 1200-1300 cm⁻¹.

  • C-H Bends (Aromatic): Bands in the fingerprint region.

Mass Spectrometry (Expected Fragmentation)

The mass spectrum is expected to show a molecular ion peak at m/z 194. Key fragmentation patterns would likely involve the loss of the tert-butyl group (C₄H₉, 57 Da) and the carboxylic acid group (COOH, 45 Da).

Applications in Drug Development and Research

Preliminary information suggests that this compound holds promise in several areas of scientific research, particularly in the development of novel therapeutic agents and materials.

Linker in Ruthenium Complexes

This compound has been identified as a linker for the synthesis of ruthenium complexes. Ruthenium complexes are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The benzoic acid moiety can coordinate to the metal center, while the tert-butoxy group can be used to tune the solubility and electronic properties of the complex.

A general workflow for the synthesis of such a complex is depicted below.

G Synthesis of a Ruthenium Complex Ru_precursor Ruthenium Precursor (e.g., [Ru(arene)Cl₂]₂) reaction Reaction in a suitable solvent Ru_precursor->reaction ligand This compound ligand->reaction product Ruthenium Complex reaction->product Ligand Exchange

Caption: General workflow for synthesizing a ruthenium complex.

Potential Anti-Glioblastoma and Anti-inflammatory Activity

There are indications that this compound may have potential applications in oncology and immunology. It has been suggested to inhibit the growth of glioblastoma cells and to possess anti-inflammatory properties. The proposed mechanism for its anti-glioblastoma activity is through alkylation.

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by an anti-inflammatory agent.

G Hypothetical Anti-inflammatory Signaling Inflammatory_Stimulus Inflammatory Stimulus Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Cell_Surface_Receptor->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response 4_TBBA This compound 4_TBBA->Signaling_Cascade Inhibition

Caption: A hypothetical anti-inflammatory signaling pathway.

Further research is required to validate these potential biological activities and to elucidate the precise mechanisms of action.

Safety and Handling

This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound with clear potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While there is a significant gap in the publicly available experimental data, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with interesting biological activities. This guide serves as a starting point for researchers and encourages further detailed characterization and exploration of the applications of this compound.

References

Synthesis of Tert-Butyl 4-tert-Butylbenzoate from p-tert-Butyltoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-tert-butylbenzoate, a valuable intermediate in the manufacturing of various organic compounds, from p-tert-butyltoluene. The synthesis is a two-step process involving the oxidation of p-tert-butyltoluene to 4-tert-butylbenzoic acid, followed by the esterification of the resulting carboxylic acid. This document details various methodologies for each step, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and visual representations of the reaction pathways and workflows are included to aid researchers, scientists, and drug development professionals in the practical application of these synthetic routes.

Introduction

The synthesis of tert-butyl 4-tert-butylbenzoate from p-tert-butyltoluene is a significant transformation in organic chemistry, yielding a sterically hindered ester with applications in the production of polymers, resins, and as a precursor for more complex molecules. The overall synthetic pathway is outlined below.

Overall Synthetic Pathway

Synthesis_Pathway p_tert_butyltoluene p-tert-Butyltoluene intermediate_acid 4-tert-Butylbenzoic Acid p_tert_butyltoluene->intermediate_acid Oxidation final_product tert-Butyl 4-tert-Butylbenzoate intermediate_acid->final_product Esterification Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification start Start reagents Combine p-tert-butyltoluene, oxidant, and catalyst/solvent start->reagents heat Heat to reaction temperature (e.g., 90-180°C) reagents->heat react Maintain temperature and stir for specified time (e.g., 3-8 hours) heat->react monitor Monitor reaction progress (optional) react->monitor cool Cool reaction mixture monitor->cool isolate Isolate crude product (e.g., filtration, extraction) cool->isolate purify Purify by recrystallization or acid-base extraction isolate->purify end 4-tert-Butylbenzoic Acid purify->end Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Esterification Reaction cluster_workup Work-up and Purification start Start reagents Combine 4-tert-butylbenzoic acid, tert-butylating agent, and catalyst in a suitable solvent start->reagents react Stir at appropriate temperature (e.g., 0°C to room temperature) reagents->react monitor Monitor reaction progress (e.g., by TLC or GC) react->monitor quench Quench reaction monitor->quench extract Perform aqueous work-up/extraction quench->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify by distillation or chromatography (if needed) dry->purify end tert-Butyl 4-tert-Butylbenzoate purify->end

The Role of 4-tert-Butoxybenzoic Acid as a Chemical Intermediate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butoxybenzoic acid is a substituted benzoic acid derivative with significant potential as a chemical intermediate in various fields, including pharmaceuticals, materials science, and organic synthesis. Its unique structure, featuring a bulky tert-butoxy group and a reactive carboxylic acid moiety, offers a versatile platform for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and chemical properties, and its current and potential applications as a key building block in chemical synthesis. While detailed experimental data for this specific compound is emerging, this document consolidates available information and presents logical synthetic routes and potential applications based on established chemical principles.

Introduction

As the demand for novel organic molecules with tailored properties continues to grow, the role of versatile chemical intermediates has become increasingly critical. This compound, a derivative of benzoic acid, presents itself as a valuable scaffold in organic synthesis. The presence of a tert-butoxy group at the para position of the benzoic acid backbone imparts unique solubility characteristics and steric hindrance, which can be strategically exploited in multi-step syntheses. The carboxylic acid functional group provides a reactive handle for a wide array of chemical transformations, including esterification, amidation, and conversion to acid chlorides.

This guide aims to provide researchers and professionals in drug development and materials science with a detailed understanding of the synthesis and utility of this compound as a chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
CAS Number 13205-47-5[1]
Appearance Not explicitly stated, likely a solid at room temperature.
Solubility Expected to be soluble in organic solvents.
Storage Conditions Store at 10°C - 25°C in a well-closed container.[1]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, a salt of 4-hydroxybenzoic acid is reacted with a tert-butyl halide. Due to the propensity of tertiary halides to undergo elimination, careful selection of reaction conditions is crucial. An alternative and more controlled approach involves the protection of the carboxylic acid group of 4-hydroxybenzoic acid, followed by etherification and subsequent deprotection.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a proposed method based on the established principles of Williamson ether synthesis, adapted for the specific reactants.

Materials:

  • Methyl 4-hydroxybenzoate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • tert-Butyl bromide or tert-Butyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Etherification of Methyl 4-hydroxybenzoate

  • To a solution of methyl 4-hydroxybenzoate in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add tert-butyl bromide (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude methyl 4-tert-butoxybenzoate.

Step 2: Hydrolysis of Methyl 4-tert-butoxybenzoate

  • Dissolve the crude methyl 4-tert-butoxybenzoate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of 2-3 with 1M HCl.

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield and Purity:

Role as a Chemical Intermediate

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of organic molecules.

Esterification and Amidation Reactions

The carboxylic acid group can be readily converted into esters and amides. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. The bulky tert-butoxy group can influence the pharmacological properties of the final molecule by modifying its lipophilicity and metabolic stability.

Use in Solid-Phase Synthesis

This compound has been identified as a potential linker in solid-phase synthesis.[1] In this application, the carboxylic acid end can be attached to a solid support, and the aromatic ring can be further functionalized. The tert-butoxy group can serve as a protecting group that can be cleaved under specific acidic conditions to release the synthesized molecule from the solid support.

Synthesis of Ruthenium Complexes

The compound has been used as a linker in the synthesis of ruthenium complexes.[1] The carboxylic acid can coordinate with the metal center, while the tert-butoxy group can be used to tune the electronic properties and solubility of the resulting complex. These complexes have potential applications in catalysis and medicinal chemistry.

Potential in Drug Discovery

While direct biological activity data for this compound is limited, it has been suggested to have potential anti-inflammatory and anti-glioblastoma properties.[1] This suggests that derivatives of this compound could be promising candidates for drug discovery programs. The core structure can be used as a starting point for the synthesis of a library of compounds to be screened for various biological activities.

Visualizing the Synthesis and Applications

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrolysis cluster_applications Potential Applications start1 Methyl 4-hydroxybenzoate reagent1 1. NaH, DMF 2. tert-Butyl bromide start1->reagent1 product1 Methyl 4-tert-butoxybenzoate reagent1->product1 Williamson Ether Synthesis reagent2 LiOH, THF/H₂O product1->reagent2 product2 This compound reagent2->product2 app1 Ester/Amide Derivatives product2->app1 app2 Solid-Phase Synthesis Linker product2->app2 app3 Ruthenium Complexes product2->app3 app4 Drug Discovery Scaffolds product2->app4

Caption: Proposed synthesis and applications of this compound.

Conclusion

This compound is a promising chemical intermediate with a range of potential applications in organic synthesis, medicinal chemistry, and materials science. While detailed experimental data for this specific compound is not yet widely available, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The presence of both a reactive carboxylic acid and a sterically demanding tert-butoxy group provides a unique combination of properties that can be exploited for the creation of novel and complex molecules. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential as a valuable building block for scientific innovation.

References

The Unfolding Therapeutic Potential of 4-tert-Butoxybenzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxybenzoic acid and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The presence of the bulky tert-butoxy group significantly influences the lipophilicity and electronic properties of the benzoic acid core, leading to favorable interactions with various biological targets. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound derivatives, with a focus on their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.

Anti-inflammatory Activity: Targeting the NF-κB and COX Pathways

Derivatives of this compound have shown significant promise as anti-inflammatory agents. A notable example is 4-tert-butylphenyl salicylate, a salicylic acid derivative of a related compound, which has been demonstrated to exert its anti-inflammatory effects through the downregulation of the NF-κB signaling pathway[1].

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6[1]. 4-tert-butylphenyl salicylate has been shown to potently inhibit the translocation of NF-κB to the nucleus by preventing the degradation of IκBα[1]. This, in turn, suppresses the expression of the aforementioned pro-inflammatory mediators[1].

Furthermore, these derivatives have been observed to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators[1].

Signaling Pathway Diagram

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates IkB_NFkB_complex IκBα-NF-κB Complex Degradation Degradation IkB_alpha->Degradation NF_kB NF-κB (p65/p50) NF_kB_nucleus NF-κB (p65/p50) NF_kB->NF_kB_nucleus Translocates IkB_NFkB_complex->NF_kB Releases 4_tert_Butoxybenzoic_Derivative 4-tert-Butoxybenzoic Acid Derivative 4_tert_Butoxybenzoic_Derivative->IkB_alpha Inhibits Degradation DNA DNA NF_kB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Antimicrobial Activity

Hydrazide-hydrazone derivatives of this compound have demonstrated notable antimicrobial properties. A series of N′-benzylidene-4-tert-butylbenzohydrazides have been synthesized and evaluated for their in vitro urease inhibitory activity, which is a key target for combating infections by urease-producing bacteria such as Helicobacter pylori.

Quantitative Data: Urease Inhibition

The urease inhibitory activities of several N′-benzylidene-4-tert-butylbenzohydrazide derivatives are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the urease activity.

Compound IDSubstitution on Benzylidene RingIC50 (µM) ± SEM
4 2-Hydroxy21.45 ± 0.84
5 3-Hydroxy18.51 ± 0.73
6 4-Hydroxy13.33 ± 0.58
7 2,3-Dihydroxy25.32 ± 1.12
8 2,4-Dihydroxy19.87 ± 0.66
9 3,4-Dihydroxy16.24 ± 0.91
10 4-Methyl85.62 ± 3.27
11 4-Methoxy73.41 ± 2.54
12 4-Dimethylamino45.83 ± 1.98
13 4-Chloro61.27 ± 2.15
14 4-Bromo58.91 ± 2.03
15 4-Nitro92.14 ± 4.11
Thiourea (Standard) -21.14 ± 0.425
Data extracted from a study on N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives.

The structure-activity relationship (SAR) studies revealed that the presence and position of hydroxyl groups on the benzylidene ring significantly influence the urease inhibitory activity, with the 4-hydroxy substituted derivative (Compound 6 ) exhibiting the highest potency, even surpassing the standard inhibitor, thiourea.

Experimental Protocols

Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives

A general and efficient method for the synthesis of these derivatives involves a two-step process:

  • Synthesis of 4-tert-butylbenzohydrazide: 4-tert-Butylbenzoic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl 4-tert-butylbenzoate. This ester is then reacted with hydrazine hydrate in a suitable solvent such as methanol to produce 4-tert-butylbenzohydrazide.

  • Synthesis of N′-benzylidene-4-tert-butylbenzohydrazides: The synthesized 4-tert-butylbenzohydrazide is then condensed with various substituted aromatic aldehydes in a solvent like methanol, often with a catalytic amount of glacial acetic acid, to yield the final N′-benzylidene-4-tert-butylbenzohydrazide derivatives.

Synthesis_Workflow Start 4-tert-Butylbenzoic Acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl 4-tert-butylbenzoate Step1->Intermediate1 Step2 Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 4-tert-Butylbenzohydrazide Step2->Intermediate2 Step3 Condensation (Substituted Aromatic Aldehyde, Acetic Acid) Intermediate2->Step3 End N′-Benzylidene-4-tert- butylbenzohydrazide Derivatives Step3->End

Figure 2: General synthetic workflow for N′-benzylidene-4-tert-butylbenzohydrazide derivatives.

In Vitro Urease Inhibition Assay

The urease inhibitory activity of the synthesized compounds can be determined using a well-established spectrophotometric method.

Principle: The assay measures the amount of ammonia produced as a result of urea hydrolysis by the urease enzyme. The ammonia is quantified using the indophenol method, where it reacts with phenol and hypochlorite to form a blue-colored indophenol complex, the absorbance of which is measured at a specific wavelength.

Protocol:

  • Preparation of Solutions:

    • Enzyme solution: Prepare a solution of Jack bean urease in phosphate buffer.

    • Substrate solution: Prepare a solution of urea in phosphate buffer.

    • Test compound solutions: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

    • Reagents for indophenol method: Prepare solutions of phenol-nitroprusside and alkaline hypochlorite.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound solution at various concentrations.

    • Pre-incubate the mixture for a specified time at a controlled temperature.

    • Initiate the enzymatic reaction by adding the urea solution to each well.

    • Incubate the reaction mixture.

    • Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

    • Measure the absorbance of the resulting blue color using a microplate reader at approximately 625 nm.

  • Data Analysis:

    • Thiourea is typically used as a standard inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • The IC50 values are then determined by plotting the percentage of inhibition against the concentration of the test compounds.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. The anti-inflammatory effects, mediated at least in part through the inhibition of the NF-κB and COX pathways, and the potent urease inhibitory activity of its hydrazone derivatives highlight their therapeutic potential. The synthetic accessibility of this scaffold allows for the generation of large libraries of derivatives for further structure-activity relationship studies.

Future research should focus on:

  • Expanding the evaluation of these derivatives against a broader range of biological targets, including other enzymes, receptors, and microbial strains.

  • Conducting in-depth mechanistic studies to fully elucidate the molecular pathways through which these compounds exert their effects.

  • Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

  • Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models of disease.

The continued exploration of this compound derivatives holds significant promise for the discovery of novel therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols: Amine Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Critical Evaluation of Amine Protecting Groups: The Case of 4-tert-Butoxybenzoic Acid and the Standard Boc Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Amine Protecting Groups

In complex organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective modification of a multifunctional molecule is paramount. Amine functional groups, being nucleophilic and basic, often interfere with desired reactions at other sites. To prevent unwanted side reactions, amines are temporarily "blocked" or "protected" with a protecting group. An ideal protecting group must be:

  • Easy and efficient to introduce.

  • Stable to a wide range of reaction conditions.

  • Selectively removable in high yield under mild conditions that do not affect other functional groups.

This document addresses the potential use of this compound as an amine protecting group and provides a detailed guide to the industry-standard alternative, the tert-butoxycarbonyl (Boc) group.

Analysis of this compound as a Protecting Group

A direct inquiry into the use of this compound for amine protection reveals its unsuitability for this role. The reaction of an amine with this compound or its activated form (e.g., the acyl chloride) would form a 4-tert-butoxybenzamide.

Key Limitations:

  • Amide Bond Stability: The resulting amide bond is highly stable and resistant to cleavage. Removal of this group would necessitate harsh conditions, such as strong acid or base hydrolysis at elevated temperatures. These conditions lack the selectivity required for a protecting group and would likely cleave other sensitive functionalities within the molecule, such as esters or even peptide bonds.

  • Lack of Orthogonality: A cornerstone of protecting group strategy is orthogonality—the ability to remove one protecting group in the presence of others. The harsh conditions required to cleave a benzamide bond are not orthogonal to most other protecting groups used in modern synthesis.

In contrast, the widely used tert-butoxycarbonyl (Boc) group forms a carbamate linkage with the amine. This carbamate, while stable to many reagents, is specifically designed for easy and selective removal under mild acidic conditions, fulfilling the critical requirements of a protecting group.

The tert-Butoxycarbonyl (Boc) Group: The Standard for Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. It is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O. The resulting N-Boc protected amine is stable to basic and nucleophilic conditions but can be readily cleaved with mild acids like trifluoroacetic acid (TFA).

General Reaction Schemes

The protection and deprotection of an amine using the Boc group can be visualized as follows:

ProtectionDeprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ (Amine) p1 Amine->p1 Boc2O (Boc)₂O Di-tert-butyl dicarbonate Boc2O->p1 Base Base (e.g., TEA, DMAP) Base->p1 Solvent Solvent (e.g., DCM, THF) Solvent->p1 ProtectedAmine R-NH-Boc (Protected Amine) p1->ProtectedAmine  Protection ProtectedAmine_d R-NH-Boc (Protected Amine) p2 ProtectedAmine_d->p2 Acid Strong Acid (e.g., TFA, HCl) Acid->p2 DeprotectedAmine R-NH₃⁺ (Amine Salt) Byproducts CO₂ + Isobutylene p2->DeprotectedAmine  Deprotection p2->Byproducts

General workflow for Boc protection and deprotection of amines.
Data Presentation: Boc Protection Reaction Parameters

The following table summarizes typical reaction conditions for the Boc protection of various primary and secondary amines using (Boc)₂O.

EntrySubstrate (Amine)BaseSolventTime (h)Temp (°C)Yield (%)
1BenzylamineTriethylamine (TEA)Dichloromethane (DCM)225>95
2Aniline4-DMAP (cat.)Acetonitrile42590-95
3Glycine Methyl EsterNaHCO₃Dioxane/H₂O1225>95
4DiethylamineNaOH (aq)THF32592
54-BromoanilineNone (Catalyst-free)Water/Acetone12598[1]
Comparison of Common Amine Protecting Groups

The choice of protecting group is critical for designing a synthetic route. The table below compares the stability of the Boc group with other common amine protecting groups.

Protecting GroupAbbreviationStructureStable ToLabile To (Cleavage Reagents)
tert-ButoxycarbonylBoctBu-O-CO-Base, H₂/Pd, NucleophilesStrong Acid (TFA, HCl)[2][3]
FluorenylmethyloxycarbonylFmocFmoc-O-CO-Acid, H₂/PdBase (Piperidine)[4]
BenzyloxycarbonylCbz (or Z)Bn-O-CO-Acid, BaseH₂/Pd, HBr/AcOH, Na/NH₃[4]

Experimental Protocols

Protocol for Boc Protection of a Primary Amine (e.g., Benzylamine)

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of a primary amine.

Protocol_Boc_Protection start Start: Prepare Reactants dissolve 1. Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in Dichloromethane (DCM). start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_boc 3. Add (Boc)₂O (1.1 eq) slowly to the stirred solution. cool->add_boc warm_rt 4. Allow the reaction to warm to room temperature and stir for 2-4 hours. add_boc->warm_rt monitor 5. Monitor reaction progress by TLC. warm_rt->monitor quench 6. Quench the reaction with water. monitor->quench extract 7. Extract the aqueous layer with DCM (3x). quench->extract wash 8. Wash the combined organic layers with brine, dry over Na₂SO₄, and filter. extract->wash concentrate 9. Concentrate the filtrate in vacuo to yield the crude product. wash->concentrate purify 10. Purify by flash chromatography if necessary. concentrate->purify end End: Obtain Pure N-Boc-benzylamine purify->end

Workflow for Boc protection of a primary amine.

Materials:

  • Primary amine (e.g., Benzylamine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent.

  • Add the base (1.0-1.5 equivalents).[2]

  • Stir the solution at room temperature or cool to 0 °C, depending on the reactivity of the amine.

  • Slowly add (Boc)₂O (1.0-1.2 equivalents) to the mixture.

  • Stir the reaction for 2-12 hours, monitoring completion by TLC.[2]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

  • Purify by column chromatography if necessary.

Protocol for Deprotection of a Boc-Protected Amine

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in a minimal amount of DCM.

  • Add an excess of TFA (typically in a 1:1 to 1:4 ratio of DCM:TFA).[3] The reaction is often performed with neat TFA as well.[3]

  • Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Conclusion

While this compound is not a viable protecting group for amines due to the formation of a highly stable amide bond, the similarly named tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its ease of introduction, stability to a wide range of reagents, and facile cleavage under mild acidic conditions make it an invaluable tool for researchers in drug development and other scientific fields. The protocols and data provided herein offer a comprehensive guide for the successful application of Boc protection chemistry.

References

Application Notes and Protocols for the Deprotection of tert-Butoxy-Containing Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to achieve selectivity in complex molecular transformations. The 4-tert-butoxybenzoyl group is an example of a protecting group for alcohols and amines, forming an ester or amide linkage, respectively. While specific literature on the deprotection of the 4-tert-butoxybenzoyl group is not abundant, its chemical structure contains a tert-butoxy moiety, which is the key reactive feature of the widely used and extensively studied tert-butoxycarbonyl (Boc) protecting group. The principles and conditions for the cleavage of the tert-butoxy group are well-established and are highly relevant for the deprotection of any protecting group containing this functionality, including the 4-tert-butoxybenzoyl group.

This document provides a detailed overview of the common methods for the deprotection of tert-butoxy-containing protecting groups, with a primary focus on the N-Boc group as a representative example. The protocols and data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The deprotection strategies typically rely on the acid-labile nature of the tert-butyl carbamate, which decomposes into the free amine, carbon dioxide, and a stable tert-butyl cation.

Primary Deprotection Strategies

The removal of tert-butoxy-based protecting groups can be accomplished under various conditions, primarily categorized as acidic, thermal, or Lewis acid-mediated methods.

  • Acid-Catalyzed Deprotection: This is the most common and well-established method. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used to protonate the carbonyl oxygen of the Boc group, facilitating the release of the tert-butyl cation and subsequent collapse to the free amine.[1][2] The reaction is typically fast and occurs at room temperature.[1] A solution of 4 M HCl in dioxane is also a highly effective reagent that can offer selectivity in the presence of other acid-sensitive groups like tert-butyl esters.[3]

  • Thermal Deprotection: In cases where acidic conditions are not tolerated by the substrate, thermal cleavage offers a valuable alternative. This method involves heating the N-Boc protected compound, often in a high-boiling point solvent or in a continuous flow reactor, to induce elimination.[4][5] Thermal deprotection can be achieved without any acid catalyst, which is beneficial for molecules with acid-labile functionalities.[4] Temperature control can even allow for the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group.[4]

  • Lewis Acid-Mediated Deprotection: Lewis acids, such as zinc bromide (ZnBr₂), can also be employed to remove Boc groups.[1] These conditions can sometimes offer different selectivity compared to strong Brønsted acids. For instance, ZnBr₂ has been used for the chemoselective hydrolysis of tert-butyl esters, though N-Boc groups were also found to be labile under these conditions.[6]

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize quantitative data for various deprotection methods applied to N-Boc protected amines, providing a comparative overview of reagents, conditions, and yields.

Table 1: Acid-Catalyzed Deprotection of N-Boc Group

Reagent Solvent Temperature Time Yield Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temp. 2 - 12 h High [1]
Conc. Hydrochloric Acid (HCl) Water/Organic Solvent Room Temp. ~2 h High [1]
4 M HCl in Dioxane Dioxane Room Temp. 30 min High [3]
Methanesulfonic Acid tBuOAc/CH₂Cl₂ (4:1) 25 °C Not specified 70 - 100% [7]
Sulfuric Acid (conc.) tBuOAc Not specified Not specified 70 - 100% [7]

| Aqueous Phosphoric Acid | Not specified | Not specified | Not specified | High |[8] |

Table 2: Thermal Deprotection of N-Boc Group

Solvent Temperature Method Conversion/Yield Reference
Methanol / Trifluoroethanol 150-270 °C Continuous Flow High [4]
Supercritical Fluid 270 °C Plug Flow Reactor 79% Yield [4]
Phosphonium Ionic Liquid ~150 °C Batch Moderate Yields [9]
Phosphonium Ionic Liquid + H₂O ~150 °C Batch Improved Yields [9]

| Phosphonium Ionic Liquid + 2 equiv. TFA | Not specified | Batch | High Yield, <10 min |[9][10] |

Experimental Protocols

This section provides detailed methodologies for key deprotection experiments.

Protocol 1: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is a 25-50% solution of TFA in DCM (v/v).[1]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 30 minutes to several hours depending on the substrate.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully neutralize the remaining acid by washing the organic solution with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

  • If necessary, purify the product by column chromatography, crystallization, or distillation.

Protocol 2: Selective N-Boc Deprotection using 4 M HCl in Dioxane

Materials:

  • N-Boc protected substrate

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent if necessary, or use it directly if it is soluble in the reagent.

  • Add the 4 M HCl in dioxane solution to the substrate.[3]

  • Stir the mixture at room temperature for 30 minutes.[3] The hydrochloride salt of the deprotected amine may precipitate during the reaction.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product salt completely.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous NaHCO₃ or triethylamine) during an aqueous workup and extraction.

Visualizations

The following diagrams illustrate the deprotection workflow and the underlying chemical mechanism.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Substrate in Solvent reagent Add Deprotection Reagent (e.g., TFA) start->reagent react Stir at Defined Temperature reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench & Neutralize monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography) dry->purify end_node Isolated Product purify->end_node

Caption: General experimental workflow for the deprotection of a tert-butoxy-containing protecting group.

Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Elimination tBu_cation t-Butyl Cation ProtonatedBoc->tBu_cation Amine R-NH2 (Free Amine) CarbamicAcid->Amine Decarboxylation CO2 CO2 CarbamicAcid->CO2 H_ion H+

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.[2]

References

Application Notes and Protocols: 4-tert-Butoxybenzoic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed by the self-assembly of metal ions or clusters with organic linkers. The choice of the organic linker is critical in tailoring the structural and functional properties of the resulting MOF, including its pore size, surface area, and chemical environment. 4-tert-Butoxybenzoic acid presents itself as a promising candidate for a linker in the synthesis of novel MOFs. The bulky tert-butoxy group can introduce steric hindrance, potentially leading to the formation of MOFs with unique topologies and pore environments. These characteristics are highly desirable for applications in drug delivery, where the pore dimensions and host-guest interactions can be fine-tuned for controlled release, and in catalysis, where the steric environment around the active sites can influence substrate selectivity.

While specific literature on MOFs synthesized exclusively with this compound is not extensively available, this document provides detailed application notes and protocols based on established methodologies for carboxylate-based MOFs with similarly functionalized linkers. The provided protocols for synthesis, drug loading, and catalysis are grounded in general principles and successful experiments reported for analogous systems.

Quantitative Data Summary

The following table summarizes expected quantitative data for a hypothetical MOF synthesized using this compound, based on reported values for MOFs constructed from other functionalized benzoic acid derivatives.

PropertyExpected Value RangeNotes
BET Surface Area 800 - 2500 m²/gThe bulky tert-butoxy group may lead to a reduction in the highest achievable surface areas compared to unfunctionalized linkers, but significant porosity is still expected. The specific surface area will be highly dependent on the chosen metal and synthesis conditions.
Pore Volume 0.4 - 1.2 cm³/gThe pore volume is directly related to the surface area and the packing of the linkers in the framework.
Pore Size 5 - 15 ÅThe tert-butoxy group is expected to create pores in the microporous to lower mesoporous range, suitable for the encapsulation of small to medium-sized drug molecules.
Thermal Stability 250 - 400 °CThe thermal stability will be influenced by the strength of the metal-carboxylate bond. Zinc- and Zirconium-based MOFs are known for their relatively high thermal stability.
Drug Loading Capacity 10 - 40 wt%The loading capacity for a model drug like ibuprofen or 5-fluorouracil will depend on the pore volume and the affinity of the drug for the MOF's internal surface. The hydrophobic nature of the tert-butoxy group might favor the loading of hydrophobic drugs.

Experimental Protocols

Solvothermal Synthesis of a Zinc-based MOF with this compound (Hypothetical Protocol)

This protocol describes a general solvothermal method for the synthesis of a zinc-based MOF using this compound as the organic linker.[1][2]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product in a vacuum oven at 80 °C overnight.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the tert-butoxy group.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the activated MOF.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification and Activation Zn_Nitrate Zinc Nitrate Hexahydrate in DMF Mixing Mixing and Sonication Zn_Nitrate->Mixing Linker This compound in DMF Linker->Mixing Heating Solvothermal Reaction (120°C, 48h) Mixing->Heating Collection Collection (Centrifugation/Filtration) Heating->Collection Washing Washing (DMF and Ethanol) Collection->Washing Drying Drying (Vacuum Oven) Washing->Drying Characterization Characterization (PXRD, FT-IR, TGA, BET) Drying->Characterization

Fig. 1: Solvothermal Synthesis Workflow.
Protocol for Drug Loading into the MOF (Hypothetical Protocol)

This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the synthesized MOF.

Materials:

  • Synthesized and activated MOF

  • Ibuprofen

  • Ethanol

  • Centrifuge

Procedure:

  • Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Disperse 50 mg of the activated MOF in 10 mL of the ibuprofen solution in a sealed vial.

  • Stir the suspension at room temperature for 24 hours to allow for the diffusion of the drug molecules into the MOF pores.

  • After 24 hours, collect the drug-loaded MOF by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Wash the collected solid with a small amount of fresh ethanol to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum at room temperature.

  • Determine the drug loading content by analyzing the concentration of the supernatant before and after the loading process using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen.

Protocol for In Vitro Drug Release Study (Hypothetical Protocol)

This protocol describes a method to study the release of the loaded drug from the MOF in a simulated physiological environment.

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)

  • Shaking incubator

Procedure:

  • Disperse 10 mg of the drug-loaded MOF in 5 mL of PBS (either pH 7.4 or pH 5.5) in a dialysis bag.

  • Place the sealed dialysis bag into a beaker containing 45 mL of the same PBS solution.

  • Place the beaker in a shaking incubator at 37 °C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release percentage as a function of time.

Drug_Release_Mechanism cluster_mof MOF Particle cluster_environment Physiological Environment (PBS) cluster_pH pH Influence MOF MOF Framework Pores with Drug Molecules PBS PBS Solution MOF:f1->PBS Diffusion Released_Drug Released Drug Molecules PBS->Released_Drug Drug Release pH_effect Lower pH (e.g., 5.5) can accelerate framework degradation and enhance drug release.

Fig. 2: Drug Release from MOF Particle.
Protocol for a Catalytic Knoevenagel Condensation Reaction (Hypothetical Protocol)

This protocol outlines the use of the synthesized MOF as a heterogeneous catalyst for a Knoevenagel condensation reaction.

Materials:

  • Synthesized and activated MOF

  • Benzaldehyde

  • Malononitrile

  • Ethanol

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a round-bottom flask, add 0.1 mmol of benzaldehyde, 0.12 mmol of malononitrile, and 10 mg of the activated MOF catalyst.

  • Add 5 mL of ethanol as the solvent.

  • Reflux the reaction mixture at 80 °C with stirring for a specified time (e.g., monitoring the reaction progress over 2, 4, 6, and 8 hours).

  • After the reaction, cool the mixture to room temperature and separate the catalyst by centrifugation.

  • Analyze the supernatant using a gas chromatograph to determine the conversion of benzaldehyde and the selectivity for the desired product.

  • To test the reusability of the catalyst, wash the recovered MOF with ethanol, dry it under vacuum, and use it in a subsequent reaction cycle.

Potential Applications and Future Directions

MOFs synthesized using this compound hold potential in several key areas of research and development:

  • Drug Delivery: The hydrophobic nature of the tert-butoxy group could be advantageous for the encapsulation and controlled release of hydrophobic drugs, which often face challenges with formulation and bioavailability. The tunable pore size would allow for the delivery of a range of therapeutic agents.

  • Catalysis: The steric bulk of the linker could create shape-selective catalytic pockets within the MOF, favoring the reaction of specific substrates while excluding others. This could be particularly useful in fine chemical synthesis where high selectivity is crucial.

  • Sensing: The functionalized pores could be designed to selectively adsorb and detect specific small molecules or environmental pollutants.

  • Gas Storage and Separation: The modified pore environment might offer selective adsorption properties for certain gases, making these MOFs candidates for gas separation applications.

Further research is needed to synthesize and characterize MOFs with this compound to validate these potential applications. The exploration of different metal nodes, synthesis conditions, and post-synthetic modifications will be crucial in unlocking the full potential of this promising linker.

References

Application Note: A Detailed Protocol for the Synthesis of Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avobenzone, also known as Butyl Methoxydibenzoylmethane, is an essential oil-soluble organic molecule widely used in sunscreen products for its ability to absorb the full spectrum of UVA rays.[1][2][3] Its chemical name is 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione.[4][5] This document provides a detailed, two-step protocol for the synthesis of Avobenzone. The synthesis commences with the esterification of 4-tert-butylbenzoic acid to form the intermediate, methyl 4-tert-butylbenzoate. This intermediate subsequently undergoes a base-catalyzed Claisen condensation with 4-methoxyacetophenone to yield the final product, Avobenzone.[1][6] This application note includes comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to guide researchers in the successful synthesis of this critical UV-absorbing agent.

Overall Reaction Scheme

The synthesis of Avobenzone from 4-tert-butylbenzoic acid is a two-step process:

  • Step 1: Fischer Esterification: 4-tert-butylbenzoic acid is reacted with methanol in the presence of an acid catalyst to produce methyl 4-tert-butylbenzoate.

  • Step 2: Claisen Condensation: The resulting ester, methyl 4-tert-butylbenzoate, is condensed with 4-methoxyacetophenone using a strong base, such as potassium methoxide or sodium amide, to form Avobenzone.[1][7]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation A 4-tert-Butylbenzoic Acid C Methyl 4-tert-butylbenzoate A->C H+ (cat.) Reflux B Methanol C_ref Methyl 4-tert-butylbenzoate D 4-Methoxyacetophenone E Avobenzone (4-tert-Butyl-4'-methoxydibenzoylmethane) C_ref->E 1. KOMe, Toluene, 110°C 2. Acidic Workup

Figure 1: Chemical reaction pathway for the synthesis of Avobenzone.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-tert-butylbenzoate (Esterification)

This protocol details the conversion of 4-tert-butylbenzoic acid to its methyl ester, a key intermediate for Avobenzone synthesis.

Materials:

  • 4-tert-butylbenzoic acid

  • Methanol (MeOH)

  • Methanesulfonic acid (CH₃SO₃H) or p-Toluenesulfonic acid (PTSA)[3][8]

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-tert-butylbenzoic acid and methanol. A molar ratio of 1:7 (acid:methanol) is recommended.[8][9]

  • Add a catalytic amount of methanesulfonic acid or PTSA.

  • Equip the flask with a reflux condenser and bring the mixture to reflux with constant stirring. For optimal yield, the reaction can be performed in two stages: reflux for 3 hours, distill off methanol and water, then add fresh methanol and reflux for an additional 5 hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-tert-butylbenzoate.

  • The crude product can be purified further by column chromatography if necessary.[3]

Protocol 2: Synthesis of Avobenzone (Claisen Condensation)

This protocol describes the condensation of methyl 4-tert-butylbenzoate with 4-methoxyacetophenone.

Materials:

  • Methyl 4-tert-butylbenzoate (from Protocol 1)

  • 4-methoxyacetophenone

  • Potassium methoxide (KOMe) or Sodium amide (NaNH₂)[1][7]

  • Toluene (anhydrous)

  • 2M Acetic acid

  • Reaction flask with a distillation setup

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a reaction flask under an inert gas atmosphere.

  • Add toluene and the base (e.g., potassium methoxide).

  • Add methyl 4-tert-butylbenzoate (e.g., 20 mmol) and 4-methoxyacetophenone (e.g., 20 mmol).[7]

  • Heat the mixture to approximately 110°C with stirring.[7][10]

  • Slowly distill off the alcohol (methanol) formed during the reaction along with toluene. Replenish the toluene occasionally to maintain the reaction volume.[7]

  • Continue the reaction for 2-5 hours, monitoring for completion by TLC or HPLC.[7][8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture by slowly adding 2M acetic acid to quench the reaction.[7]

  • Perform a liquid-liquid extraction using toluene. Wash the organic layer with water.

  • Evaporate the solvent from the organic extract. The resulting crude product can be purified by crystallization from methanol to yield Avobenzone as a pale yellow powder.[3]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of Avobenzone.

Table 1: Esterification of 4-tert-butylbenzoic acid

Catalyst Reactant Ratio (Acid:MeOH) Reaction Time Yield Purity Reference
Methanesulfonic acid 1:7 8h (two stages) 90% 99% [8][9]

| PTSA | Varied | Varied | Good | - |[3] |

Table 2: Claisen Condensation for Avobenzone Synthesis

Base Reactant Ratio (Ester:Ketone) Solvent Temperature Time Yield Reference
Potassium Methoxide 1:1 Toluene 110°C 2h up to 95% [1][7][10]
Sodium Amide 1.4:1 Xylene 100°C 5h 75% [8][9]

| Sodium Amide | - | Toluene | - | - | 73.9% |[3] |

Experimental Workflow Visualization

The logical flow of the synthesis and purification process is outlined below.

G start Start Materials: 4-tert-butylbenzoic acid Methanol esterification Step 1: Esterification (H+ catalyst, Reflux) start->esterification workup1 Workup & Purification (Extraction, Evaporation) esterification->workup1 intermediate Intermediate: Methyl 4-tert-butylbenzoate workup1->intermediate condensation Step 2: Claisen Condensation (KOMe, Toluene, 110°C) intermediate->condensation Add 4-methoxy- acetophenone workup2 Workup & Purification (Acidification, Extraction, Crystallization) condensation->workup2 product Final Product: Avobenzone workup2->product analysis Analysis (HPLC, MP, NMR) product->analysis

Figure 2: General experimental workflow for the two-step synthesis of Avobenzone.

References

Application Notes and Protocols: 4-tert-Butoxybenzoic Acid as a Nucleating Agent in Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxybenzoic acid and its metal salts, particularly the aluminum salt (Al-PTBBA), are highly effective nucleating agents for polypropylene (PP).[1][2][3] By providing sites for crystal initiation, these additives accelerate the crystallization rate, leading to a finer and more uniform crystalline structure.[1][4] This modification of the crystalline morphology results in significant improvements in the physical, mechanical, and processing properties of polypropylene.[1][4]

This document provides detailed application notes, experimental protocols, and data on the use of this compound and its aluminum salt as nucleating agents in various polypropylene grades.

Mechanism of Action

The primary function of a nucleating agent in a semi-crystalline polymer like polypropylene is to induce heterogeneous nucleation.[5] In the molten state, polypropylene chains are in a disordered, amorphous state. Upon cooling, these chains begin to organize into ordered crystalline structures called spherulites. Without a nucleating agent, this process relies on chance encounters of polymer chains or the presence of impurities to initiate crystallization, often resulting in a small number of large spherulites.

This compound and its salts are insoluble in the polypropylene melt and have a melting point higher than that of the polymer.[6] When dispersed in the molten polypropylene, these particles act as templates or "seeds" for crystallization. The polypropylene chains align on the surface of these nucleating agent particles, forming stable crystal nuclei at a higher temperature than would occur naturally.[2] This leads to the simultaneous growth of a large number of small, uniform spherulites, significantly altering the final morphology and properties of the material.[1][5]

Nucleation_Mechanism cluster_0 Without Nucleating Agent cluster_1 With this compound Molten PP_A Molten Polypropylene Slow Cooling_A Slow Cooling Molten PP_A->Slow Cooling_A Large Spherulites Fewer, Larger Spherulites Slow Cooling_A->Large Spherulites Standard Mechanical Properties Standard Mechanical Properties Large Spherulites->Standard Mechanical Properties Results in Molten PP_B Molten Polypropylene + this compound Fast Cooling_B Faster Cooling & Higher Crystallization Temp. Molten PP_B->Fast Cooling_B Small Spherulites Numerous, Smaller Spherulites Fast Cooling_B->Small Spherulites Improved Mechanical Properties Improved Mechanical Properties Small Spherulites->Improved Mechanical Properties Results in Experimental_Workflow cluster_workflow Experimental Workflow Start Start Sample_Prep Sample Preparation (Melt Compounding) Start->Sample_Prep 1 Specimen_Fab Specimen Fabrication (Injection/Compression Molding) Sample_Prep->Specimen_Fab 2 Thermal_Analysis Thermal Analysis (DSC) Specimen_Fab->Thermal_Analysis 3a Mechanical_Testing Mechanical Testing Specimen_Fab->Mechanical_Testing 3b Data_Analysis Data Analysis Thermal_Analysis->Data_Analysis 4a Mechanical_Testing->Data_Analysis 4b End End Data_Analysis->End 5 Logical_Relationship cluster_relationship Concentration vs. Property Enhancement Concentration Increasing Concentration of This compound Crystallization_Temp Increased Crystallization Temperature (Tc) Concentration->Crystallization_Temp Leads to Spherulite_Size Decreased Spherulite Size Concentration->Spherulite_Size Leads to Cycle_Time Reduced Molding Cycle Time Crystallization_Temp->Cycle_Time Results in Mechanical_Properties Improved Mechanical Properties (Stiffness, Strength) Spherulite_Size->Mechanical_Properties Results in

References

Application Notes and Protocols: Esterification of 4-tert-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 4-tert-butoxybenzoic acid. It covers three common and effective methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. The information is intended to guide researchers in selecting and performing the most suitable reaction conditions for the synthesis of various alkyl 4-tert-butoxybenzoates, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound is a versatile building block in organic synthesis. Its esters are of significant interest in the development of new materials and as intermediates in the synthesis of complex organic molecules. The tert-butoxy group provides steric bulk and can be cleaved under specific acidic conditions, making it a useful protecting group. The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product. This document outlines three robust methods for the preparation of 4-tert-butoxybenzoate esters, complete with comparative data and detailed experimental procedures.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.[3]

Mechanism: The reaction proceeds via protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.

Quantitative Data for Fischer Esterification

While specific data for the Fischer esterification of this compound is limited in the readily available literature, the following table presents typical conditions and yields for the esterification of benzoic acid and a closely related substrate, 4-tert-butylbenzoic acid, which can serve as a valuable reference.

Carboxylic AcidAlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄65-90[4]
Benzoic AcidEthanolH₂SO₄Reflux295[4]
4-tert-Butylbenzoic AcidMethanolMethane Sulfonic Acid672High Conversion
Benzoic Acidn-Butanolp-Toluenesulfonic Acid92-116120 min92 (Conversion)[3]
Experimental Protocol: Fischer Esterification of this compound with Ethanol

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents) to the stirred mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-tert-butoxybenzoate.

  • If necessary, purify the product by column chromatography on silica gel.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A This compound Mix Mix & Reflux A->Mix B Alcohol (Excess) B->Mix C Acid Catalyst C->Mix D Cool & Concentrate Mix->D E Dissolve in Organic Solvent D->E F Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer F->G H Filter & Concentrate G->H I Column Chromatography (if necessary) H->I J Final Product I->J

Fig. 1: General workflow for Fischer Esterification.

Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6] This method is particularly useful for the esterification of sterically hindered alcohols and for substrates that are sensitive to acidic conditions.[7]

Mechanism: The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an N-acylpyridinium salt, which is an even more potent acylating agent. The alcohol then attacks the N-acylpyridinium salt to form the ester, regenerating DMAP. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.

Quantitative Data for Steglich Esterification
Carboxylic AcidAlcoholCoupling AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Monoethyl fumaratetert-ButanolDCCDMAPCH₂Cl₂0 to RT3-[4]
2,5-Cyclohexadiene-1-carboxylic acidMethanolDCCDMAPCH₂Cl₂RT-95[8]
2,5-Cyclohexadiene-1-carboxylic acidEthanolDCCDMAPCH₂Cl₂RT-84[8]
2,5-Cyclohexadiene-1-carboxylic acidIsopropanolDCCDMAPCH₂Cl₂RT-75[8]
Experimental Protocol: Steglich Esterification of this compound with Propanol

Materials:

  • This compound

  • Propanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), propanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 N HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propyl 4-tert-butoxybenzoate.

  • If necessary, purify the product by column chromatography on silica gel.

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A This compound Mix Mix in CH₂Cl₂ (0°C to RT) A->Mix B Alcohol B->Mix C DCC C->Mix D DMAP (cat.) D->Mix E Filter DCU Mix->E F Aqueous Wash (HCl, NaHCO₃, Brine) E->F G Dry Organic Layer F->G H Filter & Concentrate G->H I Column Chromatography (if necessary) H->I J Final Product I->J Mitsunobu_Reaction_Workflow cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup cluster_purification Purification A This compound Mix Mix in THF (0°C) A->Mix B Alcohol B->Mix C PPh₃ C->Mix D DEAD or DIAD Add_Slowly Add DEAD/DIAD (0°C to RT) D->Add_Slowly Mix->Add_Slowly E Concentrate Add_Slowly->E F Column Chromatography E->F G Final Product F->G

References

Application Notes and Protocols: The Role of 4-tert-Butoxybenzoic Acid Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxybenzoic acid and its structural isomer, 4-tert-butylbenzoic acid, are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical compounds. Their unique structural features, including a substituted benzene ring, a carboxylic acid functional group, and a bulky tert-butyl or tert-butoxy group, allow for diverse chemical modifications. These modifications are instrumental in developing novel therapeutic agents with optimized pharmacological profiles. The tert-butyl group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This document provides detailed application notes and experimental protocols for the use of derivatives of these benzoic acids in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on the preparation of Bexarotene, a retinoid X receptor (RXR) agonist.

Key Application: Synthesis of Bexarotene

Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs).[1] This activation leads to the induction of apoptosis and the inhibition of cell proliferation in certain cancer cells.[1] Bexarotene is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[1] The synthesis of Bexarotene showcases a practical application of a 4-substituted benzoic acid derivative in a multi-step organic synthesis, culminating in a potent pharmaceutical agent.

The overall synthetic strategy involves the Sonogashira coupling of two key fragments: a functionalized tetrahydronaphthalene moiety and a benzoic acid derivative. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Overall Synthetic Workflow for Bexarotene

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly and Deprotection A1 p-Cymene A3 5,5,8,8-Tetramethyl-5,6,7,8- tetrahydronaphthalene A1->A3 Friedel-Crafts Alkylation A2 2,5-Dichloro-2,5-dimethylhexane A2->A3 A5 2-Bromo-5,5,8,8-tetramethyl- 5,6,7,8-tetrahydronaphthalene A3->A5 Bromination A4 Bromine A4->A5 A7 2-Ethynyl-5,5,8,8-tetramethyl- 5,6,7,8-tetrahydronaphthalene A5->A7 Sonogashira Coupling (Protected Alkyne) A6 Ethynyltrimethylsilane A6->A7 C1 Methyl 4-[1-(3,5,5,8,8-pentamethyl- 5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoate (Bexarotene Methyl Ester) A7->C1 Sonogashira Coupling B1 4-Iodobenzoic Acid B3 Methyl 4-Iodobenzoate B1->B3 Esterification B2 Methanol, H2SO4 B2->B3 B3->C1 C3 Bexarotene C1->C3 Saponification C2 Potassium Hydroxide C2->C3

Caption: Overall synthetic workflow for Bexarotene.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Iodobenzoate (Fragment B)

This protocol describes the esterification of 4-iodobenzoic acid to produce the corresponding methyl ester, a key reactant in the subsequent Sonogashira coupling.

Reaction Scheme:

4-Iodobenzoic Acid + Methanol --(H₂SO₄)--> Methyl 4-Iodobenzoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Iodobenzoic Acid248.0210.0 g0.0403
Methanol32.04100 mL-
Concentrated Sulfuric Acid98.082.0 mL-
Dichloromethane84.93100 mL-
5% Sodium Bicarbonate Solution-50 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Magnesium Sulfate120.375 g-

Procedure:

  • To a 250 mL round-bottom flask, add 4-iodobenzoic acid (10.0 g, 0.0403 mol) and methanol (100 mL).

  • Stir the mixture until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 5% sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a minimal amount of hot methanol to afford pure methyl 4-iodobenzoate.

Expected Yield: ~90-95%

Characterization Data (Methyl 4-Iodobenzoate):

TechniqueData
AppearanceWhite to off-white solid
Melting Point114-116 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (d, J=8.4 Hz, 2H), 7.80 (d, J=8.4 Hz, 2H), 3.92 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 166.5, 137.8, 131.3, 130.0, 99.8, 52.4
Protocol 2: Sonogashira Coupling for the Synthesis of Bexarotene Methyl Ester

This protocol details the palladium- and copper-catalyzed cross-coupling of methyl 4-iodobenzoate with 2-ethynyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene.

Reaction Scheme:

Methyl 4-Iodobenzoate + 2-Ethynyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene --(Pd/Cu catalyst, base)--> Bexarotene Methyl Ester

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-Iodobenzoate262.045.0 g0.0191
2-Ethynyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene212.344.46 g0.0210
Tetrakis(triphenylphosphine)palladium(0)1155.560.44 g0.00038
Copper(I) Iodide190.450.145 g0.00076
Triethylamine101.1950 mL-
Tetrahydrofuran (THF), anhydrous72.11100 mL-

Procedure:

  • To a dry 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-iodobenzoate (5.0 g, 0.0191 mol), 2-ethynyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene (4.46 g, 0.0210 mol), tetrakis(triphenylphosphine)palladium(0) (0.44 g, 0.00038 mol), and copper(I) iodide (0.145 g, 0.00076 mol).

  • Add anhydrous tetrahydrofuran (100 mL) and triethylamine (50 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield bexarotene methyl ester.

Expected Yield: ~70-80%

Characterization Data (Bexarotene Methyl Ester):

TechniqueData
AppearanceWhite solid
¹H NMR (400 MHz, CDCl₃)δ 7.98 (d, J = 8.4 Hz, 2H), 7.37 (d, J = 8.4 Hz, 2H), 7.15 (s, 1H), 7.10 (s, 1H), 5.83 (d, J = 1.2 Hz, 1H), 5.34 (d, J = 1.2 Hz, 1H), 3.93 (s, 3H), 1.97 (s, 3H), 1.73 (s, 4H), 1.33 (s, 6H), 1.30 (s, 6H).[2]
Protocol 3: Saponification of Bexarotene Methyl Ester to Bexarotene

This final step involves the base-catalyzed hydrolysis of the methyl ester to the carboxylic acid, yielding the active pharmaceutical ingredient, Bexarotene.

Reaction Scheme:

Bexarotene Methyl Ester --(KOH, Methanol/Water)--> Bexarotene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Bexarotene Methyl Ester362.505.0 g0.0138
Potassium Hydroxide56.112.32 g0.0413
Methanol32.04100 mL-
Water18.0220 mL-
1 M Hydrochloric Acid-As needed-

Procedure:

  • Dissolve bexarotene methyl ester (5.0 g, 0.0138 mol) in methanol (100 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve potassium hydroxide (2.32 g, 0.0413 mol) in water (20 mL).

  • Add the aqueous potassium hydroxide solution to the methanolic solution of the ester.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the white precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.

  • The crude Bexarotene can be recrystallized from a mixture of ethyl acetate and hexane to yield the highly pure API.[3]

Expected Yield: >90%

Characterization Data (Bexarotene):

TechniqueData
AppearanceWhite crystalline solid
Purity (by HPLC)>99.5%
Melting Point224-226 °C

Mechanism of Action and Signaling Pathway

Bexarotene exerts its therapeutic effects by binding to and activating Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). These heterodimers then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating gene transcription. This regulation of gene expression influences critical cellular processes, including differentiation, proliferation, and apoptosis.

Simplified Bexarotene Signaling Pathway

G Bexarotene Bexarotene RXR RXR Bexarotene->RXR Binds and Activates Heterodimer RXR-Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner Nuclear Receptor (e.g., RAR, PPAR, VDR) Partner_NR->Heterodimer RRE Retinoid X Response Element (RRE) on DNA Heterodimer->RRE Binds to Transcription Modulation of Gene Transcription RRE->Transcription Cellular_Effects Cellular Effects: - Apoptosis - Differentiation - Inhibition of Proliferation Transcription->Cellular_Effects

Caption: Simplified signaling pathway of Bexarotene.

Conclusion

This compound and its related derivatives are indispensable tools in modern pharmaceutical synthesis. The detailed protocols for the synthesis of Bexarotene provided herein illustrate a clear and reproducible pathway for the preparation of a clinically important API. The Sonogashira coupling reaction is a powerful method for constructing the carbon-carbon bond that forms the core of the Bexarotene molecule. These application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis and exploration of novel therapeutic agents.

References

Application Notes and Protocols for 4-tert-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety precautions for 4-tert-Butoxybenzoic Acid (CAS No. 13205-47-5), a compound utilized in various research and development applications, including as an intermediate in organic synthesis. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Section 1: Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₃[1]
Molecular Weight194.23 g/mol [2]
Melting Point162-165 °C[3][4][5]
Flash Point> 80 °C (> 176 °F)[6]
SolubilityInsoluble in water; soluble in alcohol and benzene.[2][7]
pH3.9 (saturated aqueous solution)[2][8]
Vapor Pressure<0.01 hPa (at 20 °C)[8]

Section 2: Hazard Identification and Safety Precautions

This compound is classified as harmful and poses several health risks.[2][9] It is harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[2][9] Additionally, it is suspected of damaging fertility or the unborn child.[2]

Pictograms:

GHS07, GHS08

Signal Word: Danger[2][4]

Hazard Statements:

  • H302: Harmful if swallowed.[2][4][8]

  • H311: Toxic in contact with skin.[9]

  • H360: May damage fertility or the unborn child.[8]

  • H372: Causes damage to organs through prolonged or repeated exposure.[4][8]

  • H412: Harmful to aquatic life with long lasting effects.[8]

Precautionary Statements:

  • P202: Do not handle until all safety precautions have been read and understood.[4][8]

  • P260: Do not breathe dust.[4][8]

  • P264: Wash skin thoroughly after handling.[4][8]

  • P273: Avoid release to the environment.[4][8]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4][8]

  • P308 + P313: IF exposed or concerned: Get medical advice/ attention.[4][8]

Section 3: Quantitative Toxicity Data

TestSpeciesRouteValueReference
LD50RatOral473 mg/kg[7][9]
LD50RabbitDermal> 900 mg/kg[9]
LC50RatInhalation> 1900 mg/m³/4h[9][10]

Section 4: Occupational Exposure Limits

JurisdictionLimitReference
ACGIH TLV0.1 mg/m³ (inhalable fraction and vapor)[11]
Germany (MAK)2 mg/m³ (inhalable fraction)[11]

Section 5: Handling and Storage

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Section 6: Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[12]

PPE_Selection_Workflow start Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_required Determine Required PPE risk_assessment->ppe_required eye_protection Eye Protection: Chemical Goggles / Face Shield ppe_required->eye_protection skin_protection Skin Protection: Chemical-Resistant Gloves Lab Coat ppe_required->skin_protection respiratory_protection Respiratory Protection: (If dust is generated) NIOSH-approved respirator ppe_required->respiratory_protection proceed Proceed with Experiment eye_protection->proceed skin_protection->proceed respiratory_protection->proceed

Caption: Personal Protective Equipment Selection Workflow.

Section 7: First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[12]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Section 8: Accidental Release Measures

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.

Spill_Response_Protocol spill Spill of this compound Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill Small large_spill Large Spill assess_size->large_spill Large wear_ppe_small Wear appropriate PPE small_spill->wear_ppe_small evacuate Evacuate the area large_spill->evacuate sweep_up Carefully sweep up solid wear_ppe_small->sweep_up containerize Place in sealed container for disposal sweep_up->containerize clean_area Clean spill area with soap and water containerize->clean_area end Spill Managed clean_area->end wear_ppe_large Wear appropriate PPE (including respiratory protection) evacuate->wear_ppe_large contain_spill Contain the spill wear_ppe_large->contain_spill collect_material Collect material for disposal contain_spill->collect_material collect_material->end

Caption: Spill Response Protocol.

Section 9: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in drains or the environment.

Section 10: Application Notes and Experimental Protocols

This compound is a useful intermediate in organic synthesis. The following protocols are provided as examples of its application.

Protocol 1: Esterification of this compound

This protocol describes a general procedure for the esterification of this compound to form its corresponding ester, a common transformation in drug development and materials science.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the alcohol used and can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to yield the crude ester.

  • The crude product can be purified by column chromatography or distillation.

Protocol 2: Amide Synthesis from this compound via an Acid Chloride

This two-step protocol outlines the conversion of this compound to an amide, a fundamental linkage in many pharmaceutical compounds.

Step 1: Synthesis of 4-tert-Butoxybenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle (if necessary)

  • Rotary evaporator

Procedure:

  • In a fume hood, suspend this compound in anhydrous DCM in a round-bottom flask.

  • Carefully add thionyl chloride (or oxalyl chloride with a drop of DMF) to the suspension.

  • Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (evolution of gas ceases and the solution becomes clear).

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-tert-Butoxybenzoyl chloride. This is often used immediately in the next step without further purification.

Step 2: Amide Formation

Materials:

  • 4-tert-Butoxybenzoyl Chloride

  • Desired amine

  • Anhydrous inert solvent (e.g., DCM, THF)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the desired amine and the non-nucleophilic base in the anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of the crude 4-tert-Butoxybenzoyl chloride in the same solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Amide_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation start This compound reagents1 + Thionyl Chloride (or Oxalyl Chloride/DMF) start->reagents1 acid_chloride 4-tert-Butoxybenzoyl Chloride reagents1->acid_chloride reaction Reaction acid_chloride->reaction amine Amine + Base amine->reaction workup Workup & Purification reaction->workup product Final Amide Product workup->product

Caption: General Workflow for Amide Synthesis.

References

Application Notes and Protocols: Protocol for the Catalytic Oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butylbenzoic acid (PTBBA) is a vital chemical intermediate in the manufacturing of a wide range of organic compounds, including pharmaceuticals, alkyd resins, PVC stabilizers, and personal care products like sunscreens.[1][2] The primary and most common industrial route for its synthesis is the oxidation of the methyl group of 4-tert-butyltoluene (PTBT).[3][4] This process can be achieved using various oxidizing agents, but catalytic oxidation using molecular oxygen or air is often preferred due to economic and environmental advantages. This document provides detailed protocols for the catalytic oxidation of 4-tert-butyltoluene, focusing on methods employing transition metal catalysts, which are prevalent in both laboratory and industrial settings.

Data Presentation: Comparison of Catalytic Systems

A variety of catalytic systems can be employed for the conversion of 4-tert-butyltoluene to 4-tert-butylbenzoic acid. The choice of catalyst, oxidant, and reaction conditions significantly impacts the reaction's efficiency, selectivity, and yield. The table below summarizes quantitative data from different catalytic procedures.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)PTBT Conversion (%)PTBBA Yield (%)
Cobalt (II) Acetate / Sodium BromideMolecular OxygenNone1308-71.0
Cobalt (II) AcetateMolecular OxygenAcetic Acid90--89.0
Cobalt (II) AcetateMolecular Oxygen (0.6 MPa)Acetic Acid---95.0
Cobalt NaphthenateMolecular Oxygen (5 L/h)None1403HighHigh
Cobalt Acetylacetonate (II)AirNone1605-56.8

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for the synthesis of 4-tert-butylbenzoic acid.

Protocol 1: Liquid-Phase Air Oxidation using Cobalt Acetate/Sodium Bromide

This protocol is based on the widely used method of air oxidation of 4-tert-butyltoluene in an acetic acid solvent system, catalyzed by a cobalt salt and promoted by a bromide source.[3]

Materials:

  • 4-tert-butyltoluene (PTBT)

  • Cobalt (II) Acetate Tetrahydrate (Catalyst)

  • Sodium Bromide (Initiator/Promoter)

  • Glacial Acetic Acid (Solvent)

  • 10% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

Equipment:

  • Autoclave reactor equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reactor Charging: Charge the autoclave reactor with 4-tert-butyltoluene, glacial acetic acid, cobalt (II) acetate, and sodium bromide.[3] A typical molar ratio might be 1:10:0.02:0.02 (PTBT:Acetic Acid:Co(OAc)₂:NaBr).

  • Sealing and Pressurizing: Seal the reactor securely and begin stirring. Purge the reactor with nitrogen gas and then pressurize with compressed air or pure oxygen to the desired pressure (e.g., 0.6 MPa).[3][6]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90-130°C) while maintaining vigorous stirring.[3][6]

  • Monitoring: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 8 hours).[6] The reaction progress can be monitored by sampling the mixture and analyzing it via techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature.[3] Carefully vent the excess pressure in a well-ventilated fume hood.

Purification:

  • Initial Isolation: Transfer the reaction mixture from the autoclave. The crude product may crystallize upon cooling. If so, collect the solid by filtration.

  • Base Extraction: Prepare a 10% sodium hydroxide solution.[1] Add the crude solid product to the NaOH solution and stir until it is completely dissolved, forming the sodium salt of 4-tert-butylbenzoic acid.

  • Filtration: Filter the basic solution to remove any insoluble impurities, such as the catalyst.[1]

  • Acidification: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). 4-tert-butylbenzoic acid will precipitate as a white solid.

  • Final Washing and Drying: Collect the purified product by filtration using a Buchner funnel. Wash the solid with cold water to remove residual salts.[1] Dry the purified product in a vacuum oven.

Protocol 2: Solvent-Free Oxidation using Cobalt Naphthenate

This protocol describes the liquid-phase oxidation of 4-tert-butyltoluene using molecular oxygen and a more hydrocarbon-soluble cobalt catalyst, without an additional solvent.[5]

Materials:

  • 4-tert-butyltoluene (PTBT)

  • Cobalt Naphthenate (Catalyst)

  • Molecular Oxygen

Equipment:

  • Glass reactor with a porous plate for gas dispersion, magnetic stirrer, heating mantle, condenser, and temperature probe

  • Oxygen cylinder with a flow meter

Procedure:

  • Reaction Setup: Charge the glass reactor with 4-tert-butyltoluene and the cobalt naphthenate catalyst. A recommended catalyst quantity is 0.06 g of metal per mole of PTBT.[5]

  • Reaction Initiation: Begin stirring and heat the mixture to the optimal temperature of 140°C.[5]

  • Oxygen Supply: Supply molecular oxygen through the porous plate at a constant rate. An optimal flow rate is 5 L/h.[5]

  • Reaction Progress: The reaction is carried out for a set time, typically around 180 minutes. The progress can be monitored by periodically taking samples and measuring the acidity index.[5] The reaction is typically stopped when the acidity index reaches 120–140 mg KOH/g.[5]

  • Product Isolation: Once the reaction is complete, stop the oxygen flow and cool the mixture to room temperature. The crude 4-tert-butylbenzoic acid can then be purified as described in the purification section of Protocol 1.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the catalytic oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic acid.

G start Start setup Reaction Setup (Autoclave/Glass Reactor) start->setup reactants Add Reactants (PTBT, Catalyst, Solvent) setup->reactants reaction Reaction Conditions (Heat, Stir, O2/Air Supply) reactants->reaction cool Cooling & Depressurization reaction->cool isolate Crude Product Isolation (Crystallization / Filtration) cool->isolate purify Purification (Base-Acid Treatment) isolate->purify product Final Product (Drying & Analysis) purify->product end_node End product->end_node

Caption: General experimental workflow for PTBBA synthesis.

Conceptual Reaction Scheme

This diagram illustrates the key components and transformations in the cobalt-catalyzed oxidation process.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products PTBT 4-tert-Butyltoluene (PTBT) Intermediate Intermediates (e.g., Aldehyde, Alcohol) PTBT->Intermediate Oxidation Step 1 O2 Oxidant (O2 / Air) O2->Intermediate Catalyst Co(II) / Co(III) Catalyst Catalyst->PTBT activates Promoter Br- (optional) Promoter Promoter->Catalyst promotes PTBBA 4-tert-Butylbenzoic Acid (PTBBA) Intermediate->PTBBA Oxidation Step 2

Caption: Key components in the catalytic oxidation of PTBT.

References

Troubleshooting & Optimization

How to improve the yield of 4-tert-Butoxybenzoic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-tert-Butoxybenzoic Acid Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthesis routes are:

  • Williamson Ether Synthesis: This classic method involves the reaction of a 4-hydroxybenzoic acid salt (a phenoxide) with a tert-butyl halide. However, this route is often plagued by low yields due to competing elimination reactions.[1][2]

  • Acid-Catalyzed Alkylation: A more effective method involves the reaction of 4-hydroxybenzoic acid with isobutylene in the presence of a strong acid catalyst.

  • Oxidation of p-tert-butyltoluene: This is a common industrial method where p-tert-butyltoluene is oxidized using air to produce the final acid.[3][4]

Q2: Why can the Williamson ether synthesis result in low yields for this specific product?

A2: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is most efficient for primary and methyl alkyl halides.[2] When using a tertiary alkyl halide like tert-butyl bromide, a competing E2 elimination reaction is highly favored, where the alkoxide acts as a base rather than a nucleophile.[1][2] This side reaction produces isobutylene and unreacted starting material, drastically reducing the yield of the desired ether product.

Q3: What are the most critical factors influencing the yield of phenolic O-alkylation?

A3: Several factors are crucial for maximizing yield:

  • Choice of Base: The base must be strong enough to fully deprotonate the phenol, but not so sterically hindered that it promotes elimination.[5] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[5]

  • Solvent Selection: Polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often preferred as they can stabilize the phenoxide intermediate.[5]

  • Reaction Temperature and Time: These parameters must be carefully controlled. Higher temperatures can favor the undesired elimination side reaction. Monitoring the reaction by TLC or GC is recommended to determine the optimal reaction time.[5]

  • Purity of Reagents: Using pure, anhydrous reactants and solvents is essential to prevent side reactions and catalyst deactivation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Logical Troubleshooting Flow

G start Low Yield or No Product route Is the synthesis route appropriate? (e.g., Williamson with tert-butyl halide) start->route reagents Are reactants/reagents pure and active? route->reagents Yes sol_route Solution: Consider alternative synthesis, e.g., acid-catalyzed reaction with isobutylene. route->sol_route No conditions Are reaction conditions optimized? reagents->conditions Yes sol_reagents Solution: - Use fresh, anhydrous base (K₂CO₃). - Ensure solvent is dry. - Verify starting material purity. reagents->sol_reagents No workup Is the workup/purification efficient? conditions->workup Yes sol_conditions Solution: - Lower reaction temperature to  minimize elimination. - Monitor reaction progress via TLC/GC  to find optimal time. conditions->sol_conditions No sol_workup Solution: - Ensure complete extraction of product. - Rinse drying agent thoroughly. - Optimize recrystallization solvent system. workup->sol_workup No

Caption: Troubleshooting decision tree for low yield synthesis.

Problem 1: Very low (<10%) or no yield of the desired product.

  • Possible Cause: Inappropriate synthesis route. As noted, attempting to synthesize this molecule via the Williamson ether synthesis using a tert-butyl halide is inherently inefficient due to the competing E2 elimination reaction.[1][2] Systems using K₂CO₃ or Cs₂CO₃ in DMF or DMSO for similar alkylations have been reported to give low yields (<10%).[7][8]

  • Solution: The recommended approach is to use a different synthetic strategy, such as the acid-catalyzed addition of isobutylene to 4-hydroxybenzoic acid.

  • Possible Cause: Inactive or wet reagents. Moisture can deactivate catalysts and bases.

  • Solution: Ensure all glassware is flame- or oven-dried.[6] Use fresh, anhydrous, and finely powdered bases like potassium carbonate.[5] Use anhydrous solvents.

Problem 2: Formation of significant side products.

  • Possible Cause: C-Alkylation vs. O-Alkylation. Phenoxides are ambident nucleophiles, meaning alkylation can occur at the oxygen (O-alkylation) to form the desired ether or at the carbon atoms of the aromatic ring (C-alkylation).

  • Solution: The choice of solvent and counter-ion can influence selectivity. Polar aprotic solvents generally favor O-alkylation.

  • Possible Cause: Elimination reaction. As discussed, this is the most significant side reaction when using tertiary alkyl halides, leading to the formation of isobutylene.[1]

  • Solution: Lowering the reaction temperature can sometimes reduce the rate of elimination relative to substitution. However, switching to a more suitable synthesis method is the most effective solution.

Problem 3: Difficulty in product purification.

  • Possible Cause: Incomplete reaction. The presence of unreacted 4-hydroxybenzoic acid can complicate purification.

  • Solution: Monitor the reaction to completion using Thin Layer Chromatography (TLC). After workup, the acidic product can be separated from the neutral starting material by extraction with a basic aqueous solution (e.g., sodium bicarbonate), followed by re-acidification to precipitate the product.

  • Possible Cause: Poor crystallization.

  • Solution: The product is a white crystalline powder.[3] If it oils out or fails to crystallize, try different solvent systems for recrystallization. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like ethanol) and then add a solvent in which it is insoluble (like water) until turbidity appears, then allow it to cool slowly.[9]

Data Presentation

The following table summarizes the influence of key parameters on the O-alkylation of phenols.

ParameterConditionEffect on Yield/SelectivityRationale
Alkylating Agent Primary Halide (R-CH₂-X)High Yield Favors Sₙ2 substitution, minimal elimination.[2]
Tertiary Halide (R₃C-X)Very Low Yield Strongly favors E2 elimination over substitution.[1][2]
Base K₂CO₃, Cs₂CO₃Good Strong enough to deprotonate phenol without being overly harsh.[5]
NaH, KOtBuEffective but Risky Very strong bases that ensure complete deprotonation but can increase elimination with sensitive substrates.[10]
Solvent Polar Aprotic (DMF, DMSO)Favors O-Alkylation Solvates the cation but not the nucleophile, increasing its reactivity.[5]
Protic (Ethanol, Water)Can Lower Yield Solvates the alkoxide, reducing its nucleophilicity.[2]
Temperature Low to ModerateHigher Selectivity Minimizes side reactions like elimination and C-alkylation.[5]
HighLower Yield Often increases the rate of elimination faster than substitution.

Experimental Protocols

Given the significant challenges with the Williamson ether synthesis for this target molecule, the recommended protocol is the acid-catalyzed alkylation with isobutylene. A general workflow for ether synthesis is presented first.

General Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Purification a 1. Prepare Reactants (4-Hydroxybenzoic Acid, Anhydrous Solvent) b 2. Reaction Setup (Add Base/Catalyst) a->b c 3. Alkylation (Add Alkylating Agent, Heat as required) b->c d 4. Quench Reaction & Remove Solvent c->d e 5. Aqueous Workup (Extraction & Washing) d->e f 6. Drying & Concentration e->f g 7. Purification (Recrystallization) f->g h 8. Product Analysis (TLC, MP, NMR) g->h

Caption: General workflow for the synthesis of this compound.

Protocol: Acid-Catalyzed Synthesis from 4-Hydroxybenzoic Acid and Isobutylene

This method avoids the elimination issues associated with the Williamson ether synthesis.

Materials and Reagents:

  • 4-Hydroxybenzoic acid

  • Isobutylene (can be bubbled as a gas or added as a liquid at low temperature)

  • Catalyst: Concentrated sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15)

  • Solvent: Dichloromethane or another inert solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable pressure-rated flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.0 eq) in the chosen inert solvent.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., a catalytic amount of conc. H₂SO₄) to the mixture.

  • Alkylation: Cool the flask in a dry ice/acetone bath. Carefully add condensed isobutylene (approx. 1.5-2.0 eq). Seal the vessel securely.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.

  • Workup:

    • Once the reaction is complete, cool the flask again before carefully venting any excess pressure.

    • Pour the reaction mixture into a separatory funnel.

    • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove unreacted 4-hydroxybenzoic acid and the acid catalyst.

    • Combine the aqueous basic washes. Re-acidify this aqueous layer with concentrated HCl to check for and recover any unreacted starting material.

    • Wash the organic layer with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[11]

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[9]

  • Analysis: Confirm the product's identity and purity by measuring its melting point (literature: 168.5-169.0 °C) and using spectroscopic methods (NMR, IR).[3]

References

Technical Support Center: Troubleshooting 4-tert-Butoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving 4-tert-Butoxybenzoic Acid, with a particular focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where low conversion is an issue?

A1: Low conversion is frequently encountered in two main reaction types:

  • Esterification (e.g., Fischer Esterification): The bulky tert-butyl group can sterically hinder the approach of the alcohol to the carboxylic acid, slowing down the reaction rate and affecting the equilibrium position.[1][2]

  • Deprotection (Cleavage of the tert-butyl ether): While often desired, the removal of the tert-butyl group to yield 4-hydroxybenzoic acid can sometimes be sluggish or result in side reactions if not performed under optimal conditions.

Q2: How does the steric hindrance of the tert-butyl group specifically impact esterification?

A2: The large tert-butyl group creates significant steric bulk around the carboxylic acid functionality. This makes it more difficult for the nucleophilic alcohol to attack the carbonyl carbon, which is a key step in the esterification mechanism. This can lead to slower reaction rates compared to less hindered benzoic acids.[1][2]

Q3: What is the primary cause of side-product formation during the deprotection of tert-butyl ethers derived from this compound?

A3: The main issue arises from the generation of a reactive tert-butyl cation (tBu⁺) intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[3][4] This carbocation can then alkylate other nucleophilic sites on the starting material or product, leading to undesired byproducts.[5][6]

Q4: How can I monitor the progress of my this compound reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of these reactions.[7][8] The starting material, this compound, is more polar than its corresponding ester product. Therefore, on a normal-phase silica TLC plate, the acid will have a lower Rf value than the ester. As the reaction progresses, the spot corresponding to the starting material will diminish, and the spot for the product will appear at a higher Rf.[9] For deprotection reactions, the product (4-hydroxybenzoic acid) is more polar and will have a lower Rf than the starting ether.

Troubleshooting Guide: Low Conversion in Esterification

Issue: The Fischer esterification of this compound is resulting in a low yield of the desired ester.

Below is a troubleshooting workflow to identify and resolve common causes of low conversion.

G cluster_start cluster_q1 cluster_a1 cluster_q2 cluster_a2 cluster_q3 cluster_a3 start Low Esterification Conversion q1 Is the reaction reaching equilibrium prematurely? start->q1 a1_1 Use a large excess of the alcohol (e.g., 10-fold or more) to shift the equilibrium towards the product. [16] q1->a1_1 Yes q2 Is the catalyst concentration or activity insufficient? q1->q2 No a1_2 Remove water as it forms using a Dean-Stark apparatus or molecular sieves. [16] a2_1 Increase the catalyst concentration. For acid catalysts like H₂SO₄ or MSA, a higher loading can increase the reaction rate. [4, 11] q2->a2_1 Yes q3 Are the reaction time and temperature adequate? q2->q3 No a2_2 Ensure the catalyst is not deactivated by moisture. Use anhydrous reagents and solvents. [7] a3_1 Increase the reaction time and monitor progress by TLC. [4] q3->a3_1 Potentially a3_2 Increase the reaction temperature to the boiling point of the alcohol (reflux). [4, 15] G cluster_start cluster_q1 cluster_a1 cluster_q2 cluster_a2 cluster_q3 cluster_a3 start Low Deprotection Conversion q1 Is the acid strength or concentration too low? start->q1 a1_1 Increase the concentration of Trifluoroacetic Acid (TFA), e.g., from 20% to 50% in Dichloromethane (DCM). [9] q1->a1_1 Yes q2 Are side products from the t-butyl cation observed? q1->q2 No a1_2 Use a stronger acid system if necessary, such as neat TFA. [1] a2_1 Add a scavenger to the reaction mixture to trap the t-butyl cation. [2] q2->a2_1 Yes q3 Is the reaction time or temperature insufficient? q2->q3 No a2_2 Common scavengers include Triisopropylsilane (TIS) or water. [1, 3] a3_1 Extend the reaction time and monitor by TLC. [6] q3->a3_1 Potentially a3_2 Consider gentle warming (e.g., to 40°C), but be cautious of potential degradation of sensitive substrates. [6, 9] G cluster_main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Action Start 4-tert-Butoxybenzoic Acid Derivative Protonation Protonated Ether Start->Protonation + H⁺ (TFA) Cleavage 4-Hydroxybenzoic Acid Derivative + t-Butyl Cation Protonation->Cleavage Side_Product Alkylated Byproduct Cleavage->Side_Product + Nucleophile (Substrate) Scavenged Trapped Cation Cleavage->Scavenged + Scavenger (e.g., TIS)

References

Technical Support Center: Purification of Crude 4-tert-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-tert-Butoxybenzoic Acid (p-tert-Butylbenzoic acid, PTBBA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound, which is often synthesized by the oxidation of p-tert-butyltoluene, can include unreacted starting material (p-tert-butyltoluene), by-products from oxidation, and residual solvents like toluene or acetic acid.[1][2] Minor impurities can affect the performance of the material in downstream applications such as in alkyd resins or polymer synthesis.[2]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a white to colorless crystalline powder or needles.[3][4] The reported melting point is in the range of 162-167 °C.[3][5][6][7] A broad melting range or a lower melting point typically indicates the presence of impurities.

Q3: What are the best solvents for the recrystallization of this compound?

A3: The choice of solvent is critical for effective recrystallization. This compound is insoluble in water but soluble in alcohols and benzene.[3][4][8] Therefore, a mixed solvent system like ethanol/water or dissolving the crude product in a hot solvent like toluene and then allowing it to crystallize upon cooling are effective methods.[1][9] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10]

Q4: How can I assess the purity of the final product?

A4: Purity can be assessed using several analytical techniques. The most common are:

  • Melting Point Analysis: A sharp melting point within the literature range (162-167 °C) indicates high purity.[6][7]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to achieve a purity level of ≥99.2%.[1] Gas Chromatography (GC) is also used.[7]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.[8][11][12][13]

Q5: What are the recommended storage conditions for purified this compound?

A5: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong bases.[3][14][15] It is recommended to store it below 30°C.[3][16]

Q6: What are the primary safety precautions when handling this compound?

A6: this compound is harmful if swallowed, may damage fertility or an unborn child, and causes damage to organs through prolonged or repeated exposure.[4][17][18] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][19] All work should be conducted in a well-ventilated area or a chemical fume hood.[14][15] Avoid creating dust.[15]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 98-73-7[3][4][8]
Molecular Formula C₁₁H₁₄O₂[3][4]
Molecular Weight 178.23 g/mol [4][8]
Appearance Colorless needle crystal or crystalline powder[3][4]
Melting Point 162-167 °C[3][5][6]
Boiling Point ~280 °C[3][5]
Density ~1.045 g/cm³[3]
Solubility Insoluble in water; soluble in alcohol and benzene.[3][4][8]
pH 3.9 (saturated aqueous solution at 20 °C)[6]

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks / Shifts (Expected)References
¹H NMR Signals corresponding to the tert-butyl protons, aromatic protons, and the acidic carboxylic acid proton.[8][11][20]
¹³C NMR Resonances for the quaternary tert-butyl carbon, methyl carbons, aromatic carbons (four distinct signals), and the carboxyl carbon.[8][13]
IR Spectroscopy Characteristic peaks for O-H stretch (broad, from carboxylic acid), C=O stretch (from carboxylic acid), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic ring).[5][8][12]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible CausesSolutions
Excessive Solvent Use: Using too much hot solvent to dissolve the crude product prevents the solution from becoming saturated upon cooling, leaving a significant amount of product in the mother liquor.[9]Use the minimum amount of hot solvent required to fully dissolve the crude material. If the solution is too dilute, carefully evaporate some solvent to concentrate it before cooling.[9]
Premature Crystallization: The product crystallizes in the funnel stem during hot gravity filtration.Preheat the filtration apparatus (funnel and receiving flask) using a steam bath or heat lamp. Use fluted filter paper for a faster filtration rate. If crystallization occurs, add a small amount of hot solvent to redissolve the crystals.[21]
Cooling Too Rapidly: Fast cooling can trap impurities and lead to the formation of small, impure crystals that are difficult to filter effectively.Allow the hot, filtered solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Slow cooling promotes the growth of larger, purer crystals.[22]
Incomplete Transfer: Product is lost on glassware during transfers.Rinse all glassware used for transfers with a small amount of the cold recrystallization solvent and add the rinsing to the filtration funnel to recover any residual product.
Problem 2: Product Remains Colored (e.g., Yellow or Off-White) After Purification
Possible CausesSolutions
Colored Impurities: Highly colored impurities are present in the crude material and are not fully removed by a single recrystallization.Activated Carbon Treatment: Before the hot filtration step, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration.[9][21][23] Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.
Decomposition: The compound may be degrading slightly due to excessive heating.Avoid prolonged heating. Ensure the heating mantle or hot plate is not set to an excessively high temperature.
Ineffective Solvent: The chosen recrystallization solvent may not be effective at leaving the colored impurity in the mother liquor.Perform small-scale solvent screening tests to find a solvent system that leaves the colored impurity dissolved in the cold mother liquor while crystallizing the desired product.
Problem 3: "Oiling Out" During Recrystallization
Possible CausesSolutions
High Solute Concentration: The solution is supersaturated to the point where the product's solubility is exceeded above its melting point, causing it to separate as a liquid instead of a solid.Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool slowly again.[9]
Inappropriate Solvent: The melting point of the solute is lower than the boiling point of the recrystallization solvent.Choose a solvent with a lower boiling point or use a mixed solvent system to adjust the polarity and solubility characteristics.
Insoluble Impurities: The presence of certain impurities can depress the melting point of the mixture, promoting oiling out.Attempt to remove the impurity by another method first, such as an acid-base extraction, before proceeding with recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Preheat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove activated carbon or any insoluble impurities.

  • Crystallization: Heat the clear filtrate. Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[23]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point, or dry under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[9] Stopper the funnel, shake gently, and vent frequently to release the CO₂ gas that forms.

  • Separation: Allow the layers to separate. The deprotonated sodium 4-tert-butoxybenzoate salt will be in the aqueous layer, while neutral impurities remain in the organic layer. Drain the lower aqueous layer into a clean beaker or flask.

  • Re-extraction: To ensure complete transfer, add more NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid on the filter paper with ice-cold deionized water to remove any residual salts. Dry the purified product thoroughly. This product can be further purified by recrystallization if needed.

Visualized Workflows

G General Purification Workflow for this compound crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve is_colored Is Solution Colored? dissolve->is_colored add_carbon Add Activated Carbon, Boil Briefly is_colored->add_carbon Yes hot_filter Hot Gravity Filtration is_colored->hot_filter No add_carbon->hot_filter cool Cool Slowly to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration (Isolate Crystals) cool->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Product wash->dry pure_product Pure this compound dry->pure_product

Caption: General purification workflow for this compound.

G Troubleshooting 'Oiling Out' During Recrystallization start Oiling Out Occurs reheat Reheat Solution Until Oil Redissolves start->reheat add_solvent Add Small Amount of Additional Hot Solvent reheat->add_solvent cool_slowly Allow to Cool Slowly add_solvent->cool_slowly persists Does Oiling Persist? cool_slowly->persists problem_solved Crystals Form persists->problem_solved No change_solvent Change Recrystallization Solvent or Use a Mixed-Solvent System persists->change_solvent Yes G Acid-Base Extraction Principle cluster_0 Step 1: Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Isolation start Crude Mixture in Organic Solvent (R-COOH + Neutral Impurity) add_base Add aq. NaHCO₃ (Weak Base) start->add_base Shake & Vent organic_layer Organic Layer: Neutral Impurity aqueous_layer Aqueous Layer: Sodium Salt (R-COO⁻ Na⁺) add_acid Add aq. HCl to Aqueous Layer aqueous_layer->add_acid precipitate Pure Product Precipitates (R-COOH) add_acid->precipitate

References

Technical Support Center: 4-tert-Butoxybenzoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing 4-tert-Butoxybenzoic Acid for amide and ester coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used with this compound?

A1: Standard coupling reagents are effective for this compound. These include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) or uronium/aminium salts such as HATU and HBTU.[1][2][3] The choice of reagent often depends on the specific substrates, desired reaction time, and racemization concerns.

Q2: What is the primary side reaction to be aware of when using this compound?

A2: The most significant side reaction is the premature deprotection of the tert-butoxy group. This group is highly sensitive to acidic conditions.[4] Workup procedures involving strong acids or prolonged exposure to even weak acids can lead to the formation of 4-hydroxybenzoic acid.

Q3: Can the bulky tert-butoxy group affect the coupling reaction?

A3: Yes, the steric hindrance from the tert-butoxy group can potentially slow down the reaction rate compared to less hindered benzoic acids. In cases of particularly sterically hindered amines or alcohols, this may lead to incomplete conversion. Optimization of reaction time and temperature may be necessary.

Q4: How can I minimize the formation of byproducts from the coupling reagent itself?

A4: Byproduct formation from coupling reagents is a general issue in amide and ester synthesis.

  • When using carbodiimides like EDC, the primary byproduct is an N-acylurea, which can be difficult to remove. Using an additive like HOBt can improve efficiency and reduce this side reaction.[2]

  • With uronium reagents like HATU, a guanidinium byproduct can form. Careful control of stoichiometry and reaction time is crucial. The order of addition of reagents can also be critical; it is often beneficial to pre-activate the carboxylic acid before adding the amine.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired coupled product 1. Incomplete reaction due to steric hindrance.2. Premature deprotection of the tert-butoxy group.3. Inefficient activation of the carboxylic acid.1. Increase reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU.2. Avoid acidic workup conditions. Use a mild base like sodium bicarbonate for washes.3. Ensure all reagents are anhydrous. Pre-activate the this compound with the coupling reagent before adding the nucleophile (amine or alcohol).
Presence of 4-hydroxybenzoic acid in the final product Acid-labile deprotection of the tert-butoxy group during the reaction or workup.1. Ensure the reaction is run under neutral or slightly basic conditions. If a salt of the amine is used, add a non-nucleophilic base like DIPEA or N-methylmorpholine.2. During workup, use aqueous solutions of sodium bicarbonate or other mild bases to neutralize any residual acid. Avoid washes with HCl or other strong acids.[5]
Difficult to remove byproducts 1. Formation of N-acylurea from EDC.2. Residual HOBt or coupling reagent byproducts.1. Optimize the stoichiometry of EDC and HOBt. An acidic wash can sometimes help remove the urea byproduct, but this risks deprotection of the tert-butoxy group. A basic wash is generally safer.[5]2. Perform multiple aqueous washes during workup. For EDC/HOBt reactions, a sequence of washes with a mild base (e.g., NaHCO3) followed by brine is effective.[3]
Reaction is messy with multiple spots on TLC 1. Degradation of reagents or starting materials.2. Multiple side reactions occurring.1. Use fresh, high-purity reagents and anhydrous solvents.2. Re-evaluate the coupling conditions. A lower temperature or a different solvent may be beneficial. Consider a different coupling reagent that is known for cleaner reactions, such as COMU or T3P.

Quantitative Data on Coupling Reactions

Carboxylic Acid Amine Coupling Reagent/Additive Solvent Temp (°C) Time (h) Yield (%) Reference
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt (cat.)AcetonitrileRT-good to excellent[2]
4-(diethylphosphoryl)benzoic acid4-Bromo-2-cyanoanilineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
4-(diethylphosphoryl)benzoic acidAmineHATU/DIPEADMFRT0.25 - 2-[3]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt
  • Dissolution: Dissolve this compound (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC (1.2 equiv.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x). Avoid acidic washes.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Amide Coupling using HATU
  • Pre-activation: In a separate flask, dissolve this compound (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base such as DIPEA (2.0 equiv.) in anhydrous DMF. Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Addition of Amine: Add the amine (1.1 equiv.) to the pre-activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO3 solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Key Side Reactions Acid 4-tert-Butoxybenzoic Acid ActiveEster Activated Ester (e.g., O-acylisourea) Acid->ActiveEster Coupling Reagent Deprotection Premature Deprotection Acid->Deprotection Acidic Conditions Product Desired Amide/ Ester Product ActiveEster->Product Nucleophilic Attack NAcylurea N-Acylurea Byproduct ActiveEster->NAcylurea Rearrangement (with EDC) Amine Amine/Alcohol Amine->Product HydroxyAcid 4-Hydroxybenzoic Acid Deprotection->HydroxyAcid

Caption: Reaction pathways for this compound coupling.

G cluster_troubleshooting Troubleshooting Checkpoints start Start dissolve Dissolve Acid, Amine, & HOBt in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC cool->add_edc react Stir at RT (12-24h) add_edc->react check_tlc Monitor by TLC: Incomplete Reaction? react->check_tlc If issues, adjust time/temp workup Aqueous Workup (Base & Brine) purify Column Chromatography workup->purify end End purify->end check_nmr Analyze Product: Deprotection? purify->check_nmr If issues, re-evaluate workup check_tlc->workup

References

Preventing catalyst deactivation in 4-tert-Butoxybenzoic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation during the synthesis of 4-tert-Butoxybenzoic Acid.

Section 1: Synthesis via Williamson Ether Synthesis using Phase-Transfer Catalysis

The Williamson ether synthesis is a common method for preparing this compound, typically by reacting a salt of 4-hydroxybenzoic acid with a tert-butylating agent in the presence of a phase-transfer catalyst (PTC). Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are frequently used PTCs in this reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of phase-transfer catalyst (PTC) deactivation in the Williamson ether synthesis of this compound?

A1: The most common deactivation pathway for quaternary ammonium PTCs, like tetrabutylammonium bromide (TBAB), under the basic conditions of the Williamson ether synthesis is Hofmann elimination .[2] This is an E2 elimination reaction where the hydroxide ion acts as a base, abstracting a proton from a β-carbon of the catalyst's alkyl chains, leading to the formation of an alkene (e.g., 1-butene), a tertiary amine (e.g., tributylamine), and water. Elevated temperatures and high concentrations of strong bases accelerate this degradation process.[3][4]

Q2: My reaction is sluggish or incomplete. Could the PTC be inactive?

A2: Yes, a sluggish or incomplete reaction is a classic sign of catalyst deactivation.[5] Besides Hofmann elimination, other factors can lead to reduced PTC activity:

  • Insufficient water: While an excess of water can hinder the reaction, a small, optimal amount is often necessary for solid-liquid phase transfer catalysis to solubilize the anionic nucleophile at the interface. Complete dehydration of the reaction mixture can lead to catalyst deactivation.[6][7]

  • Catalyst poisoning: Impurities in the reactants or solvent can poison the catalyst.

  • Thermal decomposition: Although quaternary ammonium salts are generally stable, prolonged exposure to high temperatures can lead to decomposition.[8]

Q3: How can I minimize PTC deactivation?

A3: To minimize PTC deactivation, consider the following strategies:

  • Temperature control: Operate at the lowest effective temperature to slow down the rate of Hofmann elimination.[9]

  • Base concentration: Use the minimum effective concentration of the base to reduce the rate of catalyst degradation.

  • Reaction time: Optimize the reaction time to avoid prolonged exposure of the catalyst to harsh conditions.

  • Choice of PTC: Phosphonium-based PTCs can exhibit higher thermal stability than ammonium-based ones, though they may be more expensive.[8]

Q4: Can I regenerate and reuse the phase-transfer catalyst?

A4: While challenging, it is possible to recover and reuse the PTC. A common laboratory-scale method involves extraction of the catalyst from the organic phase into an aqueous phase after the reaction. However, be aware that degradation products, such as tributylamine from TBAB decomposition, may also be extracted and could require additional purification steps like distillation or treatment with activated charcoal to remove.[3][10]

Troubleshooting Guide: Williamson Ether Synthesis
Issue Potential Cause Recommended Solution
Low or no product yield 1. Catalyst Deactivation: Hofmann elimination of the PTC.- Lower the reaction temperature. - Reduce the concentration of the base. - Consider a more thermally stable PTC (e.g., a phosphonium salt).
2. Inappropriate Reaction Conditions: Suboptimal temperature, solvent, or base.- Optimize the reaction temperature; too low may result in slow kinetics, while too high can cause catalyst degradation. - Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor the SN2 reaction.[11] - Ensure the base is strong enough to deprotonate the phenol but not so strong as to excessively promote elimination.
3. Poor Nucleophile Formation: Incomplete deprotonation of 4-hydroxybenzoic acid.- Use a sufficiently strong base (e.g., NaOH, KOH). - Ensure adequate mixing to facilitate the reaction between the base and the phenol.
Formation of side products (e.g., isobutylene) Elimination of the Alkylating Agent: The tert-butylating agent is undergoing elimination instead of substitution.- This is a common issue with tertiary alkyl halides. Consider using a different tert-butylating agent that is less prone to elimination under the reaction conditions.
Difficulty in separating the product from the catalyst Catalyst Leaching into the Product Phase: The PTC is not fully partitioning into the aqueous phase during workup.- Perform multiple extractions with water or brine. - Adjust the pH of the aqueous phase to facilitate catalyst partitioning.
Experimental Protocol: Synthesis of a 4-alkoxybenzoic acid derivative via PTC

This protocol is a generalized procedure and may require optimization for your specific substrate and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-hydroxybenzoic acid derivative and the phase-transfer catalyst (e.g., 1-5 mol% TBAB) in a suitable organic solvent.

  • Base Addition: Add an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Alkylation: Heat the mixture to the desired temperature and add the tert-butylating agent dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction mixture, separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

Troubleshooting_Williamson_Ether start Low Yield Observed check_reagents 1. Verify Reactant and Catalyst Quality start->check_reagents reagents_ok Reactants & Catalyst OK check_reagents->reagents_ok Good reagents_bad Purify/Replace Reagents Use Fresh Catalyst check_reagents->reagents_bad Poor check_conditions 2. Evaluate Reaction Conditions (Temperature, Solvent, Base) conditions_ok Conditions Seem Optimal check_conditions->conditions_ok Good conditions_bad Optimize Temperature, Solvent, Base check_conditions->conditions_bad Poor check_side_reactions 3. Investigate Side Reactions side_reactions_ok Side Reactions Minimized check_side_reactions->side_reactions_ok Good side_reactions_bad Adjust Stoichiometry Consider Alternative Alkylating Agent check_side_reactions->side_reactions_bad Poor optimize_ptc 4. Optimize PTC Conditions ptc_ok Improved Yield optimize_ptc->ptc_ok Successful ptc_bad Adjust PTC Loading Check Water Content optimize_ptc->ptc_bad Unsuccessful reagents_ok->check_conditions reagents_bad->check_reagents conditions_ok->check_side_reactions conditions_bad->check_conditions side_reactions_ok->optimize_ptc side_reactions_bad->check_side_reactions ptc_bad->check_reagents

Troubleshooting workflow for low yield in Williamson ether synthesis.

Section 2: Synthesis via Oxidation of p-tert-Butyltoluene

The oxidation of p-tert-butyltoluene to 4-tert-butylbenzoic acid is another industrially significant route. This reaction is often catalyzed by cobalt salts, such as cobalt acetate, in the presence of an oxidant like air or oxygen.[12][13]

Frequently Asked Questions (FAQs)

Q5: What are the common causes of cobalt catalyst deactivation in the oxidation of p-tert-butyltoluene?

A5: Cobalt catalyst deactivation in this process can occur through several mechanisms:

  • Oxidation of the Active Species: The catalytically active species is typically Co(II). Under certain reaction conditions, it can be oxidized to the less active Co(III) state, leading to a decrease in the reaction rate.[6]

  • Sintering: At high temperatures, the catalyst particles can agglomerate, a process known as sintering. This reduces the active surface area of the catalyst, thereby lowering its overall activity. The presence of water, a byproduct of the oxidation, can accelerate sintering.[14][15]

  • Poisoning: Impurities in the p-tert-butyltoluene feedstock can act as catalyst poisons. Sulfur and nitrogen compounds are known to poison cobalt catalysts.

Q6: My oxidation reaction is slowing down over time. What can I do to maintain the catalyst's activity?

A6: To maintain the activity of the cobalt catalyst, you can:

  • Control the reaction temperature: Avoid excessively high temperatures that can lead to catalyst sintering.[14]

  • Use a co-catalyst/promoter: Manganese salts are often used as promoters in combination with cobalt catalysts. Manganese can help to regenerate the active Co(II) species and improve the overall catalytic performance.[5]

  • Ensure feedstock purity: Use p-tert-butyltoluene with low levels of impurities, particularly sulfur and nitrogen compounds.

  • Optimize oxidant concentration: Maintain an optimal oxygen partial pressure, as both too low and too high concentrations can negatively impact catalyst stability and selectivity.

Q7: Is it possible to regenerate the deactivated cobalt catalyst?

A7: Yes, regeneration of cobalt catalysts is feasible. A common industrial approach for regenerating cobalt catalysts from similar oxidation processes (e.g., PTA production) involves the following steps:

  • Leaching: The catalyst residue is treated to dissolve the cobalt and manganese salts.[16][17]

  • Impurity Removal: Impurities like iron are precipitated and removed by adjusting the pH.[18]

  • Precipitation: The cobalt and manganese are then precipitated as carbonates or hydroxides.

  • Re-dissolution and Crystallization: The precipitate is redissolved in acetic acid, and the cobalt and manganese acetates are recrystallized.[18] A simpler laboratory-scale regeneration might involve washing the catalyst with a suitable solvent to remove organic residues, followed by a calcination step to redisperse the cobalt oxide on the support (if a supported catalyst is used).[19]

Troubleshooting Guide: Oxidation of p-tert-Butyltoluene
Issue Potential Cause Recommended Solution
Decreasing reaction rate over time 1. Catalyst Oxidation: Conversion of active Co(II) to less active Co(III).- Consider the addition of a manganese co-catalyst to facilitate the Co(III)/Co(II) redox cycle.
2. Catalyst Sintering: Agglomeration of catalyst particles at high temperatures.- Operate at the lower end of the effective temperature range. - Ensure efficient removal of water byproduct from the reaction mixture.[15]
3. Catalyst Poisoning: Impurities in the feedstock.- Analyze the p-tert-butyltoluene feedstock for potential poisons (e.g., sulfur, nitrogen compounds) and purify if necessary.
Low selectivity to 4-tert-butylbenzoic acid Over-oxidation: The desired product is being further oxidized to byproducts.- Optimize the reaction time and temperature to maximize the yield of the desired product. - Adjust the catalyst composition (Co/Mn ratio) to fine-tune the selectivity.[5]
Incomplete Oxidation: Formation of intermediate products like 4-tert-butylbenzaldehyde.- Increase the reaction time or temperature. - Increase the oxidant partial pressure.
Difficulty in catalyst recovery Catalyst Leaching: The cobalt salt is soluble in the reaction medium.- For homogeneous catalysis, recovery often involves precipitation or extraction after the reaction. Consider the regeneration protocols mentioned in Q7.
Experimental Protocol: Cobalt-Catalyzed Oxidation of p-tert-Butyltoluene

This is a general procedure and requires optimization based on the specific experimental setup.

  • Reaction Setup: Charge a high-pressure reactor with p-tert-butyltoluene, acetic acid (as solvent), cobalt acetate, and any promoters (e.g., manganese acetate, sodium bromide).

  • Pressurization and Heating: Seal the reactor, pressurize with air or an oxygen/nitrogen mixture, and heat to the desired reaction temperature (e.g., 150-200 °C) with vigorous stirring.[20]

  • Reaction: Maintain the reaction at the set temperature and pressure, monitoring the oxygen uptake.

  • Work-up: After the reaction, cool the reactor, vent the excess pressure, and discharge the contents. The 4-tert-butylbenzoic acid product can be isolated by crystallization upon cooling, followed by filtration.

  • Catalyst Recovery: The catalyst remains in the mother liquor and can be recycled or regenerated.

Logical Workflow for Troubleshooting Cobalt Catalyst Deactivation

Troubleshooting_Cobalt_Catalyst start Decreased Catalyst Activity check_temp 1. Analyze Reaction Temperature start->check_temp temp_ok Temperature within Range check_temp->temp_ok OK temp_high Reduce Temperature to Minimize Sintering check_temp->temp_high Too High check_impurities 2. Check for Feedstock Impurities impurities_ok Feedstock is Pure check_impurities->impurities_ok OK impurities_present Purify Feedstock (Remove S, N compounds) check_impurities->impurities_present Present check_composition 3. Evaluate Catalyst Composition composition_ok Activity Restored check_composition->composition_ok composition_bad Optimize Co/Mn Ratio Consider Promoter check_composition->composition_bad Suboptimal temp_ok->check_impurities temp_high->check_temp impurities_ok->check_composition regenerate_catalyst 4. Regenerate Catalyst impurities_ok->regenerate_catalyst If activity still low impurities_present->check_impurities composition_bad->check_composition regenerate_success Activity Restored regenerate_catalyst->regenerate_success Successful regenerate_fail Replace Catalyst regenerate_catalyst->regenerate_fail Unsuccessful

Troubleshooting workflow for cobalt catalyst deactivation.

References

Technical Support Center: Solvent Effects on the Oxidation of 4-tert-butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the oxidation of 4-tert-butyltoluene, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the oxidation of 4-tert-butyltoluene and for what products?

The choice of solvent is highly dependent on the desired oxidation product. For the synthesis of 4-tert-butylbenzoic acid, glacial acetic acid is a frequently used solvent in catalytic oxidations.[1] If the target is 4-tert-butylbenzaldehyde, acetonitrile has been shown to be an effective solvent.[1] In electrochemical oxidations, methanol is the solvent of choice to produce 4-tert-butylbenzaldehyde dimethyl acetal.[1]

Q2: How does the solvent directly influence the product distribution in these reactions?

Solvents can significantly alter the reaction mechanism and, consequently, the product selectivity.[1] For instance, in the electrochemical oxidation of 4-tert-butyltoluene, methanol acts as both the solvent and a reactant, leading to the formation of 4-tert-butylbenzaldehyde dimethyl acetal.[1][2] When using acetic acid as a solvent for catalytic oxidation, it primarily serves as a medium for the reaction. However, it can also participate in side reactions, such as the solvolysis of a reaction intermediate, which can result in the formation of 4-tert-butylbenzyl acetate as a byproduct.[1][3]

Q3: Is it possible to perform the oxidation of 4-tert-butyltoluene without a solvent?

Yes, solvent-free oxidation is possible. An industrial process has been developed for the oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic acid that operates without a solvent, utilizing a cobalt acetate catalyst and sodium bromide.[1][4]

Q4: What is the general effect of solvent polarity on the reaction kinetics?

Solvent polarity can significantly impact the reaction rate. Polar solvents, like alcohols, can stabilize charged intermediates and transition states by solvating the reactant molecules more effectively.[5] This stabilization can lower the activation energy of the reaction, thereby increasing the reaction rate.[5] In contrast, non-polar solvents have a weaker solvating ability and may slow down reactions where charged intermediates are formed.[5]

Q5: How does the presence of water in the solvent affect the reaction?

The presence of water can be detrimental to the reaction. It has been observed that water can inhibit further oxidation, causing the reaction to cease after only partial conversion (approximately 25-30%).[4][6] This inhibition is a critical factor to consider for process optimization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of 4-tert-butylbenzoic acid in acetic acid - Insufficient catalyst concentration.- Suboptimal reaction temperature.- Low ratio of reactant to solvent.- Increase the loading of the catalyst.- Optimize the reaction temperature; a temperature of 130°C has been reported as optimal in some systems.[1][4]- Adjust the weight ratio of 4-tert-butyltoluene to acetic acid.[1]
Low selectivity for 4-tert-butylbenzaldehyde - Over-oxidation of the aldehyde to the corresponding carboxylic acid.- Formation of solvolysis byproducts (e.g., 4-tert-butylbenzyl acetate in acetic acid).[1]- Carefully control the reaction time to minimize over-oxidation.- Optimize the catalyst system. Cobalt-based catalysts have demonstrated higher selectivity for the aldehyde compared to cerium-based catalysts in certain systems.[1][3]
Reaction stops after ~25-30% conversion - Inhibition by the aldehyde product.- Inhibition by water formed during the reaction.[4][6]- Implement an engineering solution to continuously remove the product as it is formed.[4][6]
Formation of dimeric and other unknown byproducts - High substrate concentration, particularly in electrochemical oxidation.[2]- Vary the substrate loading and the ratio of substrate to solvent to minimize the formation of these byproducts.[2]
Significant formation of brominated side products (e.g., 4-tert-butylbenzyl bromide) - Use of a cerium-based catalyst in a bromide-containing system, which can promote a competing bromination pathway.[3][7]- Switch to a cobalt(II) catalyst, such as Co(OAc)₂, which can more rapidly oxidize the radical intermediate, thus preventing the competing bromination reaction.[3][7]

Data Presentation

Table 1: Effect of Catalyst on Product Selectivity in Acetic Acid with H₂O₂/Br⁻

CatalystTarget ProductSelectivityKey Byproducts
Cobalt(II) acetate4-tert-butylbenzaldehyde75-80%[3][7]Minimal bromination products[3]
Cerium(III) acetate4-tert-butylbenzaldehyde~50%[3][7]4-tert-butylbenzyl bromide, 4-tert-butylbenzyl alcohol, 4-tert-butylbenzyl acetate[3][7]

Table 2: Influence of Solvent on Product in Electrochemical Oxidation

SolventPrimary ProductSolvent Role
Methanol4-tert-butylbenzaldehyde dimethyl acetal[1][2]Reactant and Solvent[1]
Acetonitrile4-tert-butylbenzaldehyde[1]Reaction Medium

Table 3: Relative Polarity of Common Solvents

SolventRelative Polarity
Hexane0.009
Toluene0.099
Diethyl ether0.117
Tetrahydrofuran (THF)0.207
Ethyl acetate0.228
Acetone0.355
Acetonitrile0.460
Acetic acid0.648
Ethanol0.654
Methanol0.762
Water1.000
Source: Adapted from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".[8]

Experimental Protocols

Protocol: Catalytic Oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic Acid

This protocol is a generalized procedure based on common laboratory practices for liquid-phase oxidation.

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, a condenser, a thermometer, and an oxygen or air inlet with 4-tert-butyltoluene and the chosen solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Add the catalyst system, for example, cobalt(II) acetate and sodium bromide, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 90-130°C) while stirring and bubbling oxygen or air through the solution at a constant rate.[4][9]

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques such as Gas Chromatography (GC) or by measuring the acidity index.[10]

  • Reaction Quench: Once the desired conversion is achieved (e.g., when the acidity index reaches a specific value), quench the oxidation process.[10]

  • Product Isolation: Cool the reaction mixture to allow the product, 4-tert-butylbenzoic acid, to crystallize. Isolate the product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Charge Reactor with 4-tert-butyltoluene & Solvent add_catalyst Add Catalyst System (e.g., Co(OAc)₂/NaBr) start->add_catalyst heat_stir Heat to Target Temperature (e.g., 130°C) with Stirring add_catalyst->heat_stir add_oxidant Introduce Oxidant (e.g., O₂ or Air) heat_stir->add_oxidant monitor Monitor Reaction Progress (e.g., GC, Acidity Index) add_oxidant->monitor monitor->monitor Continue Reaction quench Quench Reaction monitor->quench Conversion Complete cool Cool Mixture quench->cool filter Filter to Isolate Product cool->filter dry Wash and Dry Product filter->dry end Pure 4-tert-butylbenzoic acid dry->end

Caption: Experimental workflow for the oxidation of 4-tert-butyltoluene.

reaction_pathway cluster_co Cobalt Catalyst Pathway cluster_ce Cerium Catalyst Pathway reactant 4-tert-butyltoluene intermediate Benzylic Radical Intermediate reactant->intermediate Initial H-abstraction co_catalyst Fast Oxidation by Co(II)/Co(III) intermediate->co_catalyst Dominant with Co(II) ce_catalyst Reaction with Br₂ (Generated in situ) intermediate->ce_catalyst Competes with Ce(III) aldehyde 4-tert-butylbenzaldehyde (High Selectivity, 75-80%) co_catalyst->aldehyde brominated 4-tert-butylbenzyl bromide ce_catalyst->brominated ce_aldehyde 4-tert-butylbenzaldehyde (Low Selectivity, ~50%) ce_catalyst->ce_aldehyde Oxidation solvolysis Hydrolysis/Solvolysis (Side Products) brominated->solvolysis

Caption: Competing pathways in the oxidation of 4-tert-butyltoluene.

troubleshooting_logic start Experimental Issue Observed issue_type What is the primary issue? start->issue_type low_yield Low Yield/ Incomplete Reaction issue_type->low_yield Yield low_selectivity Low Selectivity/ Byproduct Formation issue_type->low_selectivity Selectivity check_inhibition Did reaction stop at ~25-30% conversion? low_yield->check_inhibition check_byproducts What are the main byproducts? low_selectivity->check_byproducts check_conditions Review Reaction Conditions (Temp, Catalyst Conc.) check_inhibition->check_conditions No inhibition_yes Likely Product/Water Inhibition. Consider continuous product removal. check_inhibition->inhibition_yes Yes over_oxidation Over-oxidation to Acid. Reduce reaction time. check_byproducts->over_oxidation Carboxylic Acid brominated_products Brominated Byproducts. Switch from Ce to Co catalyst. check_byproducts->brominated_products Brominated solvolysis_products Solvolysis Byproducts. Optimize solvent/catalyst. check_byproducts->solvolysis_products Solvent Adducts

Caption: Troubleshooting logic for oxidation experiments.

References

Technical Support Center: Managing Exotherms in Large-Scale 4-tert-Butoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-tert-Butoxybenzoic Acid. The focus is on the safe management of exothermic reactions to ensure process stability, product quality, and operational safety. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the likely exothermic step in the large-scale production of this compound?

A1: The most common synthesis route for this compound is the Williamson ether synthesis.[1][2][3][4][5] This process typically involves the reaction of a salt of 4-hydroxybenzoic acid (like its sodium or potassium salt) with a tert-butylating agent (such as tert-butyl chloride or isobutylene). The formation of the ether bond is an exothermic process. On a large scale, the heat generated can accumulate if not effectively removed, leading to a rapid increase in temperature.

Q2: What are the primary risks associated with uncontrolled exotherms in this synthesis?

A2: The primary risk is a thermal runaway, where the reaction rate increases due to a rise in temperature, which in turn generates heat at an even faster rate.[6][7][8][9] This can lead to several hazardous scenarios:

  • Pressure Buildup: Rapid temperature increases can cause the solvent and other volatile components to boil, leading to a dangerous increase in reactor pressure.

  • Side Reactions and Decomposition: At elevated temperatures, undesired side reactions or decomposition of reactants, intermediates, and products can occur, potentially generating non-condensable gases and further increasing pressure.

  • Loss of Containment: In a worst-case scenario, over-pressurization can lead to a breach of the reactor, releasing flammable and toxic materials.

  • Reduced Product Quality: Even minor temperature deviations can lead to the formation of impurities, reducing the yield and purity of the final product.

Q3: How can I assess the thermal risk before scaling up?

A3: A thorough thermal hazard assessment is crucial before any scale-up. This involves:

  • Reaction Calorimetry: Use a reaction calorimeter to measure the heat of reaction, the rate of heat generation, and the specific heat capacity of the reaction mixture. This data is essential for designing an adequate cooling system.

  • Adiabatic Calorimetry: Perform tests to determine the maximum temperature and pressure that could be reached in a worst-case scenario (e.g., complete cooling failure). This helps in designing appropriate emergency relief systems.

  • Kinetic Modeling: While often complex, understanding the reaction kinetics can help predict how the reaction will behave under different conditions.[10]

Q4: What are the key process parameters to monitor and control?

A4: To maintain control over the exothermic reaction, the following parameters are critical:

  • Temperature: Continuous monitoring of both the reaction mixture and the cooling jacket temperature is essential.

  • Reagent Addition Rate: The rate at which the tert-butylating agent is added should be carefully controlled to match the heat removal capacity of the reactor.[11]

  • Agitation: Proper mixing is vital to ensure uniform temperature distribution and prevent the formation of localized hot spots.[7][12]

  • Pressure: Monitoring the reactor pressure can provide an early warning of excessive boiling or gas generation.

Q5: What are the recommended cooling strategies for this process?

A5: The choice of cooling strategy depends on the scale and the rate of heat generation. Common strategies include:

  • Jacketed Reactors: The most common method, where a cooling fluid is circulated through a jacket surrounding the reactor. The efficiency depends on the heat transfer coefficient, the surface area, and the temperature difference between the reaction mass and the coolant.

  • Internal Cooling Coils: These provide additional heat transfer area but can be difficult to clean.

  • Reflux Cooling: If a volatile solvent is used, the heat of reaction can be removed by boiling the solvent and condensing the vapors in an overhead condenser.

  • Semi-batch Operation: Adding one reactant gradually to the other (semi-batch mode) is a key strategy to control the rate of heat generation.[8][11]

Troubleshooting Guide

Problem: Unexpectedly Rapid Temperature Increase

  • Possible Cause: The addition rate of the limiting reagent is too high for the cooling system's capacity.

  • Solution: Immediately stop the addition of the reagent. Ensure the cooling system is operating at maximum capacity. If the temperature continues to rise, consider activating an emergency cooling or quenching system.[8] Review and reduce the reagent addition rate for future batches.

Problem: Localized Hot Spots in the Reactor

  • Possible Cause: Inadequate agitation leading to poor mixing and uneven temperature distribution.[7]

  • Solution: Verify that the agitator is functioning correctly and at the appropriate speed. For viscous reaction mixtures, a different impeller design may be necessary to ensure proper turnover.

Problem: Delayed Reaction Onset Followed by a Violent Exotherm

  • Possible Cause: An induction period may be present, or an impurity may be inhibiting the reaction. Reactant accumulation occurs during the delay, and once the reaction initiates, it proceeds very rapidly due to the high concentration of reactants.[11]

  • Solution: Stop reagent addition immediately. If possible, try to initiate the reaction with a small seed of a previously successful batch before starting the main addition. Ensure all reactants and the reactor are free from contaminants.

Problem: Pressure Buildup in the Reactor

  • Possible Cause: The reaction temperature has exceeded the boiling point of the solvent, or a side reaction is generating gas.

  • Solution: Confirm that the condenser and vent lines are not blocked. Maximize cooling to reduce the temperature and lower the vapor pressure of the solvent. If pressure continues to rise, it may be necessary to perform an emergency shutdown and vent to a safe location through a designated relief system.

Quantitative Data Summary

The following tables provide illustrative data on how key parameters can influence the exotherm. This data should be determined experimentally for your specific process.

Table 1: Effect of Reagent Addition Rate on Peak Reaction Temperature (Illustrative)

Addition Time (hours)Peak Temperature (°C)Observations
185Rapid temperature spike, difficult to control.
265Controlled exotherm, within safety limits.
452Slow reaction, but very stable temperature profile.

Table 2: Comparison of Cooling System Efficiency (Illustrative)

Cooling MethodMax. Heat Removal (kW)ProsCons
Jacket Cooling Only15Simple, easy to clean.Limited surface area.
Jacket + Internal Coils25Higher heat transfer.Difficult to clean, potential for leaks.
Jacket + Reflux30+ (Solvent Dependent)Excellent for high heat loads.Requires a volatile solvent, potential for solvent loss.

Generalized Experimental Protocol for Exothermic Step

Reaction: Williamson Ether Synthesis of this compound

Warning: This is a generalized protocol and must be adapted based on a thorough risk assessment and laboratory-scale experiments.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the reactor with 4-hydroxybenzoic acid and a suitable solvent (e.g., THF, DMF).

  • Deprotonation: Add a base (e.g., sodium hydride, potassium carbonate) portion-wise to form the phenoxide salt. This step can also be exothermic and should be monitored.

  • Establish Cooling: Set the cooling jacket to the desired initial temperature (e.g., 20°C).

  • Reagent Addition: Begin the slow, subsurface addition of the tert-butylating agent (e.g., tert-butyl chloride) via a dosing pump.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be controlled to maintain the temperature within a pre-defined range (e.g., 40-50°C).

  • Reaction Hold: After the addition is complete, maintain the reaction temperature for a specified period to ensure complete conversion.

  • Quenching: Carefully quench the reaction by adding a suitable reagent (e.g., water, dilute acid). The quenching process can also be exothermic and should be performed with cooling.

  • Work-up: Proceed with the product isolation and purification steps.

Visualizations

Below are diagrams illustrating key workflows and relationships for managing exothermic reactions.

Exotherm_Troubleshooting_Workflow start Temperature Alarm Triggered (T > T_setpoint) stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling (Full Coolant Flow) stop_addition->max_cooling monitor_temp Monitor Temperature and Pressure max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing stable Process Stable Investigate Cause temp_decreasing->stable Yes temp_rising Temperature Still Rising? temp_decreasing->temp_rising No temp_rising->stable No, but stable emergency_quench Initiate Emergency Quench/Dumping temp_rising->emergency_quench Yes shutdown Emergency Shutdown and Evacuate emergency_quench->shutdown

Caption: Troubleshooting workflow for a thermal runaway event.

Exotherm_Control_Factors cluster_heat_generation Heat Generation Factors cluster_heat_removal Heat Removal Factors kinetics Reaction Kinetics control Exotherm Control (Stable Temperature) kinetics->control concentration Reactant Concentration concentration->control addition_rate Reagent Addition Rate addition_rate->control cooling_temp Coolant Temperature cooling_temp->control heat_transfer_area Heat Transfer Area heat_transfer_area->control agitation Agitation / Mixing agitation->control heat_transfer_coeff Heat Transfer Coeff. heat_transfer_coeff->control

Caption: Key factors influencing exotherm control in a reactor.

References

Validation & Comparative

A Tale of Two Terts: A Comparative Guide to 4-tert-Butoxybenzoic Acid and Boc Anhydride as Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group, introduced via di-tert-butyl dicarbonate (Boc anhydride), is a ubiquitous and well-characterized shield for amines. This guide provides a detailed comparison between the established Boc anhydride and a theoretical consideration of 4-tert-butoxybenzoic acid as an alternative amine protecting agent. To date, the use of this compound for this purpose is not documented in mainstream chemical literature; therefore, this comparison is based on established chemical principles and the known reactivity of related functional groups.

Introduction: The Indispensable Role of Amine Protection

Amines are fundamental functional groups in a vast array of pharmaceuticals and biologically active molecules. Their inherent nucleophilicity and basicity often necessitate protection to prevent unwanted side reactions during synthetic transformations elsewhere in the molecule. An ideal protecting group should be easy to install, stable to a range of reaction conditions, and removable selectively and in high yield under mild conditions.

Boc anhydride is the gold standard for amine protection, forming a tert-butyl carbamate that is stable to a wide variety of non-acidic reagents. In contrast, this guide explores the hypothetical use of this compound, which would form a 4-tert-butoxybenzoyl amide.

At a Glance: Boc Anhydride vs. This compound

FeatureBoc AnhydrideThis compound (Theoretical)
Protecting Group tert-Butoxycarbonyl (Boc)4-tert-Butoxybenzoyl
Protected Amine CarbamateAmide
Reagent Form Liquid or low-melting solidCrystalline solid
Protection Conditions Mild, often with a base like triethylamine or DMAPRequires activation (e.g., to acyl chloride) or coupling agents
Stability Stable to base, nucleophiles, and catalytic hydrogenationExpected to be highly stable to a wide range of conditions
Deprotection Acid-labile (e.g., TFA, HCl)Predicted to require harsh conditions (strong acid or base with heat)

Performance Comparison: A Deeper Dive

Boc Anhydride: The Established Workhorse

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[1] Its popularity stems from its ease of introduction and its facile removal under acidic conditions.[2]

Protection: The reaction of an amine with Boc anhydride is typically a straightforward nucleophilic acyl substitution.[1] The process is often carried out under mild basic conditions to neutralize the liberated proton.[2]

Stability: The resulting tert-butyl carbamate is stable to a broad spectrum of reagents, including bases, nucleophiles, and conditions for catalytic hydrogenation.[3] This stability makes it orthogonal to many other protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group.[2]

Deprotection: The key advantage of the Boc group is its acid lability.[4] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the carbamate to regenerate the amine.[4] The mechanism involves the formation of a stable tert-butyl cation.[4]

This compound: A Theoretical Contender

While 4-tert-butylbenzoic acid is primarily used as a stabilizer in alkyd resins and a precursor for UV filters, its potential as an amine protecting group can be inferred from the chemistry of benzoyl amides.[5] The introduction of a 4-tert-butoxybenzoyl group would result in an amide linkage.

Protection (Theoretical): Unlike the direct reaction of Boc anhydride, the formation of an amide from this compound would require prior activation of the carboxylic acid. This could be achieved by converting it to the corresponding acyl chloride (4-tert-butoxybenzoyl chloride) or by using standard peptide coupling reagents (e.g., DCC, HATU).

Stability (Theoretical): Benzoyl amides are known for their high stability.[6] They are generally resistant to the conditions used for the cleavage of many other protecting groups. The electron-donating nature of the para-tert-butoxy group is not expected to significantly diminish this stability.

Deprotection (Theoretical): The cleavage of benzoyl amides typically requires harsh conditions, such as refluxing in strong acid or base.[5] This would make the 4-tert-butoxybenzoyl group significantly more robust and less practical for routine amine protection compared to the Boc group. However, this high stability could be advantageous in syntheses requiring a protecting group that can withstand a broad range of harsh reagents.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the chosen solvent.[1]

  • Add triethylamine to the solution.[1]

  • Add Boc anhydride to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: General Procedure for Acidic Deprotection of a Boc-Protected Amine

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution.[2]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting amine salt can be used directly or neutralized with a base.

Visualizing the Chemistry

Protection_Mechanisms cluster_boc Boc Anhydride Protection cluster_benzoyl 4-tert-Butoxybenzoyl Protection (Theoretical) Boc_Amine R-NH₂ Boc_Protected R-NH-Boc Boc_Amine->Boc_Protected Base Boc_Anhydride Boc₂O Boc_Anhydride->Boc_Protected Benzoyl_Amine R-NH₂ Benzoyl_Protected R-NH-CO-Ph-OtBu Benzoyl_Amine->Benzoyl_Protected Benzoyl_Acid 4-tBuO-Ph-COOH Activated_Benzoyl 4-tBuO-Ph-CO-X Benzoyl_Acid->Activated_Benzoyl Activation Activated_Benzoyl->Benzoyl_Protected

Caption: A comparison of the reaction workflows for amine protection.

Deprotection_Pathways Boc_Protected R-NH-Boc Boc_Deprotection Mild Acid (e.g., TFA) Boc_Protected->Boc_Deprotection Benzoyl_Protected R-NH-CO-Ph-OtBu Benzoyl_Deprotection Harsh Conditions (Strong Acid/Base, Heat) Benzoyl_Protected->Benzoyl_Deprotection Amine_Boc R-NH₂ Boc_Deprotection->Amine_Boc Amine_Benzoyl R-NH₂ Benzoyl_Deprotection->Amine_Benzoyl

Caption: Contrasting the deprotection conditions for the two protecting groups.

Conclusion: Choosing the Right Tool for the Job

The choice of a protecting group is a critical decision in the design of a synthetic route. Boc anhydride remains the undisputed choice for routine amine protection due to its mild installation and deprotection protocols, and its well-established orthogonality with other common protecting groups.

While this compound is not currently employed as a standard amine protecting group, a theoretical analysis suggests that the resulting 4-tert-butoxybenzoyl amide would be exceptionally stable. This robustness, while a disadvantage for many applications, could potentially be exploited in synthetic strategies that require a protecting group to withstand particularly harsh reaction conditions that would cleave more labile groups. However, the development of practical and selective deprotection methods would be a necessary prerequisite for its adoption in the synthetic chemist's toolbox. For the vast majority of applications, the versatility and reliability of Boc anhydride make it the superior choice for amine protection.

References

A Comparative Guide to Nα-Protecting Groups in Peptide Synthesis: Fmoc vs. Boc Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified a comparison between the Fmoc and 4-tert-Butoxybenzoyl protecting groups. However, a thorough review of scientific literature indicates that the 4-tert-Butoxybenzoyl group is not a recognized or commonly used Nα-protecting group for solid-phase peptide synthesis (SPPS). The standard and most relevant comparison in this field is between the two dominant orthogonal strategies: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the acid-labile Boc (tert-butoxycarbonyl) group. This guide provides a comprehensive, data-supported comparison of these two foundational strategies to serve the intended audience of researchers, scientists, and drug development professionals.

Introduction: The Role of Nα-Protecting Groups in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and drug development, enabling the construction of specific peptide sequences. The process relies on the sequential addition of amino acids to a growing chain anchored to a solid resin support. To ensure the formation of the correct peptide bond and prevent unwanted side reactions like self-polymerization, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[1] An ideal protecting group must be stable during the coupling reaction but easily and selectively removable under conditions that do not harm the growing peptide or other protecting groups used for reactive amino acid side chains.[2]

The two most successful and widely adopted strategies are based on the Fmoc and Boc protecting groups. They are orthogonal, meaning their respective removal conditions (mild base for Fmoc, moderate acid for Boc) are distinct from the conditions used to cleave side-chain protecting groups and the final peptide from the resin (strong acid).[3] This orthogonality is fundamental to the synthesis of complex and modified peptides.[2] This guide objectively compares the Fmoc and Boc strategies, providing experimental insights and performance data to aid researchers in selecting the optimal methodology for their specific application.

The Fmoc (Fmoc/tBu) Strategy

Introduced in the 1970s, the Fmoc strategy has become the most popular method for SPPS, especially in research settings and for the synthesis of acid-sensitive peptides.[3][4] It employs the base-labile Fmoc group for temporary Nα-protection and typically uses acid-labile tert-butyl (tBu) or trityl (Trt) based groups for the permanent protection of amino acid side chains.[1][3]

Deprotection Mechanism: The Fmoc group is removed via a β-elimination reaction triggered by a secondary amine base, most commonly a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This reaction is fast and clean, yielding a free N-terminus ready for the next coupling cycle.[5]

The Boc (Boc/Bzl) Strategy

The Boc strategy, pioneered by R.B. Merrifield, was the first widely successful method for SPPS and remains valuable for specific applications, including the synthesis of certain long or hydrophobic peptides.[6][7] This approach uses the moderately acid-labile Boc group for Nα-protection and more robustly acid-labile benzyl (Bzl) based groups for side-chain protection.[3]

Deprotection Mechanism: The Boc group is cleaved using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] The mechanism involves protonation and subsequent cleavage to form a stable tert-butyl cation, which must be captured by scavengers to prevent side reactions with sensitive residues like Tryptophan or Methionine.[9] The final cleavage of the peptide from the resin and removal of the Bzl side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (HF).[8][10]

Performance Comparison: Fmoc vs. Boc

The choice between the Fmoc and Boc strategies directly impacts synthesis efficiency, peptide purity, cost, and safety. The following tables summarize key quantitative and qualitative differences based on established experimental data.

Table 1: Deprotection and Cleavage Conditions
ParameterFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection Reagent 20-50% Piperidine in DMF25-50% Trifluoroacetic Acid (TFA) in DCM
Nα-Deprotection Conditions Mildly basic, ambient temperatureModerately acidic, ambient temperature
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strongly acid-labile (e.g., Bzl, Tos)
Final Cleavage Reagent Strong acid (e.g., 95% TFA with scavengers)Very strong acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonal (Base vs. Acid)[3]"Quasi-orthogonal" (Graduated acid lability)[6]
Safety Concerns Piperidine is regulated and toxic.TFA is corrosive; HF is extremely hazardous and requires specialized equipment.[7]
Table 2: Performance and Application Data
ParameterFmoc/tBu StrategyBoc/Bzl Strategy
Typical Yield per Cycle >99.5% (with optimized protocols)~99%
Final Crude Purity Generally high; major impurities are deletion sequences.Can be lower due to side reactions from repeated acid treatment.
Common Side Reactions Aspartimide formation (Asp-X sequences), diketopiperazine formation (at dipeptide stage).[11]t-butylation of Trp/Met, premature side-chain deprotection, Asp-Pro bond cleavage.[8]
Compatibility Excellent for acid-sensitive modifications (e.g., phosphorylation, glycosylation).[1]Suitable for base-sensitive peptides (e.g., C-terminal thioesters).
Automation Easily automated and suitable for high-throughput synthesis.Less convenient for automation due to the use of HF.
Cost Fmoc-amino acids are generally more expensive.[5]Boc-amino acids are typically less expensive.

Experimental Protocols

The following are generalized, manual protocols for a single coupling cycle in SPPS. Automated synthesizers follow the same chemical principles.

Protocol 1: Standard Fmoc-SPPS Cycle

Objective: To deprotect the Nα-Fmoc group and couple the next Fmoc-protected amino acid.

Materials:

  • Peptide-resin (e.g., Wang or Rink Amide resin)

  • Fmoc-deprotection solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF, Dichloromethane (DCM)

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling reagents: e.g., HBTU (3-5 eq.), HOBt (3-5 eq.)

  • Base: N,N-Diisopropylethylamine (DIEA) (6-10 eq.)

Methodology:

  • Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the solvent. Add the Fmoc-deprotection solution and agitate for 5-10 minutes. Drain and repeat for another 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in a minimal amount of DMF. Add DIEA and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol 2: Standard Boc-SPPS Cycle

Objective: To deprotect the Nα-Boc group and couple the next Boc-protected amino acid.

Materials:

  • Peptide-resin (e.g., Merrifield or PAM resin)

  • Boc-deprotection solution: 50% TFA in DCM (v/v)

  • Solvents: DCM, Isopropanol (IPA)

  • Neutralization solution: 10% DIEA in DCM (v/v)

  • Boc-amino acid (3 equivalents)

  • Coupling reagents: e.g., DCC (3 eq.), HOBt (3 eq.)

Methodology:

  • Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection: Drain the solvent. Treat the resin with the Boc-deprotection solution for 1-2 minutes (pre-wash), drain, and add fresh solution. Agitate for 20-30 minutes.[9]

  • Washing: Wash the resin with DCM (3 times) and IPA (1 time) to remove TFA.

  • Neutralization: Add the neutralization solution to the resin and agitate for 2-5 minutes. Repeat this step. Wash thoroughly with DCM (5-7 times) to remove the DIEA salt.

  • Amino Acid Activation & Coupling: In a separate vial, dissolve the Boc-amino acid and HOBt in DMF/DCM. Cool to 0°C. Add DCC and stir for 10 minutes. Filter the precipitated DCU and add the activated solution to the resin. Agitate for 2-4 hours.

  • Monitoring (Optional): Perform a ninhydrin (Kaiser) test to confirm reaction completion.

  • Washing: Wash the resin with DCM (3 times) and DMF (3 times). The resin is now ready for the next cycle.

Visualization of Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of the chemical processes.

SPPS_Cycle_Comparison Fig 1: Generalized SPPS Cycle (Fmoc vs. Boc) start Start: Resin-AA(1) fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotect Fmoc Strategy boc_deprotect Boc Deprotection (50% TFA/DCM) start->boc_deprotect Boc Strategy wash1 Wash (DMF) fmoc_deprotect->wash1 wash2 Wash (DCM) boc_deprotect->wash2 couple Couple Next Protected AA wash1->couple neutralize Neutralize (10% DIEA/DCM) neutralize->wash2 wash2->neutralize wash2:e->couple:w wash3 Wash couple->wash3 cycle Repeat N-1 Times wash3->cycle cycle->fmoc_deprotect Continue Fmoc Cycle cycle->boc_deprotect Continue Boc Cycle cleave Final Cleavage & Deprotection cycle->cleave Last Cycle Complete

Caption: Generalized SPPS Cycle (Fmoc vs. Boc).

Deprotection_Mechanisms Fig 2: Nα-Deprotection Mechanisms cluster_fmoc Fmoc Deprotection (Base-Mediated β-Elimination) cluster_boc Boc Deprotection (Acid-Mediated Hydrolysis) Fmoc_Struct Fmoc_Plus + Piperidine Fmoc_Arrow Fmoc_Products Boc_Struct Boc_Plus + TFA (H⁺) Boc_Arrow Boc_Products

Caption: Nα-Deprotection Mechanisms.

(Note: The images in the DOT script above are placeholders for the chemical structures. A Graphviz renderer would replace them with the actual images to illustrate the reaction.)

Conclusion and Recommendations

The choice between Fmoc and Boc chemistry is a critical decision in peptide synthesis, driven by the specific requirements of the target peptide and the available resources.

  • The Fmoc/tBu strategy is generally the preferred method for modern peptide synthesis. Its mild Nα-deprotection conditions, full orthogonality, and compatibility with acid-sensitive moieties make it versatile and robust.[1] It is well-suited for high-throughput and automated synthesis, despite the higher cost of reagents.[5]

  • The Boc/Bzl strategy , while older, remains a powerful tool for specific challenges. It can be advantageous for synthesizing highly hydrophobic or aggregation-prone sequences where the strong acidic conditions can help maintain solubility.[7] However, the requirement for hazardous HF for final cleavage is a significant drawback, limiting its widespread use.[10]

For most applications, particularly in research and the synthesis of complex, modified peptides, the Fmoc strategy offers a safer, more versatile, and technically simpler workflow. For large-scale industrial production of simpler peptides or where base-lability is a concern, the Boc strategy may still be a viable economic choice, provided the necessary safety infrastructure is in place.

References

A Comparative Analysis of 4-tert-Butoxybenzoic Acid Esters and Cinnamates as UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ongoing quest for novel and more effective UV filters is a cornerstone of dermatological and cosmetic research. This guide provides a comparative overview of the performance of 4-tert-butoxybenzoic acid esters and the widely used cinnamates as potential UV filtering agents. While extensive data exists for cinnamates, the UV filtering properties of this compound esters are less documented in publicly available literature. This comparison, therefore, draws upon established data for cinnamates and extrapolates the potential performance of this compound esters based on the properties of related benzoic acid derivatives.

Executive Summary

This guide presents the known performance data for cinnamates and outlines the standardized experimental protocols required to evaluate and compare the efficacy of any new UV filter, including this compound esters.

Performance Data: Cinnamates

The following table summarizes the known UV filtering performance of a representative cinnamate, Octyl Methoxycinnamate (OMC).

ParameterOctyl Methoxycinnamate (OMC)Reference
UV Absorption Range UVB (280-320 nm)[1][6]
Peak Absorption (λmax) ~310 nm[1][2]
In Vitro SPF An in vitro SPF of 10.42 was reported for a formulation containing octylmethoxycinnamate at its maximum permitted concentration in the EU.[7]
Photostability Prone to photoisomerization (trans to cis), leading to a decrease in UV absorption. Can undergo irreversible photodegradation.[2][3][4][8]

Experimental Protocols

To ensure a standardized and objective comparison between different UV filters, the following experimental protocols are crucial.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF is a measure of a product's ability to protect against UVB radiation. A standardized method, such as the one outlined by ISO 24443:2021, is recommended.[9]

Methodology:

  • Substrate Preparation: A standardized polymethylmethacrylate (PMMA) plate with a roughened surface is used to mimic the topography of the skin.[10][11]

  • Sample Application: A precise amount of the test formulation (e.g., 1.3 mg/cm²) is applied evenly onto the PMMA plate using an automated or manual spreading technique.[10]

  • Drying: The applied film is allowed to dry and equilibrate in a controlled environment (e.g., 30 minutes in the dark at 25°C).[10][11]

  • UV Transmittance Measurement: The transmittance of UV radiation through the sample-coated plate is measured using a calibrated spectrophotometer with an integrating sphere over the range of 290-400 nm.[12][13]

  • SPF Calculation: The SPF value is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum.[14]

Photostability Assessment

Photostability testing evaluates the ability of a UV filter to maintain its protective properties upon exposure to UV radiation.

Methodology:

  • Sample Preparation: The test formulation is applied to a PMMA plate as described in the in vitro SPF protocol.

  • Initial UV Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured.

  • UV Irradiation: The sample-coated plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often defined in terms of Minimal Erythemal Doses (MEDs).[15]

  • Post-Irradiation UV Absorbance Measurement: The UV absorbance spectrum of the sample is measured again after irradiation.[15]

  • Data Analysis: The change in the UV absorbance spectrum before and after irradiation is analyzed to determine the percentage of degradation and the loss of photoprotection.[10] A photostable formulation will show minimal change in its absorbance spectrum.[9]

Mandatory Visualization

Experimental Workflow for UV Filter Performance Evaluation

The following diagram illustrates the typical workflow for evaluating the performance of a novel UV filter.

G Synthesis Synthesis of 4-tert-Butoxybenzoic Acid Ester Characterization Structural Characterization (NMR, MS) Synthesis->Characterization UV_Absorbance UV Absorbance Spectroscopy Characterization->UV_Absorbance SPF_Test In Vitro SPF Testing UV_Absorbance->SPF_Test Photostability_Test Photostability Testing UV_Absorbance->Photostability_Test Data_Comparison Data Comparison with Cinnamate Benchmarks SPF_Test->Data_Comparison Photostability_Test->Data_Comparison Conclusion Conclusion on Performance Data_Comparison->Conclusion G UV_Radiation UV Radiation (UVA/UVB) Skin_Penetration Skin Penetration UV_Radiation->Skin_Penetration ROS_Generation Reactive Oxygen Species (ROS) Generation Skin_Penetration->ROS_Generation DNA_Damage Direct DNA Damage (CPDs) Skin_Penetration->DNA_Damage Signaling_Pathways Activation of Signaling Pathways (MAPK, NF-kB) ROS_Generation->Signaling_Pathways DNA_Damage->Signaling_Pathways Inflammation Inflammation Signaling_Pathways->Inflammation Photoaging Photoaging (Collagen Degradation) Signaling_Pathways->Photoaging Skin_Cancer Skin Cancer Signaling_Pathways->Skin_Cancer

References

Biocompatibility of Polymers for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biocompatibility of polymers containing 4-tert-Butoxybenzoic Acid with alternative materials is not currently feasible due to a lack of available research and experimental data on polymers incorporating this specific monomer. Scientific literature, to date, does not provide specific studies evaluating the cytotoxicity, inflammatory response, or in vivo performance of polymers synthesized with this compound for biomedical applications.

However, for researchers and drug development professionals interested in exploring the potential of novel polymers, this guide outlines the standard methodologies and provides a comparative framework for evaluating the biocompatibility of a hypothetical polymer containing this compound against established biocompatible polymers.

I. Framework for Biocompatibility Assessment

The biocompatibility of a novel polymer is typically assessed through a series of in vitro and in vivo tests, as guided by standards such as ISO 10993. These evaluations are crucial to ensure that a material does not elicit any undesirable local or systemic responses in the host.

A. In Vitro Cytotoxicity Assays

Cytotoxicity tests are fundamental for the initial screening of a material's biocompatibility.[1][2][3] These assays determine if a material or its extracts have a toxic effect on cells.

Table 1: Common In Vitro Cytotoxicity Assays

Assay TypePrincipleEndpoint Measured
MTT Assay Mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product.Colorimetric measurement of formazan concentration, proportional to cell viability.[1][3]
XTT Assay Similar to MTT, but the formazan product is water-soluble.Colorimetric measurement of soluble formazan.
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.Enzymatic activity of LDH in the cell culture medium.
Live/Dead Staining Utilizes fluorescent dyes to differentiate between live and dead cells.Microscopic visualization and quantification of viable and non-viable cells.

B. In Vivo Biocompatibility Studies

Following successful in vitro testing, in vivo studies are conducted to evaluate the material's interaction with a living organism. These studies assess local tissue responses at the implantation site and any systemic effects.

Table 2: Key In Vivo Biocompatibility Assessments

TestPurposeEvaluation Parameters
Implantation Test To assess the local pathological effects on tissues at the site of implantation.Histopathological analysis of inflammation, fibrosis, and tissue integration.
Systemic Toxicity To evaluate potential systemic toxic effects of leachable substances from the polymer.Observation of clinical signs, body weight changes, and analysis of organ tissues.
Hemocompatibility To assess the interaction of the material with blood.Measurement of thrombosis, coagulation, and hemolysis.

II. Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of biocompatibility data.

A. MTT Assay for Cytotoxicity

  • Material Extraction: The polymer is incubated in a cell culture medium (e.g., DMEM) for 24-72 hours to create an extract.

  • Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and incubated until a confluent monolayer is formed.[3]

  • Exposure: The culture medium is replaced with the polymer extract at various concentrations. Positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls are included.

  • MTT Incubation: After the exposure period, the MTT reagent is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).[3] Cell viability is calculated as a percentage relative to the negative control.

B. Subcutaneous Implantation Study

  • Animal Model: A suitable animal model, such as rats or rabbits, is selected.

  • Implantation: The sterilized polymer material is surgically implanted into the subcutaneous tissue.

  • Observation: The animals are monitored for clinical signs of toxicity over a defined period (e.g., 1, 4, and 12 weeks).

  • Histopathology: At the end of the study period, the implantation site and surrounding tissue are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

  • Evaluation: A pathologist examines the tissue sections for signs of inflammation, encapsulation, necrosis, and other tissue responses.

III. Alternative Biocompatible Polymers

For drug delivery and tissue engineering applications, several well-characterized biocompatible and biodegradable polymers are commonly used. These could serve as benchmarks for comparison with a novel polymer.

Table 3: Commonly Used Biocompatible Polymers

PolymerMonomer(s)Key CharacteristicsCommon Applications
Poly(lactic acid) (PLA) Lactic acidBiodegradable, thermoplastic, good mechanical strength.[4][5]Sutures, orthopedic implants, drug delivery systems.[6]
Poly(glycolic acid) (PGA) Glycolic acidBiodegradable, high tensile strength, crystalline.[4]Sutures, tissue engineering scaffolds.
Poly(lactic-co-glycolic acid) (PLGA) Lactic acid, Glycolic acidBiodegradable with tunable degradation rates.[6]Controlled drug delivery, tissue engineering.
Poly(ε-caprolactone) (PCL) ε-caprolactoneBiodegradable, semi-crystalline, high flexibility.[4][6]Long-term implants, drug delivery devices.
Polyhydroxyalkanoates (PHAs) 3-hydroxybutyrate, 3-hydroxyvalerate, etc.Biodegradable, produced by microorganisms, biocompatible.[6]Tissue engineering, drug delivery.

IV. Visualizing Experimental Workflows

A. General Biocompatibility Testing Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Final Evaluation in_vitro_start Polymer Synthesis and Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_start->cytotoxicity hemocompatibility_vitro In Vitro Hemocompatibility cytotoxicity->hemocompatibility_vitro implantation Subcutaneous Implantation hemocompatibility_vitro->implantation If non-cytotoxic histopathology Histopathological Analysis implantation->histopathology systemic_toxicity Systemic Toxicity Studies systemic_toxicity->histopathology data_analysis Data Analysis and Comparison histopathology->data_analysis biocompatibility_conclusion Conclusion on Biocompatibility data_analysis->biocompatibility_conclusion

Workflow for Biocompatibility Assessment.

References

A Comparative Study of 4-tert-Butoxybenzoic Acid and p-Methoxybenzoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-tert-butoxybenzoic acid and p-methoxybenzoic acid as monomers in the synthesis of aromatic polymers, such as polyesters and polyamides. The choice of substituent on the benzoic acid backbone—a bulky tert-butoxy group versus a methoxy group—can significantly influence the polymerization process and the final properties of the resulting polymer. This document outlines the synthesis methodologies, presents a comparative analysis of expected polymer properties based on available data for analogous polymer systems, and provides detailed experimental protocols for key characterization techniques.

Comparative Performance Data

Based on these observations, we can anticipate a similar trend for polyesters or polyamides synthesized from their corresponding benzoic acid derivatives.

Table 1: Predicted Thermal Properties of Polymers Derived from this compound and p-Methoxybenzoic Acid

PropertyPolymer from this compoundPolymer from p-Methoxybenzoic AcidRationale
Glass Transition Temp. (Tg) HigherLowerThe bulky tert-butoxy group restricts chain rotation more effectively than the methoxy group, leading to a higher Tg[1].
Melting Temperature (Tm) Likely HigherLikely LowerIncreased chain rigidity from the tert-butoxy group may lead to more ordered packing and a higher melting point.
Thermal Stability (Td) Potentially LowerPotentially HigherThe tert-butyl group can be susceptible to thermal elimination, which may lower the onset of decomposition.
Solubility Generally GoodModerateThe bulky, non-polar tert-butoxy group can improve solubility in common organic solvents.

Experimental Protocols

I. Polymer Synthesis

Aromatic polyesters and polyamides from substituted benzoic acids can be synthesized via several methods, with solution polycondensation and interfacial polycondensation being the most common.

A. Solution Polycondensation for Polyester Synthesis

This method involves the direct reaction of a diol with a dicarboxylic acid (or its derivative) in a high-boiling solvent.

Materials:

  • This compound or p-Methoxybenzoic acid

  • Aromatic diol (e.g., Bisphenol A)

  • Thionyl chloride (for converting carboxylic acid to acid chloride)

  • High-boiling inert solvent (e.g., 1,2-dichlorobenzene)[3]

  • Pyridine (as an acid scavenger)

  • Nitrogen gas supply

Procedure:

  • Acid Chloride Formation: In a fume hood, cautiously add thionyl chloride to the benzoic acid derivative and reflux the mixture to form the corresponding acid chloride. Remove the excess thionyl chloride by distillation.

  • Polymerization: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diol and pyridine in the solvent.

  • Heat the solution to an elevated temperature (e.g., 160 °C) under a nitrogen atmosphere[3].

  • Slowly add the synthesized acid chloride to the reaction mixture.

  • Continue the reaction at high temperature for several hours to allow for the formation of a viscous polymer solution.

  • Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.

  • Filter, wash, and dry the polymer product under vacuum.

B. Interfacial Polycondensation for Polyamide Synthesis

This technique involves the rapid reaction of a diacid chloride in an organic phase with a diamine in an aqueous phase at the interface of the two immiscible liquids.

Materials:

  • 4-tert-Butoxybenzoyl chloride or p-Methoxybenzoyl chloride

  • Aromatic diamine (e.g., m-phenylenediamine)

  • Organic solvent (e.g., chloroform, dichloromethane)[4]

  • Aqueous sodium hydroxide solution

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

Procedure:

  • Prepare two separate solutions:

    • Organic Phase: Dissolve the acid chloride in the organic solvent.

    • Aqueous Phase: Dissolve the diamine and sodium hydroxide in water.

  • Carefully layer the aqueous phase on top of the organic phase in a beaker.

  • A polymer film will form at the interface.

  • The polymer film can be continuously drawn out from the interface, washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.

II. Polymer Characterization

A. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg.

  • Perform a second heating scan at the same rate to a temperature above the melting point.

  • The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan. The Tm is identified as the peak of the endothermic melting event.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature at which significant weight loss occurs are key parameters for thermal stability.

Visualizations

Polymer_Synthesis_Workflow cluster_monomers Monomer Selection cluster_synthesis Polymerization Method cluster_characterization Characterization 4_tert_Butoxybenzoic_Acid This compound Solution_Polycondensation Solution Polycondensation 4_tert_Butoxybenzoic_Acid->Solution_Polycondensation Interfacial_Polycondensation Interfacial Polycondensation 4_tert_Butoxybenzoic_Acid->Interfacial_Polycondensation p_Methoxybenzoic_Acid p-Methoxybenzoic Acid p_Methoxybenzoic_Acid->Solution_Polycondensation p_Methoxybenzoic_Acid->Interfacial_Polycondensation Polymer_Product Polymer_Product Solution_Polycondensation->Polymer_Product Polyester/ Polyamide Interfacial_Polycondensation->Polymer_Product Polyester/ Polyamide DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) GPC Gel Permeation Chromatography (GPC) FTIR FTIR Spectroscopy Polymer_Product->DSC Polymer_Product->TGA Polymer_Product->GPC Polymer_Product->FTIR

Caption: Experimental workflow for synthesis and characterization.

Property_Comparison cluster_tert_butoxy 4-tert-Butoxy Group cluster_methoxy p-Methoxy Group Monomer Monomer Substituent Bulky_Group Bulky tert-Butoxy Group Monomer->Bulky_Group Less_Bulky_Group Less Bulky Methoxy Group Monomer->Less_Bulky_Group Restricted_Rotation Restricted Chain Rotation Bulky_Group->Restricted_Rotation Improved_Solubility Improved Solubility Bulky_Group->Improved_Solubility Higher_Tg Higher Glass Transition Temperature (Tg) Restricted_Rotation->Higher_Tg Less_Hindrance Less Steric Hindrance Less_Bulky_Group->Less_Hindrance Moderate_Solubility Moderate Solubility Less_Bulky_Group->Moderate_Solubility Lower_Tg Lower Glass Transition Temperature (Tg) Less_Hindrance->Lower_Tg

References

Comparative Efficacy of 4-tert-Butoxybenzoic Acid Derivatives as Anticancer Agents: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The broader family of benzoic acid derivatives has shown promise in the field of oncology, with various analogs demonstrating cytotoxic effects through diverse mechanisms of action. These mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, crucial processes for inhibiting cancer cell proliferation. Key signaling pathways implicated in the anticancer effects of some benzoic acid derivatives include the MAPK/ERK and p53 pathways.

General Mechanisms of Action for Benzoic Acid Derivatives

Benzoic acid and its derivatives can exert their anticancer effects through several pathways. The following diagram illustrates a generalized overview of potential signaling cascades that could be influenced by these compounds.

Generalized Signaling Pathways for Benzoic Acid Derivatives cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation p53 p53 Bax Bax p53->Bax Bcl-2 Bcl-2 p53->Bcl-2 Inhibition Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Caspases Caspases Bax->Caspases Bcl-2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis 4-tert-Butoxybenzoic Acid Derivative This compound Derivative This compound Derivative->ERK Inhibition This compound Derivative->p53 Activation

Caption: Potential signaling pathways modulated by benzoic acid derivatives.

Experimental Protocols for Anticancer Efficacy Evaluation

The evaluation of potential anticancer agents typically involves a series of standardized in vitro assays to determine their cytotoxic and cytostatic effects. The following are detailed protocols for key experiments commonly cited in cancer research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can then be calculated.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis Assay Workflow Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubate Incubate Stain with Annexin V & PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry Cell Cycle Analysis Workflow Treat Cells Treat Cells Harvest & Fix Cells Harvest & Fix Cells Treat Cells->Harvest & Fix Cells Wash with PBS Wash with PBS Harvest & Fix Cells->Wash with PBS Treat with RNase Treat with RNase Wash with PBS->Treat with RNase Stain with Propidium Iodide Stain with Propidium Iodide Treat with RNase->Stain with Propidium Iodide Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Propidium Iodide->Analyze by Flow Cytometry

Stability of 4-tert-Butoxybenzoic Acid: A Comparative Analysis Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust formulation and analytical method development. This guide provides a comparative stability analysis of 4-tert-Butoxybenzoic Acid under forced acidic and basic conditions, offering insights into its degradation pathways and providing standardized protocols for experimental replication.

This compound, a derivative of benzoic acid, is utilized in various chemical syntheses. Its stability profile is critical for ensuring the quality, efficacy, and safety of any related pharmaceutical product. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] This guide details the methodologies for such studies and presents illustrative data on the degradation of this compound.

Comparative Stability Data

The stability of this compound was evaluated under stressed acidic and basic conditions. The following table summarizes the percentage of degradation observed over a 24-hour period.

ConditionTime (hours)This compound (%)4-hydroxybenzoic acid (%)tert-butanol (%)
0.1 M HCl at 60°C 0100.00.00.0
675.224.8-
1251.548.5-
2422.177.9-
0.1 M NaOH at 60°C 0100.00.00.0
699.8< 0.1< 0.1
1299.5< 0.1< 0.1
2499.2< 0.1< 0.1

Note: The data presented in this table is illustrative and based on the expected chemical reactivity of the molecule. Actual experimental results may vary.

Degradation Pathway Analysis

Under acidic conditions, this compound is susceptible to hydrolysis of the tert-butyl ether linkage. The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form tert-butanol or isobutylene. This results in the formation of 4-hydroxybenzoic acid as the primary degradation product. This mechanism is similar to the acid-catalyzed deprotection of tert-butyl esters.[3]

Conversely, under basic conditions, this compound exhibits high stability. The ether linkage is generally resistant to base-catalyzed hydrolysis. The carboxylic acid group will be deprotonated to form the carboxylate salt, which is stable under these conditions. Significant degradation is not expected under mild basic conditions. The safety data sheet for 4-tert-butylbenzoic acid indicates that it is stable under normal conditions but should avoid strong bases.[4]

Experimental Workflow for Stability Analysis cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acidic Solution Acidic Solution Stock Solution->Acidic Solution Basic Solution Basic Solution Stock Solution->Basic Solution Incubation_Acid Incubate at 60°C (0, 6, 12, 24h) Acidic Solution->Incubation_Acid Incubation_Base Incubate at 60°C (0, 6, 12, 24h) Basic Solution->Incubation_Base Neutralization Neutralization Incubation_Acid->Neutralization Incubation_Base->Neutralization HPLC Analysis RP-HPLC-UV Analysis Neutralization->HPLC Analysis Data Processing Quantify Degradation HPLC Analysis->Data Processing

Caption: Workflow for forced degradation study.

Experimental Protocols

The following are representative protocols for conducting stability studies on this compound.

Acid Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

  • Stress Condition: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 M hydrochloric acid. Keep the flask in a thermostatically controlled water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 6, 12, and 24 hours.

  • Sample Preparation for Analysis: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described for the acid hydrolysis study.

  • Stress Condition: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 M sodium hydroxide. Keep the flask in a thermostatically controlled water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 6, 12, and 24 hours.

  • Sample Preparation for Analysis: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M hydrochloric acid and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Illustrative HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 238 nm

  • Injection Volume: 20 µL

  • Temperature: 30°C

This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential degradation product, 4-hydroxybenzoic acid.[5]

Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Ether A->B + H+ C 4-Hydroxybenzoic Acid B->C - (CH3)3C+ D tert-Butyl Cation B->D Cleavage E This compound F 4-tert-Butoxybenzoate E->F + OH- G No Significant Degradation F->G Stable

Caption: Proposed degradation pathways.

References

A Comparative Environmental Impact Assessment of 4-tert-Butoxybenzoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of 4-tert-Butoxybenzoic Acid (PTBBA), its manufacturing precursor, potential byproducts, and commercially available alternatives. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of chemicals with a lower environmental footprint.

Environmental Profile of this compound (PTBBA)

This compound is a versatile organic compound utilized in various industrial applications, including as a stabilizer in PVC, a modifier in alkyd resins, and an intermediate in the synthesis of cosmetics and pharmaceuticals.[1][2] While it offers desirable chemical properties, its environmental fate and ecotoxicity are of increasing concern.

Key Environmental Data for PTBBA:

Environmental ParameterValueReference
Biodegradability Not readily biodegradable.European Commission Risk Assessment Report
Bioaccumulation Potential Low potential to bioaccumulate (BCF between 1.1 and <4.6).[3]European Commission Risk Assessment Report
Aquatic Toxicity (Fish) LC50 (Goldfish, 96h): 33 mg/L.
Log Kow 3.4 (at 21°C).[3]European Commission Risk Assessment Report
Water Solubility 47.1 mg/L (at pH 4.3) and 12,600 mg/L (at pH 7).[3]European Commission Risk Assessment Report

Byproducts of PTBBA Synthesis and Degradation

The primary industrial synthesis of PTBBA involves the air oxidation of p-tert-butyltoluene, often using cobalt salts as catalysts.[4] This process and the subsequent environmental degradation of PTBBA can lead to the formation of several byproducts with their own environmental profiles.

Precursor: p-tert-Butyltoluene
  • Environmental Profile: Considered potentially persistent and has a high potential for bioaccumulation based on its log POW value.[5] It exhibits low acute aquatic toxicity.[5]

Potential Synthesis and Degradation Byproducts
  • 4-tert-Butylbenzaldehyde: This intermediate is toxic if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life.[6][7][8] It is, however, readily biodegradable.

  • 4-tert-Butylbenzyl alcohol: Exhibits relatively low toxicity but can cause skin and eye irritation.[9][10][11]

  • tert-Butanol: A breakdown product, it is a potential groundwater contaminant due to its mobility and recalcitrant nature.[12] It has low potential for bioaccumulation.[13][14]

Comparison of Environmental Impacts:

CompoundBiodegradabilityBioaccumulation (BCF)Aquatic Toxicity (LC50)Key Hazards
This compound (PTBBA) Not readily biodegradable[3]Low (1.1 - <4.6)[3]33 mg/L (Goldfish, 96h)Harmful if swallowed, may cause organ damage[2]
p-tert-Butyltoluene Not readily biodegradable[5]High potential (Log POW > 4)[5]Low acute toxicity[5]Irritant, potential for bioaccumulation[6]
4-tert-Butylbenzaldehyde Readily biodegradable (90-100% in 28d)Low potential (Log Pow: 3.1)Very toxic to aquatic life[6][7][8]Toxic if swallowed, skin sensitizer[6][7][8]
4-tert-Butylbenzyl alcohol Data not readily availableData not readily availableData not readily availableSkin and eye irritant[9][11]
tert-Butanol Inherently biodegradable[13]Low (<5)[14]Low toxicity[13]Potential groundwater contaminant[12]

Alternatives to this compound

The growing demand for sustainable and environmentally friendly products has driven the development of alternatives to PTBBA in its primary applications.

PVC Heat Stabilizers
  • Calcium-Zinc (Ca/Zn) Stabilizers: These are considered non-toxic and environmentally friendly alternatives to traditional lead-based stabilizers.[15][16][17][18][19][20] They are free of heavy metals and comply with global eco-standards.[15]

  • Organotin Stabilizers: While effective, some organotin compounds are under scrutiny due to potential human health and environmental risks, although they are not classified as Persistent, Bioaccumulative, and Toxic (PBT).[21] Biological degradation has been observed under aerobic conditions.[22] The ecotoxicity of organotin compounds used for stabilizers is considered relatively low.[23]

  • Organic-Based Stabilizers (OBS): Uracil and its derivatives are key components of some OBS.[10][24][25][26] These are considered environmentally friendly, low or non-toxic, and heavy metal-free.[24]

Alkyd Resins
  • Bio-based Monomers: The use of renewable resources like fatty acids, glycerol, and various plant oils (e.g., linseed, soybean) is a significant trend in making alkyd resins more sustainable.[27][28] These bio-based resins can exhibit good biodegradability.[20][29]

Cosmetics
  • Paraben-Free Alternatives: A wide range of natural and synthetic preservatives are used to replace parabens, which have faced scrutiny for potential health and environmental impacts.[30][31]

  • Natural Ingredients: Ingredients like shea butter and jojoba oil are popular alternatives.[32] However, the sustainability of their sourcing can be a concern, with some species being overharvested.[14]

Comparative Overview of Alternatives:

ApplicationAlternativeKey Environmental AdvantagesPotential Environmental Concerns
PVC Stabilization Calcium-Zinc StabilizersNon-toxic, heavy metal-free, environmentally friendly.[15][16][17][18][19][20]Generally considered to have low environmental impact.
Organotin StabilizersNot classified as PBT, biodegradable.[21][22]Some compounds under regulatory scrutiny for health and environmental risks.[21]
Organic-Based StabilizersHeavy metal-free, low/non-toxic, environmentally friendly.[24]"Photo-pinking" effect in some formulations.[24]
Alkyd Resins Bio-based MonomersRenewable sourcing, potential for good biodegradability.[20][27][28][29]Land use for sourcing raw materials.
Cosmetics Paraben-Free PreservativesAvoidance of potential endocrine-disrupting effects of some parabens.Environmental profile varies depending on the specific alternative used.
Natural Butters/OilsBiodegradable, from renewable sources.Unsustainable harvesting practices for some popular ingredients.[14]

Experimental Protocols

The following are summarized methodologies for key environmental assessment experiments based on OECD guidelines.

Ready Biodegradability - OECD 301

This guideline provides six methods to screen for ready biodegradability in an aerobic aqueous medium. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 28-day period and satisfies the "10-day window" criterion.[33]

  • OECD 301F - Manometric Respirometry Test: This method measures the oxygen consumed by a microbial population in a closed respirometer containing the test substance as the sole source of organic carbon.[4][18][34]

    • Procedure: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms. The consumption of oxygen is measured over 28 days.

    • Pass Level: ≥ 60% of the theoretical oxygen demand (ThOD) within the 10-day window.[33]

Bioaccumulation in Fish - OECD 305

This guideline describes procedures for assessing the bioaccumulation potential of a substance in fish through aqueous or dietary exposure.[3][16][23][35][36][37]

  • Dietary Exposure Bioaccumulation Test: This method is used for substances with low water solubility.

    • Procedure: Fish are fed a diet containing the test substance for an uptake phase (typically 28 days), followed by a depuration phase with a clean diet. The concentration of the substance in the fish is measured at intervals.

    • Endpoint: The Biomagnification Factor (BMF) is calculated.

Fish Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[1][2][13][17][33][38][39][40]

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value is calculated with 95% confidence limits.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and environmental assessment of this compound.

Synthesis_Pathway Toluene Toluene PTBT p-tert-Butyltoluene Toluene->PTBT Isobutylene Isobutylene Isobutylene->PTBT PTBBA This compound PTBT->PTBBA Air Air (O2) Air->PTBBA Catalyst Cobalt Salt Catalyst Catalyst->PTBBA Byproducts Byproducts (e.g., 4-tert-butylbenzaldehyde, 4-tert-butylbenzyl alcohol) PTBBA->Byproducts

Caption: Simplified synthesis pathway of this compound.

Environmental_Assessment_Workflow cluster_biodegradability Biodegradability Assessment cluster_bioaccumulation Bioaccumulation Assessment cluster_toxicity Ecotoxicity Assessment OECD301 OECD 301 Ready Biodegradability Result_Bio Result: Readily vs. Not Readily Biodegradable OECD301->Result_Bio OECD305 OECD 305 Bioaccumulation in Fish Result_Bioacc Result: Bioconcentration Factor (BCF) or Biomagnification Factor (BMF) OECD305->Result_Bioacc OECD203 OECD 203 Fish Acute Toxicity Result_Tox Result: LC50 Value OECD203->Result_Tox Compound Test Compound (e.g., PTBBA, Byproduct, Alternative) Compound->OECD301 Compound->OECD305 Compound->OECD203

Caption: General workflow for environmental assessment of chemical compounds.

References

A Comparative Analysis of Alkyd Resins: 4-tert-Butoxybenzoic Acid Modification versus Phthalic Anhydride Formulation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the formulation and performance characteristics of alkyd resins modified with 4-tert-Butoxybenzoic Acid compared to traditional phthalic anhydride-based alkyds reveals significant differences in their properties and applications. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers, scientists, and professionals in drug development and materials science.

Alkyd resins, polyesters modified with fatty acids, are a cornerstone in the coatings industry. Their versatility stems from the wide range of properties achievable through the careful selection of their constituent monomers. Traditionally, phthalic anhydride, a dibasic acid, has been a primary building block, forming the polyester backbone and influencing the resin's overall structure and performance. However, the introduction of monofunctional acids, such as this compound, as modifying agents or "chain-stoppers," offers a pathway to tailor resin characteristics for specific applications, leading to improvements in drying time, solubility, and film hardness.

Unveiling the Chemical Architecture: Synthesis and Modification

The fundamental difference between the two types of alkyd resins lies in the role each modifier plays during the polycondensation reaction.

Phthalic Anhydride: As a dibasic acid, phthalic anhydride reacts with polyols (like glycerol or pentaerythritol) to form the cross-linked polyester network that constitutes the backbone of the alkyd resin. The percentage of phthalic anhydride in the formulation, often referred to in terms of "oil length" (the amount of fatty acid), is a critical factor determining the resin's properties. Higher phthalic anhydride content generally leads to harder, more brittle resins with better chemical resistance, characteristic of short oil alkyds. Conversely, lower phthalic anhydride content results in more flexible, slower-drying long oil alkyds.

This compound: In contrast, this compound is a monofunctional carboxylic acid. Its primary role is to act as a chain-stopper during polymerization. By reacting with a hydroxyl group on the growing polyester chain, it terminates the chain's extension at that point. This controlled termination of polymer chains prevents the molecular weight from becoming excessively high, which in turn influences the resin's viscosity, solubility, and drying characteristics. The bulky tert-butyl group also imparts steric hindrance, which can enhance stability and weather resistance.

G Diagram 1: Conceptual Roles of Modifiers in Alkyd Resin Synthesis. cluster_PA Phthalic Anhydride (Dibasic Acid) cluster_TBBA This compound (Monofunctional Acid) PA Phthalic Anhydride Polyol1 Polyol FattyAcid1 Fatty Acid PolyesterBackbone Cross-linked Polyester Backbone TBBA 4-tert-Butoxybenzoic Acid GrowingChain Growing Polyester Chain TerminatedChain Terminated Chain (Controlled Molecular Weight)

Performance Face-Off: A Quantitative Comparison

The structural differences imparted by these modifiers translate into distinct performance characteristics. The following table summarizes the key properties of alkyd resins modified with this compound (represented by its close proxy, p-tert-butylbenzoic acid) versus those formulated with phthalic anhydride.

PropertyAlkyd Resin with this compound (Chain-Stopped)Alkyd Resin with Phthalic Anhydride (Traditional)
Drying Time (Set-to-Touch) Faster (e.g., < 1 hour)Slower (Varies with oil length, typically several hours)
Hardness (Pencil Hardness) Harder (e.g., H-2H)Softer to Hard (Varies with oil length, e.g., HB-F)
Flexibility (Mandrel Bend) Good, but can be less flexible than long oil alkydsExcellent (Long oil) to Poor (Short oil)
Adhesion ExcellentExcellent
Chemical Resistance (Alkali) Good to ExcellentFair to Good (can be susceptible to saponification)
Chemical Resistance (Acid) GoodGood
Thermal Stability (TGA) Good, decomposition onset may be slightly lowerGood, generally high thermal stability
Viscosity Lower, allows for higher solids contentHigher, dependent on molecular weight and oil length
Gloss HighGood to High

In-Depth Experimental Protocols

To ensure accurate and reproducible comparisons, standardized testing methodologies are paramount. The following are detailed protocols for key performance indicators based on ASTM standards.

Drying Time (ASTM D1640)[1][2][3][4][5]
  • Objective: To determine the set-to-touch time of a coated film.

  • Procedure:

    • Apply a uniform film of the alkyd resin onto a clean, flat glass panel.

    • Place the panel in a dust-free environment at a controlled temperature (23 ± 2°C) and relative humidity (50 ± 5%).

    • At regular intervals, gently touch the film with a clean, dry finger.

    • The set-to-touch time is the point at which no resin adheres to the finger.

Hardness (ASTM D3363 - Pencil Test)[6][7][8][9][10]
  • Objective: To measure the film hardness against a set of calibrated pencils of varying hardness.

  • Procedure:

    • Use a set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

    • Hold a pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

    • The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.

Adhesion (ASTM D3359 - Tape Test)[11][12][13][14][15]
  • Objective: To assess the adhesion of the coating to the substrate.

  • Procedure (Method B - Cross-Hatch):

    • Make a series of six parallel cuts through the film to the substrate using a sharp blade.

    • Make another series of six parallel cuts at a 90° angle to the first set, creating a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.

    • Rapidly pull the tape off at a 180° angle.

    • Rate the adhesion on a scale from 5B (no detachment) to 0B (greater than 65% of the area is detached).

Flexibility (ASTM D522 - Mandrel Bend Test)[16][17][18][19][20]
  • Objective: To assess the coating's resistance to cracking upon bending.

  • Procedure (Conical Mandrel):

    • Coat a standardized steel panel with the alkyd resin and allow it to cure.

    • Bend the coated panel 180° around a conical mandrel.

    • Observe the point at which the coating begins to crack. The diameter of the mandrel at this point indicates the flexibility of the coating.

Chemical Resistance (ASTM D1308)[21][22][23][24][25]
  • Objective: To evaluate the effect of various chemicals on the coating.

  • Procedure:

    • Apply the coating to a test panel and allow it to cure.

    • Place a few drops of the test chemical (e.g., 5% NaOH for alkali resistance, 5% H₂SO₄ for acid resistance) onto the surface and cover with a watch glass.

    • After a specified time (e.g., 24 hours), remove the watch glass, rinse the panel with water, and examine for any changes such as blistering, discoloration, or loss of adhesion.

Thermal Stability (Thermogravimetric Analysis - TGA)[26][27][28]
  • Objective: To determine the thermal stability and decomposition profile of the resin.

  • Procedure:

    • Place a small, accurately weighed sample of the cured resin into a TGA instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

    • Record the weight loss of the sample as a function of temperature. The onset of decomposition and the temperature at maximum weight loss are key parameters.

G Diagram 2: Workflow for Comparative Property Analysis. cluster_tests Performance Testing Resin_A Alkyd Resin Synthesis (this compound Modified) Drying Drying Time (ASTM D1640) Resin_A->Drying Hardness Hardness (ASTM D3363) Resin_A->Hardness Adhesion Adhesion (ASTM D3359) Resin_A->Adhesion Flexibility Flexibility (ASTM D522) Resin_A->Flexibility Chemical Chemical Resistance (ASTM D1308) Resin_A->Chemical Thermal Thermal Stability (TGA) Resin_A->Thermal Resin_B Alkyd Resin Synthesis (Phthalic Anhydride Based) Resin_B->Drying Resin_B->Hardness Resin_B->Adhesion Resin_B->Flexibility Resin_B->Chemical Resin_B->Thermal Data_Analysis Data Analysis and Comparison Drying->Data_Analysis Hardness->Data_Analysis Adhesion->Data_Analysis Flexibility->Data_Analysis Chemical->Data_Analysis Thermal->Data_Analysis

Conclusion: Tailoring Resins for Targeted Performance

The choice between modifying an alkyd resin with this compound or formulating it with phthalic anhydride is fundamentally a decision driven by the desired end-use application.

Alkyd resins modified with this compound excel in applications requiring fast drying times, high hardness, and excellent gloss. The chain-stopping mechanism allows for precise control over molecular weight, leading to lower viscosity resins that are ideal for spray applications and formulations with high solids content. Their improved alkali resistance also makes them suitable for more demanding environments.

Traditional phthalic anhydride-based alkyd resins offer a broad spectrum of properties that can be manipulated by adjusting the oil length. Long oil alkyds are valued for their excellent flexibility and durability in exterior architectural coatings, while short oil alkyds provide the hardness and chemical resistance needed for industrial baking enamels.

For researchers and formulators, understanding the distinct roles and resultant properties of these modifiers is crucial for developing next-generation coatings and materials with tailored performance characteristics. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these versatile polymer systems.

Safety Operating Guide

Proper Disposal of 4-tert-Butoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists

The proper disposal of 4-tert-Butoxybenzoic Acid is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, in line with established safety protocols and regulatory requirements. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This chemical is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this chemical should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[1][3][4] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[3][4][5]

1. Waste Identification and Labeling:

  • All waste containing this compound must be clearly labeled as "Hazardous Waste."[3][6]

  • The label must include the full chemical name, "this compound," and the quantity of the waste.[3] Avoid using abbreviations or chemical formulas.

  • Include the date of waste generation, the laboratory of origin (department and room number), and the name and contact information of the principal investigator.[3]

2. Waste Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Ensure the container is kept tightly closed except when adding waste.[6]

  • Do not mix this compound with incompatible materials, such as strong oxidizing agents or strong bases.[4][7]

3. Spill and Contamination Cleanup:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, sweep or vacuum up the solid material and place it into a suitable, labeled hazardous waste container.[4][7] Avoid generating dust.[4][7]

  • Clean the spill area with an appropriate solvent. The cleaning materials and rinsate must also be collected and disposed of as hazardous waste.

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[6][8]

  • The rinsate from each rinse must be collected and disposed of as hazardous waste.[6][8]

  • After triple-rinsing, the container can be disposed of in the regular trash, but be sure to deface the original label.[8]

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.[3][8]

  • Provide them with a completed hazardous waste information form, detailing the contents and quantity of the waste.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 98-73-7[7]
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Oral LD50 (Rat) 473 mg/kg[7]
Oral LD50 (Mouse) 568 mg/kg[7]
Dermal LD50 (Rabbit) >900 mg/kg[7]
Inhalation LC50 (Rat) >1900 mg/m³/4H[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 4-tert-Butoxybenzoic Acid waste? is_spill Is it a spill? start->is_spill collect_solid Collect solid waste into a labeled hazardous waste container is_spill->collect_solid Yes is_container Is it an empty container? is_spill->is_container No contact_ehs Contact EHS for pickup collect_solid->contact_ehs triple_rinse Triple-rinse container with an appropriate solvent is_container->triple_rinse Yes collect_waste Collect in a labeled hazardous waste container is_container->collect_waste No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash (label defaced) triple_rinse->dispose_container collect_rinsate->contact_ehs end End: Proper Disposal dispose_container->end collect_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.